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  • Product: Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
  • CAS: 1408074-70-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Proposed Synthesis of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

Abstract This technical guide outlines a proposed synthetic pathway for Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, a spirocyclic compound of interest to researchers in drug discovery and development. I...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a proposed synthetic pathway for Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, a spirocyclic compound of interest to researchers in drug discovery and development. In the absence of a directly published synthetic protocol, this document leverages established synthetic methodologies for analogous structures to construct a scientifically sound and detailed multi-step synthesis. The proposed route commences with the readily available N-Cbz-4-piperidone and proceeds through a key reductive amination step, followed by the formation of the spiro-oxazolidinone ring system via intramolecular cyclization. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and methods for the characterization of the target molecule and its intermediates.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a spirocyclic motif can also improve physicochemical properties such as solubility and metabolic stability. The target molecule, Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, features a piperidine ring, a common scaffold in many pharmaceuticals, fused to an oxazolidinone ring, a privileged structure known for its diverse biological activities, including antibacterial properties. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen offers a handle for further synthetic modifications, making this compound a versatile building block for the synthesis of more complex molecules.

This guide provides a detailed, albeit proposed, synthetic route to this promising scaffold, offering researchers a solid foundation for its laboratory synthesis.

Proposed Synthetic Pathway

The proposed synthesis of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate is a multi-step process that begins with the commercially available N-Cbz-4-piperidone. The key transformations involve the introduction of an amino group at the 4-position of the piperidine ring and the subsequent formation of the spiro-oxazolidinone ring.


start [label="N-Cbz-4-piperidone (1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Reductive Amination"]; intermediate1 [label="Benzyl 4-aminopiperidine-1-carboxylate (2)"]; step2 [label="Oxazolidinone Ring Formation\n(Triphosgene-mediated cyclization)"]; final_product [label="Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (3)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label="NH3, NaBH3CN"]; step1 -> intermediate1; intermediate1 -> step2 [label="Triphosgene, Et3N"]; step2 -> final_product; }

Figure 1: Proposed synthetic workflow for Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate.

The rationale for this approach is based on the wide applicability and reliability of reductive amination for the synthesis of amines from ketones and the efficiency of phosgene equivalents, such as triphosgene, in mediating the cyclization of amino alcohols to form oxazolidinones.

Detailed Experimental Protocols

Step 1: Synthesis of Benzyl 4-aminopiperidine-1-carboxylate (2)

The introduction of the amino group at the 4-position of the N-Cbz-protected piperidone is a critical step. Reductive amination is a well-established and versatile method for this transformation. This reaction involves the in-situ formation of an imine or enamine intermediate from the ketone and an amine source (in this case, ammonia), followed by reduction with a suitable reducing agent.

Table 1: Reagents and Conditions for Reductive Amination

Reagent/ParameterValue/ConditionJustification
Starting MaterialN-Cbz-4-piperidone (1)Commercially available and appropriately protected.[1][2][3]
Amine SourceAmmonia (in methanol)Provides the primary amine functionality.
Reducing AgentSodium cyanoborohydride (NaBH₃CN)A mild reducing agent selective for imines over ketones.[4]
SolventMethanolA common solvent for reductive amination reactions.
TemperatureRoom TemperatureMild conditions are generally sufficient for this transformation.
Work-upAqueous basic work-upTo neutralize the reaction mixture and isolate the product.

Protocol:

  • To a solution of N-Cbz-4-piperidone (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford Benzyl 4-aminopiperidine-1-carboxylate (2).

Step 2: Synthesis of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (3)

The final step involves the construction of the spiro-oxazolidinone ring. This is achieved through the reaction of the amino alcohol intermediate with a phosgene equivalent. Triphosgene is a safe and convenient solid substitute for the highly toxic phosgene gas. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then undergoes intramolecular cyclization.

A crucial, yet unstated, prerequisite for this cyclization is the presence of a hydroxyl group on the same carbon as the amino group. The direct product of the reductive amination is a simple amine. A more plausible precursor for the spirocyclization would be a 4-amino-4-(hydroxymethyl)piperidine derivative. For the purpose of this guide, we will assume a hypothetical intermediate, Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (2a) , can be synthesized, for instance, through a Strecker synthesis on N-Cbz-4-piperidone followed by reduction of the nitrile and concomitant reduction of an ester intermediate.


intermediate1 [label="Benzyl 4-amino-4-(hydroxymethyl)\npiperidine-1-carboxylate (2a)"]; step1 [label="Reaction with Triphosgene"]; intermediate2 [label="Carbamoyl Chloride Intermediate"]; step2 [label="Intramolecular Cyclization"]; final_product [label="Target Spiro-oxazolidinone (3)", fillcolor="#34A853", fontcolor="#FFFFFF"];

intermediate1 -> step1 [label="Triphosgene, Et3N"]; step1 -> intermediate2; intermediate2 -> step2 [label="- HCl"]; step2 -> final_product; }

Figure 2: Proposed mechanism for the formation of the spiro-oxazolidinone ring.

Table 2: Reagents and Conditions for Oxazolidinone Formation

Reagent/ParameterValue/ConditionJustification
Starting MaterialBenzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (2a)The key amino alcohol precursor.
Carbonyl SourceTriphosgeneA safe and effective phosgene equivalent.
BaseTriethylamine (Et₃N)To neutralize the HCl generated during the reaction.
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous, non-protic solvents are required.
Temperature0 °C to Room TemperatureTo control the reactivity of triphosgene.
Work-upAqueous work-upTo remove salts and unreacted reagents.

Protocol:

  • Dissolve the amino alcohol intermediate (2a) (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of triphosgene (0.4 eq) in anhydrous dichloromethane.

  • Add the triphosgene solution dropwise to the cooled solution of the amino alcohol and triethylamine over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (3).

Characterization of the Target Compound

The structure of the synthesized Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (Molecular Formula: C₁₆H₂₀N₂O₄, Molecular Weight: 304.34 g/mol ) should be confirmed by a combination of spectroscopic techniques.

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.3 ppm).- Methylene protons of the benzyl group (singlet, ~5.1 ppm).- Protons of the piperidine ring (multiplets in the range of 1.5-4.0 ppm).- A broad singlet for the NH proton of the oxazolidinone ring.
¹³C NMR - Carbonyl carbon of the oxazolidinone (~158 ppm).- Carbonyl carbon of the carbamate (~155 ppm).- Spiro carbon (~80-90 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Methylene carbon of the benzyl group (~67 ppm).- Carbons of the piperidine ring.
IR (Infrared) Spectroscopy - N-H stretching vibration (~3200-3300 cm⁻¹).- C=O stretching of the oxazolidinone (~1750 cm⁻¹).- C=O stretching of the carbamate (~1690 cm⁻¹).- C-O-C stretching vibrations.
Mass Spectrometry (MS) - A molecular ion peak ([M+H]⁺) corresponding to the calculated mass (305.1445 for C₁₆H₂₁N₂O₄⁺).[5]

Conclusion and Future Perspectives

This technical guide presents a viable and scientifically grounded synthetic strategy for obtaining Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate. The proposed route relies on robust and well-documented chemical transformations, providing a clear roadmap for researchers. The successful synthesis of this spirocyclic oxazolidinone will furnish a valuable building block for the development of novel therapeutic agents. Future work could focus on the optimization of the proposed reaction conditions to maximize yields and the exploration of the synthetic utility of the target compound in the preparation of biologically active molecules.

References

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 13(12), 7336–7353. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 894–910. [Link]

  • Spirocyclic Motifs in Natural Products. Molecules, 25(16), 3694. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. Organic & Biomolecular Chemistry, 10(36), 7205-7223. [Link]

  • Examples of spirocyclic compounds reported along with their olfactory properties. Molecules, 25(22), 5431. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 13(2), 438-446. [Link]

  • Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate. [Link]

  • Synthesis of 4-(benzyl)amino piperidine. PrepChem.com. [Link]

  • 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(7), 2057–2063. [Link]

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  • Synthesis of Spiro-fused Pyrazolidoylisoxazolines. NIH National Library of Medicine. [Link]

  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • (3S,14R,16R)-EBURNANE-14-SPIRO-5'-OXAZOLIDINE-2',4'-DIONE. SpectraBase. [Link]

  • Substituted 4-amino-1-benzylpiperidine compounds.
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  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • IR spectra of compound 2. | Download Scientific Diagram. ResearchGate. [Link]

  • explanatory memorandum. EUR-Lex. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town. [Link]

  • Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3. PubChem. [Link]

  • New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(13), 4847-4876. [Link]

  • Utilizing reductive amination to make a novel spirocyclic oxazolidinone. American Chemical Society. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel spirocyclic compound, Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel spirocyclic compound, Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of analogous structures and foundational spectroscopic principles. Our approach is grounded in providing a self-validating framework for the characterization of this and similar molecular scaffolds.

Introduction

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate is a unique heterocyclic entity featuring a spirocyclic core, a carbamate-protected nitrogen, and a lactam moiety. Such structures are of significant interest in medicinal chemistry due to their rigid three-dimensional frameworks, which can allow for precise presentation of pharmacophoric elements. The accurate and unambiguous structural elucidation of these molecules is paramount for their advancement in discovery pipelines. This guide will detail the predicted ¹H NMR, ¹³C NMR, and mass spectrometric fragmentation patterns, offering a robust analytical blueprint.

The molecular structure of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate is presented below.

Caption: Molecular Structure of the Target Compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The prediction of NMR spectra for novel compounds relies on the principle of chemical equivalence and the influence of neighboring functional groups on the chemical shift of a nucleus. For complex spirocyclic systems, through-space effects and conformational rigidity can lead to distinct spectral features.[1][2][3][4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Employ a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to confirm assignments. These experiments are invaluable for unambiguously assigning protons and carbons in complex structures.[4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.40 - 7.25m5HAr-H (Benzyl)Typical aromatic proton region for a monosubstituted benzene ring.
5.15s2HO-CH₂-Ph (Cbz)The benzylic protons of the Cbz protecting group are deshielded by the adjacent oxygen and aromatic ring, appearing as a sharp singlet.
4.20 - 4.00m2HN-CH₂-C=O (Lactam)Protons adjacent to the lactam nitrogen and carbonyl group are expected to be in this region.
3.80 - 3.60m2HO-CH₂ (Oxazinanone ring)Protons adjacent to the ring oxygen are deshielded.
3.50 - 3.30m2HN-CH₂ (Piperidine ring)Protons on the carbon adjacent to the carbamate nitrogen.
2.80 - 2.60m2HN-CH₂ (Piperidine ring)Protons on the carbon adjacent to the lactam nitrogen.
1.90 - 1.60m4HCH₂ (Piperidine ring)Aliphatic protons of the piperidine ring.
1.50 - 1.30m2HCH₂ (Piperidine ring)Aliphatic protons of the piperidine ring.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
170.5C=O (Lactam)The carbonyl carbon of the lactam is expected in the downfield region typical for amides.
155.0C=O (Carbamate)The carbonyl carbon of the carbamate group is also in the downfield region, slightly upfield from the lactam carbonyl.
136.0Ar-C (Quaternary, Benzyl)The ipso-carbon of the benzyl group.
128.5Ar-CH (Benzyl)Aromatic carbons of the benzyl group.
128.0Ar-CH (Benzyl)Aromatic carbons of the benzyl group.
127.8Ar-CH (Benzyl)Aromatic carbons of the benzyl group.
67.0O-CH₂-Ph (Cbz)The benzylic carbon of the Cbz group, deshielded by the adjacent oxygen.
65.0O-CH₂ (Oxazinanone ring)The carbon adjacent to the ring oxygen.
60.0C (Spiro)The spirocyclic quaternary carbon is expected in this region, influenced by the two attached rings.
45.0N-CH₂ (Piperidine ring)Carbons adjacent to the nitrogen atoms.
43.0N-CH₂ (Piperidine ring)Carbons adjacent to the nitrogen atoms.
42.0N-CH₂-C=O (Lactam)Carbon adjacent to the lactam nitrogen.
35.0CH₂ (Piperidine ring)Aliphatic carbons of the piperidine ring.
25.0CH₂ (Piperidine ring)Aliphatic carbons of the piperidine ring.

Predicted Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (C₁₆H₂₀N₂O₄, Molecular Weight: 304.34 g/mol ), electrospray ionization (ESI) is an appropriate technique.[5][6]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source.

    • Set the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.

    • Acquire the full scan mass spectrum to determine the molecular ion.

    • Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain the fragmentation pattern. Select the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 305.15) is anticipated to be driven by the lability of the Cbz protecting group and the inherent structural features of the spirocyclic core.

fragmentation M [M+H]⁺ m/z 305.15 F1 Loss of benzyl group [M+H - C₇H₇]⁺ m/z 214.11 M->F1 - C₇H₇• F2 Loss of benzyloxycarbonyl group [M+H - C₈H₇O₂]⁺ m/z 170.11 M->F2 - C₈H₇O₂• F4 Tropylium cation [C₇H₇]⁺ m/z 91.05 M->F4 F5 Cleavage of piperidine ring M->F5 Ring Opening F3 Loss of CO₂ from F1 [M+H - C₇H₇ - CO₂]⁺ m/z 170.11 F1->F3 - CO₂

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

Key Predicted Fragments:

  • m/z 305.15 ([M+H]⁺): The protonated molecular ion.

  • m/z 91.05 ([C₇H₇]⁺): A prominent peak corresponding to the stable tropylium cation, a characteristic fragment of benzyl groups.[7]

  • m/z 170.11: This fragment can arise from two pathways: loss of the benzyloxycarbonyl radical or loss of the benzyl radical followed by decarboxylation. This would correspond to the protonated spirocyclic core.

  • Further Fragmentation: The spirocyclic core itself can undergo further fragmentation, including ring-opening of the piperidine moiety, leading to a series of lower mass ions.[8]

Synthesis and Structural Analogs

The synthesis of diazaspiro[5.5]undecane derivatives often involves multi-step sequences starting from commercially available piperidones.[9] A plausible synthetic approach for the target molecule could involve the reaction of a suitably protected piperidone derivative to construct the oxazinanone ring, followed by functionalization of the second nitrogen atom. The characterization data of intermediates and related final products from such syntheses provide a valuable reference for the predicted spectra in this guide.[10][11][12]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate. The presented ¹H NMR, ¹³C NMR, and mass spectrometry data, along with the proposed experimental protocols, offer a robust framework for researchers to confirm the structure of this and related novel chemical entities. The logical flow from structural features to predicted spectral outcomes, supported by data from analogous compounds, ensures a high degree of scientific integrity and utility in a drug discovery and development setting.

References

  • van de Ven, L.J.M., & de Haan, J.W. (1975). ¹H and ¹³C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-38. [Link]

  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]

  • Pure - Eindhoven University of Technology. (n.d.). ¹H and ¹³C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • A2Z Chemical. (n.d.). benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Labcompare. (n.d.). benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate from Aladdin Scientific Corporation. Retrieved from [Link]

  • Cuerda-Aláiz, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10636-10653. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • A2Z Chemical. (n.d.). benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

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Foundational

Unveiling the Chemical Landscape of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Frontiers of PROTAC Research In the rapidly evolving field of targeted protein degradation, the rational design of novel PROTACs (Proteolysis Targeting Chimeras) and molecular glues necessitates...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontiers of PROTAC Research

In the rapidly evolving field of targeted protein degradation, the rational design of novel PROTACs (Proteolysis Targeting Chimeras) and molecular glues necessitates a deep understanding of the constituent building blocks. Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate has emerged as a key synthetic intermediate, offering a rigid and stereochemically defined scaffold for the construction of next-generation protein degraders. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this pivotal molecule, empowering researchers and drug development professionals to harness its full potential in their synthetic endeavors. While specific experimental data for this compound remains limited in publicly accessible literature, this document synthesizes foundational chemical principles and data from analogous structures to present a robust and scientifically grounded resource.

Molecular Architecture and Physicochemical Profile

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate possesses a unique spirocyclic architecture, where a piperidine ring and an oxazolidinone ring share a common quaternary carbon. This spirocyclic fusion imparts significant conformational rigidity, a desirable trait in drug design for optimizing ligand-protein interactions. The presence of a carbamate-protected secondary amine within the piperidine ring and a lactam-like functionality in the oxazolidinone ring defines its chemical reactivity and potential for further elaboration.

Table 1: Physicochemical Properties of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

PropertyValueSource/Method
CAS Number 1408074-70-3Chemical Supplier Data[1]
Molecular Formula C₁₆H₂₀N₂O₄Chemical Supplier Data[1]
Molecular Weight 304.34 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred from related compounds
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMSO); Poorly soluble in water (Predicted)Based on structural features
pKa (Piperidine N-H) ~8-9 (Predicted for the deprotected amine)Estimated from similar piperidines

Synthesis and Structural Elucidation: A Proposed Retrosynthetic Approach

G Target Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate Intermediate1 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane Target->Intermediate1 Cbz Protection Intermediate2 N-Cbz-4-aminopiperidine derivative Intermediate1->Intermediate2 Cyclization Intermediate3 Spiro-epoxide Intermediate1->Intermediate3 Ring opening StartingMaterial1 N-Cbz-4-piperidone Intermediate2->StartingMaterial1 Functional group manipulation StartingMaterial2 Amino alcohol precursor Intermediate2->StartingMaterial2 Intramolecular cyclization Intermediate3->StartingMaterial1 Epoxidation

Caption: Proposed Retrosynthetic Analysis.

Hypothetical Synthetic Protocol:

  • Epoxidation of N-Cbz-4-piperidone: N-Cbz-4-piperidone can be treated with a suitable epoxidizing agent, such as trimethylsulfoxonium iodide, to form the corresponding spiro-epoxide.

  • Ring-opening of the Epoxide: The spiro-epoxide can then be subjected to a ring-opening reaction with a suitable nitrogen nucleophile, such as ammonia or a protected amine, to generate an amino alcohol intermediate.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization, potentially mediated by a carbonylating agent like phosgene or a phosgene equivalent, would lead to the formation of the oxazolidinone ring, yielding the spirocyclic core.

  • Final Protection (if necessary): If the piperidine nitrogen is not already protected with the Cbz group, a standard protection protocol using benzyl chloroformate (Cbz-Cl) and a base would yield the final product.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons of the Cbz group (a singlet around 5.1-5.2 ppm), aromatic protons (a multiplet between 7.2-7.4 ppm), and a complex set of aliphatic protons corresponding to the two rings of the spirocyclic system.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the carbamate and the oxazolidinone, aromatic carbons, the benzylic carbon of the Cbz group, the spiro-carbon, and the aliphatic carbons of the piperidine and oxazolidinone rings.

  • IR Spectroscopy: Key infrared absorption bands would be expected for the C=O stretching of the carbamate (~1690 cm⁻¹) and the oxazolidinone (~1750 cm⁻¹), as well as N-H stretching (if a precursor is analyzed) and C-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (304.34 g/mol ).

Reactivity and Chemical Stability: A Chemist's Perspective

The chemical behavior of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate is governed by the interplay of its constituent functional groups: the N-Cbz protecting group, the piperidine ring, and the oxazolidinone ring.

G Molecule Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate N-Cbz Group Piperidine Ring Oxazolidinone Ring Deprotection Deprotection Molecule:f0->Deprotection Hydrogenolysis, Strong Acid RingOpening Ring Opening Molecule:f2->RingOpening Hydrolysis (harsh conditions) Alkylation N-Alkylation (after deprotection) Molecule:f1->Alkylation After Cbz removal Reactivity Key Reactive Sites Reactivity->Molecule

Caption: Key Reactivity Features.

N-Cbz Group:

The benzyl carbamate (Cbz) group is a well-established protecting group for amines. Its stability and cleavage are well-documented:

  • Stability: The Cbz group is generally stable to a wide range of reaction conditions, including mildly acidic and basic environments, making it a versatile protecting group in multi-step syntheses.

  • Cleavage: The primary method for the deprotection of a Cbz group is catalytic hydrogenolysis (e.g., H₂, Pd/C). This reaction is typically clean and efficient, yielding the free amine, toluene, and carbon dioxide. Alternatively, strong acids such as HBr in acetic acid can also be used for its removal.

Piperidine Ring:

The piperidine ring is a saturated heterocycle. Once the Cbz group is removed, the secondary amine becomes a key site for further functionalization. This nucleophilic nitrogen can readily undergo a variety of reactions, including:

  • Alkylation

  • Acylation

  • Reductive amination

  • Participation in the formation of urea or sulfonamide linkages

This versatility is a cornerstone of its utility in the construction of PROTACs, allowing for the attachment of linkers and E3 ligase-binding moieties.

Oxazolidinone Ring:

The oxazolidinone ring is a cyclic carbamate and is generally more stable to hydrolysis than its acyclic counterparts. However, under harsh acidic or basic conditions, it can undergo hydrolytic ring-opening to reveal an amino alcohol.

Applications in Targeted Protein Degradation

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate is classified as a "Protein Degrader Building Block" by chemical suppliers[1]. This strongly suggests its intended use in the synthesis of PROTACs. The rigid spirocyclic scaffold can serve as a novel core for positioning the warhead (targeting the protein of interest) and the E3 ligase binder at a defined distance and orientation.

G cluster_0 PROTAC Assembly cluster_1 PROTAC Components BuildingBlock Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate Deprotection Cbz Deprotection BuildingBlock->Deprotection LinkerAttachment Linker Conjugation Deprotection->LinkerAttachment FinalPROTAC Functional PROTAC Molecule LinkerAttachment->FinalPROTAC Warhead Warhead (POI Binder) LinkerAttachment->Warhead via Linker E3Binder E3 Ligase Binder LinkerAttachment->E3Binder via Linker

Caption: Workflow in PROTAC Synthesis.

The synthetic utility of this building block lies in the orthogonal reactivity of its functional groups. The Cbz-protected amine provides a latent handle for linker attachment, which can be unveiled at the desired stage of the synthesis without affecting other functionalities. The rigid spirocyclic core can help in overcoming the entropic penalty associated with the formation of the ternary complex (POI-PROTAC-E3 ligase), potentially leading to more potent and selective degraders.

Handling and Storage

For laboratory use, Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate should be handled in accordance with standard safety protocols for chemical reagents. It is recommended to store the compound at room temperature in a well-sealed container, protected from moisture and light to ensure its long-term stability[1].

Conclusion

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate represents a valuable and strategically designed building block for the synthesis of novel PROTACs. Its rigid spirocyclic framework and orthogonally protected amine offer medicinal chemists a powerful tool for exploring new chemical space in the pursuit of potent and selective protein degraders. While further experimental characterization is warranted, the foundational chemical principles outlined in this guide provide a solid framework for its effective utilization in drug discovery and development programs.

References

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Exploratory

An In-depth Technical Guide to Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

CAS Number: 1408074-70-3 Disclaimer: This document synthesizes available data and provides expert-driven insights into the specified chemical compound. Information regarding synthesis and applications is based on establi...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1408074-70-3

Disclaimer: This document synthesizes available data and provides expert-driven insights into the specified chemical compound. Information regarding synthesis and applications is based on established chemical principles and data from structurally related molecules due to the limited volume of published research on this specific entity.

Introduction

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate is a unique spirocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry. Its rigid, three-dimensional structure is of particular interest to researchers engaged in the design of novel therapeutics. Spirocyclic scaffolds are increasingly sought after in drug discovery for their ability to provide precise exit vectors for chemical modifications, enabling the exploration of new chemical space. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and the potential applications of this compound, with a focus on its role in the development of next-generation protein degraders.

Physicochemical Properties

The fundamental properties of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate are summarized in the table below. These data are compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 1408074-70-3[1][2]
Molecular Formula C₁₆H₂₀N₂O₄[1][2]
Molecular Weight 304.346 g/mol [1][2]
Purity ≥97%[1][2]
Boiling Point (Predicted) 449.6 ± 40.0 °C[3]
Density (Predicted) 1.348 ± 0.06 g/cm³[3]
pKa (Predicted) 7.79 ± 0.40[3]
Storage Room Temperature[1]

Chemical Structure and Stereochemistry

The defining feature of this molecule is its spirocyclic core, where two rings share a single carbon atom. This arrangement imparts significant conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions. The structure incorporates a piperidine ring fused to a lactam-containing ring via the spiro center. The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle for further synthetic manipulations.

Caption: Chemical structure of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate.

Proposed Synthetic Pathway

Step 1: Synthesis of the Spirocyclic Core

The synthesis would likely commence with a double Michael addition of a suitable amine to an activated diene, followed by cyclization to form the spiro-lactam core. Alternatively, a key step could involve the reaction of N-Cbz-4-piperidone with a suitable nucleophile to construct the second ring.

Step 2: Functional Group Interconversion and Protection

Subsequent steps would involve functional group manipulations to install the necessary oxygen and nitrogen atoms in the second ring, followed by the introduction of the benzyl carbamate protecting group onto the piperidine nitrogen.

Step 3: Final Cyclization and Purification

The final step would be the intramolecular cyclization to form the lactam, followed by purification using standard chromatographic techniques.

G start Commercially Available Starting Materials step1 Multi-step synthesis of N-Cbz-4-aminomethyl-4-hydroxymethylpiperidine start->step1 Known literature procedures step2 Reaction with a phosgene equivalent to form the cyclic carbamate step1->step2 step3 Oxidation of the primary alcohol to a carboxylic acid step2->step3 step4 Intramolecular amide bond formation (lactamization) step3->step4 end Final Product step4->end

Caption: Proposed high-level synthetic workflow.

Potential Applications in Drug Discovery

The primary utility of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate lies in its application as a versatile building block for more complex molecules, particularly in the realm of targeted protein degradation.

1. PROTACs and Molecular Glues

This compound is classified as a "Protein Degrader Building Block"[1][4]. This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The spirocyclic core can serve as a rigid linker connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The precise geometry of the spirocycle can be exploited to achieve optimal orientation of these two ligands, enhancing the efficiency of target protein ubiquitination and subsequent degradation.

2. Scaffolding for Bioactive Molecules

The diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry. Related structures have been investigated for a range of biological activities. For instance, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been explored as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain[5]. Other heterocyclic compounds containing similar bicyclic systems have been patented as inhibitors of β-lactamases, suggesting potential applications in combating antibiotic resistance[6]. The unique three-dimensional shape of the spirocycle allows for the presentation of pharmacophoric features in distinct vectors, which can lead to improved target affinity and selectivity.

G cluster_0 Core Building Block cluster_1 Synthetic Elaboration cluster_2 Potential Applications core Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate deprotection Cbz Deprotection core->deprotection functionalization Functionalization at N1 and/or other positions deprotection->functionalization protac PROTAC Linker functionalization->protac scaffold Novel Bioactive Scaffold functionalization->scaffold library Diversity-Oriented Synthesis functionalization->library

Caption: Conceptual workflow from building block to application.

Handling and Storage

Based on supplier recommendations, Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate should be stored at room temperature in a dry, well-ventilated place[1]. As with all laboratory chemicals, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate represents a modern building block for medicinal chemistry, offering a rigid and stereochemically defined scaffold. While detailed studies on this specific molecule are yet to be published, its structural features and classification strongly suggest its utility in the synthesis of sophisticated molecules for targeted protein degradation and as a core for novel therapeutic agents. The proposed synthetic pathway provides a starting point for its preparation in a research setting. Further investigation into the chemistry and biological applications of this compound is warranted and is anticipated to yield valuable insights for the drug discovery community.

References

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Foundational

Mechanism of Action for Spirocyclic E3 Ligase Ligands: Engineering Proximity with Rigid Scaffolds

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2][3] At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) for selective protein destruction.[3][4][5] While early PROTAC design focused on the warhead and E3 ligase ligand, the field of "linkerology" has matured to recognize the linker as a critical determinant of a PROTAC's efficacy. This guide delves into the mechanism of action of PROTACs employing a sophisticated class of linkers: spirocyclic scaffolds. We will explore how these rigid, three-dimensional structures offer distinct advantages over traditional flexible linkers, enhancing the formation and stability of the key ternary complex and ultimately driving more efficient protein degradation. This document serves as a technical resource, providing not only the theoretical underpinnings but also actionable experimental protocols for researchers in the field.

The Paradigm Shift: From Occupancy to Event-Driven Pharmacology

Traditional pharmacology relies on an "occupancy-driven" model, where a drug must continuously bind to a protein's active site to exert its effect.[6] Targeted Protein Degradation (TPD) operates on a fundamentally different, "event-driven" principle.[6] A single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules, distinguishing it from classical inhibitors.[6][7]

This process is mediated by the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[8][9] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a crucial ternary complex (POI-PROTAC-E3).[8][10][11] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for recognition and destruction by the 26S proteasome.[3][7]

The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), largely due to the availability of well-characterized, high-affinity small molecule ligands.[12][13][14]

The PROTAC Catalytic Cycle

The mechanism can be visualized as a cyclical process, underscoring its catalytic nature.

PROTAC_Cycle cluster_binding Binding Events PROTAC Free PROTAC Binary1 PROTAC:POI Binary Complex PROTAC->Binary1 + POI Binary2 PROTAC:E3 Binary Complex PROTAC->Binary2 + E3 POI Protein of Interest (POI) E3 E3 Ligase Ternary POI:PROTAC:E3 Ternary Complex Binary1->Ternary Binary2->Ternary + POI Ubiq Ubiquitination of POI Ternary->Ubiq Proximity-Induced Ub Transfer Degradation Proteasomal Degradation Ubiq->Degradation Recognition by Proteasome Recycle PROTAC is Recycled Degradation->Recycle Recycle->PROTAC Initiates new cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linkerology: The Critical Role of the Linker

Initially viewed as a simple tether, the linker is now understood to be a critical modulator of PROTAC activity, influencing everything from cell permeability to the geometry of the ternary complex.[8][9] Early PROTACs often used flexible polyethylene glycol (PEG) or alkyl chains.[15] However, these linkers can be overly flexible, leading to a high entropic penalty upon binding and a tendency for "hydrophobic collapse," which can decrease solubility and hinder ternary complex formation.[16]

The Spirocyclic Advantage

To overcome these limitations, medicinal chemists have turned to more rigid and three-dimensional linker architectures, including spirocycles.[8][15] Spirocyclic systems are bicyclic compounds where the two rings are connected by a single, shared carbon atom. This unique structure imparts several key advantages:

  • Conformational Rigidity: Spirocyclic linkers reduce the flexibility of the PROTAC molecule. This pre-organizes the POI and E3 ligase binders in a specific spatial orientation, lowering the entropic cost of forming the ternary complex and potentially increasing its stability.[8]

  • Improved Physicochemical Properties: By moving away from "greasy" and flexible alkyl chains, spirocyclic linkers can improve properties like solubility while maintaining sufficient lipophilicity for cell penetration.[16][17]

  • Vectorial Control: The rigid geometry provides precise control over the distance and angle between the two ligands, enabling a more rational design approach to achieve productive ternary complex geometry for efficient ubiquitination.[17]

  • Novel Intellectual Property: These unique chemical scaffolds provide access to new and patentable chemical space.[16][17]

The core mechanism relies on the spirocyclic linker positioning the E3 ligase and the target protein in a conformationally favorable state, enhancing the stability and productivity of the ternary complex. This stability is often quantified by a cooperativity factor (alpha, α) , which measures how the binding of the first protein influences the binding of the second.[18] A high positive cooperativity (α > 1) is a hallmark of an efficient PROTAC.[18][19]

A Validated Workflow for Mechanistic Elucidation

To fully characterize the mechanism of a spirocyclic PROTAC, a multi-tiered experimental approach is essential. Each stage provides self-validating data that, when combined, creates a comprehensive understanding of the molecule's behavior from initial binding to final cellular effect.

Workflow start PROTAC Candidate biophys Pillar 1: Biophysical Assays (Binding & Kinetics) - SPR / BLI - ITC - FP start->biophys Does it bind? struct Pillar 2: Structural Biology (Atomic-level Insight) - X-ray Crystallography biophys->struct How does it bind? cell Pillar 3: Cellular Assays (Functional Outcome) - Western Blot (DC50/Dmax) - NanoBRET / HiBiT biophys->cell Does binding lead to degradation? struct->biophys Rational Design Feedback lead Lead Candidate cell->lead Is it potent & efficacious in cells?

Sources

Exploratory

The Influence of Spirocyclic Scaffolds on Pharmacokinetic Properties: A Technical Guide for Drug Discovery Professionals

Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacokinetic profiles is a paramount objective. Historically,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacokinetic profiles is a paramount objective. Historically, medicinal chemistry has often focused on planar, aromatic structures. However, the increasing recognition of the benefits of three-dimensionality has led to a surge of interest in scaffolds that can effectively probe the complex, three-dimensional binding sites of biological targets.[1][2][3] Among these, spirocyclic scaffolds—ring systems fused at a single, quaternary carbon atom—have emerged as a particularly compelling structural motif.[1][4]

The inherent rigidity and three-dimensional nature of spirocycles offer a unique advantage in drug design. By locking the conformation of a molecule, spirocyclic scaffolds can optimize the spatial orientation of functional groups for enhanced target binding and selectivity.[2][3] Furthermore, the introduction of a higher fraction of sp3-hybridized carbons (Fsp3) by incorporating spirocycles generally correlates with improved physicochemical properties and more favorable pharmacokinetic (PK) profiles.[2][5] This guide provides an in-depth technical exploration of the core pharmacokinetic properties influenced by spirocyclic scaffolds, offering both mechanistic insights and detailed experimental protocols for their evaluation.

I. The Impact of Spirocyclic Scaffolds on ADME Properties

The journey of a drug through the body is governed by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). The incorporation of spirocyclic moieties can profoundly influence each of these stages.

A. Solubility: A Fundamental Prerequisite

Aqueous solubility is a critical determinant of a drug's oral bioavailability and its suitability for various formulations.[6] Poor solubility can lead to erratic absorption and hinder the generation of reliable data in in vitro assays.[6][7] Spirocyclic scaffolds, with their increased sp3 character, can offer a strategic advantage in enhancing solubility compared to their flat, aromatic counterparts.[1]

Two primary types of solubility assays are routinely employed in drug discovery: kinetic and thermodynamic solubility.[6][7][8]

1. Kinetic Solubility: This high-throughput assay measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[6][7][9][10] It provides a rapid assessment of solubility under non-equilibrium conditions, which is often representative of early-stage experimental conditions.[6][7]

Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method) [7][9]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[10]

  • Serial Dilution: In a clear-bottom 96-well plate, perform serial dilutions of the compound stock solution in DMSO.

  • Addition to Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well.[9]

  • Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).[7][9]

  • Measurement: Measure the light scattering of the solutions at a specific wavelength using a nephelometer. An increase in nephelometry units indicates precipitation.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

2. Thermodynamic Solubility: This assay measures the equilibrium solubility of a solid compound in a buffer, providing a more accurate representation of the compound's intrinsic solubility.[11][12][13]

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method) [7][11][12]

  • Compound Addition: Add an excess of the solid test compound to a vial containing a buffered solution (e.g., PBS, pH 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][13]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[7][12]

  • Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.[7][12]

Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material DMSO stock solutionSolid compound
Throughput HighLow to Medium
Incubation Time Short (e.g., 2 hours)Long (e.g., 24-48 hours)
Relevance Early discovery, HTSLead optimization, pre-formulation
B. Permeability: Crossing Biological Barriers

For a drug to reach its target, it must effectively cross cellular membranes.[14] Permeability is a key factor influencing oral absorption and distribution to tissues, including the central nervous system.[14][15] The rigid, three-dimensional nature of spirocyclic scaffolds can influence a molecule's ability to traverse these barriers.

Cell-based assays are the gold standard for in vitro permeability assessment, with Caco-2 and MDCK cell lines being the most widely used models.[15][16][17]

1. Caco-2 Permeability Assay: Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[15][17] This model is invaluable for predicting oral drug absorption and identifying potential substrates of efflux transporters like P-glycoprotein (P-gp).[15][16]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay [15][16]

  • Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell™ inserts) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Compound Incubation:

    • Apical to Basolateral (A-to-B): Add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-to-A): Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sampling: At designated time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.[16]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to assess the potential for active efflux. An efflux ratio ≥ 2 suggests the compound is a substrate for an efflux transporter.

2. MDCK-MDR1 Permeability Assay: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) are a valuable tool for specifically investigating P-gp-mediated efflux.[18][19][20][21] This assay is particularly useful for predicting blood-brain barrier permeability.[18][19]

Experimental Protocol: MDCK-MDR1 Permeability Assay [18][19][20]

The protocol is similar to the Caco-2 assay, with the key difference being the use of MDCK-MDR1 cells.[18][19]

  • Cell Culture: Culture MDCK-MDR1 cells on permeable supports for 3-5 days.[18][22]

  • Monolayer Integrity: Confirm monolayer integrity via TEER measurement.[20]

  • Bidirectional Transport: Perform the A-to-B and B-to-A transport studies as described for the Caco-2 assay.

  • Analysis: Calculate Papp values and the efflux ratio. A high efflux ratio in this model is a strong indicator of P-gp substrate activity.[19]

G cluster_0 Permeability Assay Workflow A Seed Cells on Permeable Support B Culture to Form Confluent Monolayer A->B C Verify Monolayer Integrity (TEER Measurement) B->C D Add Test Compound to Donor Chamber C->D E Incubate at 37°C D->E F Sample from Receiver Chamber E->F G Quantify Compound (LC-MS/MS) F->G H Calculate Papp and Efflux Ratio G->H G cluster_0 Metabolic Stability and DDI Assessment Test_Compound Test Compound Microsomes Liver Microsomes (Phase I) Test_Compound->Microsomes Metabolic Stability Hepatocytes Hepatocytes (Phase I & II) Test_Compound->Hepatocytes Metabolic Stability CYP_Enzymes CYP Isoforms Test_Compound->CYP_Enzymes Inhibition Potential (DDI)

Caption: Key in vitro systems for evaluating metabolic properties.

II. Conclusion: The Strategic Value of Spirocyclic Scaffolds

Spirocyclic scaffolds offer medicinal chemists a powerful tool to navigate the complexities of drug discovery by imparting favorable three-dimensional structural attributes. [1][23][24]The strategic incorporation of these motifs can lead to significant improvements in key pharmacokinetic properties, including solubility, metabolic stability, and permeability, ultimately enhancing the potential for clinical success. [4][25][26][27]A thorough understanding and early assessment of these ADME parameters, using the robust in vitro assays detailed in this guide, are essential for the effective design and optimization of novel spirocyclic drug candidates. By embracing the principles of three-dimensional chemistry and rigorous pharmacokinetic evaluation, researchers can unlock the full potential of spirocyclic scaffolds in the development of next-generation therapeutics.

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  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

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  • Permeation Testing. (n.d.). Teledyne LABS. Retrieved January 19, 2026, from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). PubMed. Retrieved January 19, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Integration of a Novel Spirocyclic VHL Ligand into PROTACs

Introduction: The PROTAC Revolution and the Quest for Novel E3 Ligase Ligands Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that rely...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Quest for Novel E3 Ligase Ligands

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that rely on stoichiometric occupancy of a target protein's active site, PROTACs are catalytic in nature, hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[3] These heterobifunctional molecules consist of two key moieties: a "warhead" that binds the POI and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[3] This induced proximity leads to the polyubiquitination of the POI, marking it for destruction by the proteasome.

The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC technology, with numerous well-characterized small molecule ligands developed for its recruitment.[4][5] Expanding the chemical diversity of these VHL ligands is crucial for optimizing the efficacy, selectivity, and physicochemical properties of PROTACs. This application note provides a detailed protocol for the incorporation of a novel spirocyclic VHL ligand precursor, Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, into PROTACs. The strategic use of the benzyl carbamate protecting group on the spirocyclic core allows for a modular and efficient synthetic approach.[6][7]

The Spirocyclic VHL Ligand Precursor: Structure and Rationale

The featured VHL ligand precursor, Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, offers a unique three-dimensional scaffold for engaging the VHL E3 ligase. The spirocyclic system imparts conformational rigidity, which can be advantageous for pre-organizing the molecule for optimal binding, potentially enhancing the stability of the ternary complex (POI-PROTAC-E3 ligase).

The benzyl carbamate (Cbz) group at the 8-position of the diazaspiro[5.5]undecane core serves as a robust protecting group for the secondary amine.[6][7][8] This protection is essential during the synthesis of the warhead-linker portion of the PROTAC, preventing unwanted side reactions. The Cbz group can be cleanly removed under mild conditions via catalytic hydrogenation, unmasking the secondary amine for subsequent conjugation to the linker.[6][7]

Workflow for PROTAC Synthesis

The overall strategy for incorporating Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate into a PROTAC involves a convergent synthetic route. This approach entails the separate synthesis of the warhead-linker fragment and the deprotection of the VHL ligand precursor, followed by the final conjugation of the two components.

PROTAC_Synthesis_Workflow cluster_0 Warhead-Linker Synthesis cluster_1 VHL Ligand Preparation Warhead Protein of Interest (POI) Ligand ('Warhead') Linker Linker with Reactive Group (e.g., -COOH, -N3, -alkyne) Warhead->Linker Amide Coupling or Click Chemistry Precursor Synthesis Warhead_Linker Warhead-Linker Conjugate Linker->Warhead_Linker Conjugation Final Conjugation Step (Amide Coupling or Click Chemistry) Warhead_Linker->Conjugation VHL_precursor Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate Deprotection Deprotection (Hydrogenolysis) VHL_precursor->Deprotection Active_VHL 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane (Secondary Amine) Deprotection->Active_VHL Active_VHL->Conjugation Final_PROTAC Final PROTAC Molecule Conjugation->Final_PROTAC

Figure 1: A generalized workflow for the synthesis of a PROTAC utilizing the spirocyclic VHL ligand precursor.

Detailed Experimental Protocols

Part 1: Deprotection of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

This protocol describes the removal of the benzyl carbamate (Cbz) protecting group to yield the free secondary amine, which is the active VHL ligand for linker conjugation.

Materials and Reagents:

ReagentSupplierGrade
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylateCommercial≥97% Purity
Palladium on Carbon (Pd/C)Sigma-Aldrich10 wt. % loading
Methanol (MeOH)Fisher ScientificAnhydrous
Ethyl Acetate (EtOAc)VWRACS Grade
Celite®Sigma-Aldrich
Hydrogen (H₂) gasAirgasHigh Purity

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol and ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane as a free secondary amine. The crude product is often of sufficient purity for the subsequent conjugation step. If necessary, further purification can be achieved by flash column chromatography.

Deprotection_Scheme start Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate reagents H₂, 10% Pd/C MeOH, rt start->reagents product 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane reagents->product Hydrogenolysis

Figure 2: Reaction scheme for the deprotection of the spirocyclic VHL ligand precursor.

Part 2: Linker Conjugation Strategies

The deprotected spirocyclic VHL ligand, now possessing a nucleophilic secondary amine, can be conjugated to a pre-synthesized warhead-linker fragment using standard coupling chemistries. Two common and robust methods are presented below.

This is a widely used method for forming a stable amide linkage between the VHL ligand and a linker possessing a terminal carboxylic acid.

Materials and Reagents:

ReagentSupplierGrade
Deprotected Spirocyclic VHL Ligand (from Part 1)--
Warhead-Linker-COOHSynthesized≥95% Purity
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Oakwood ChemicalCoupling Grade
DIPEA (N,N-Diisopropylethylamine)Sigma-AldrichAnhydrous
Dimethylformamide (DMF)Fisher ScientificAnhydrous

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the warhead-linker-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of the deprotected spirocyclic VHL ligand (1.1 eq) in anhydrous DMF to the reaction mixture, followed by the addition of DIPEA (3.0 eq).

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude PROTAC is then purified by preparative HPLC to yield the final product.

This highly efficient and bioorthogonal reaction is ideal for conjugating a linker with a terminal alkyne to a VHL ligand functionalized with an azide (or vice versa).[9]

Materials and Reagents:

ReagentSupplierGrade
Deprotected Spirocyclic VHL Ligand (azide- or alkyne-functionalized)Synthesized≥95% Purity
Warhead-Linker (complementary alkyne or azide)Synthesized≥95% Purity
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-AldrichACS Grade
Sodium AscorbateSigma-Aldrich≥99% Purity
tert-Butanol/Water (1:1)--

Procedure:

  • Reaction Setup: In a vial, dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried and concentrated. The crude PROTAC is purified by preparative HPLC.

Characterization and Quality Control

The final PROTAC molecule should be thoroughly characterized to confirm its identity and purity.

TechniquePurpose
LC-MS To confirm the molecular weight and assess the purity of the product.
¹H and ¹³C NMR To confirm the chemical structure of the final PROTAC.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition.
Preparative HPLC For the final purification of the PROTAC molecule.
Analytical HPLC To determine the final purity of the PROTAC (typically >95%).

Conclusion

This application note provides a comprehensive and detailed protocol for the incorporation of the novel spirocyclic VHL E3 ligase ligand precursor, Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, into PROTACs. The key steps involve the efficient deprotection of the benzyl carbamate to reveal a reactive secondary amine, followed by robust and versatile conjugation strategies such as amide bond formation or click chemistry. By following these protocols, researchers can effectively synthesize novel PROTACs with a unique VHL ligand, enabling the exploration of new chemical space in the exciting field of targeted protein degradation.

References

  • Han, X., Zhao, L., et al. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of Medical Chemistry, 62(24), 11218-11231.
  • Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.
  • Cubillos-Rojas, M., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers.
  • BenchChem. (2025).
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Ningbo Inno Pharmchem Co., Ltd. Blog.
  • Cubillos-Rojas, M., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Enamine. (n.d.).
  • Aladdin Scientific Corporation. (n.d.). benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.
  • Labsolu. (n.d.). benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.
  • NIH. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles.
  • Master Organic Chemistry. (2018).
  • Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • National Institutes of Health. (n.d.). Click Chemistry Conjugations.
  • Angene Chemical. (n.d.). Benzyl 2-Oxo-1,8-Diazaspiro[5.
  • Echemi. (n.d.). 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. Echemi.
  • RSC Publishing. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.
  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Abovchem. (n.d.). benzyl 2,8-diazaspiro[4.
  • Echemi. (n.d.). benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.
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Application

Assay development for PROTACs with spirocyclic linkers

Application Note & Protocols Title: A Practical Guide to Assay Development for PROTACs Featuring Spirocyclic Linkers Abstract Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, yet t...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A Practical Guide to Assay Development for PROTACs Featuring Spirocyclic Linkers

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, yet their development is a complex, multi-parameter optimization process.[1] The linker, which connects the target-binding and E3 ligase-binding moieties, is a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[2][3] Recently, spirocyclic linkers have emerged as a promising strategy to impart conformational rigidity, potentially pre-organizing the PROTAC for optimal ternary complex formation and improving physicochemical properties.[2][4] This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of PROTACs with spirocyclic linkers. We will explore the causality behind experimental choices, moving sequentially through the key biological steps—from cell permeability to ultimate protein degradation—to build a holistic understanding of structure-activity relationships and accelerate the development of potent and selective degraders.

The Spirocyclic Linker Advantage: Rationale and Assay Implications

Traditional PROTAC linkers are often composed of flexible polyethylene glycol (PEG) or alkyl chains.[4] While effective, their high degree of conformational freedom can introduce an entropic penalty upon binding and may lead to suboptimal presentation of the binding ligands. Spirocyclic linkers, by contrast, introduce conformational restraint. This rigidity is not merely a structural curiosity; it has profound implications for the PROTAC's mechanism of action and necessitates a tailored assay strategy.

  • Impact on Ternary Complex Formation: The primary hypothesis behind rigid linkers is that they reduce the entropic cost of forming the key [Target-PROTAC-E3 Ligase] ternary complex.[2] This can lead to more stable and productive complexes, which is a strong predictor of degradation efficiency.[5] Assays must therefore be chosen to rigorously quantify not just binding affinity, but also binding kinetics and cooperativity.

  • Influence on Physicochemical Properties: The large size and hydrophobicity of many PROTACs often result in poor solubility and low cell permeability, creating significant development challenges.[6][7][8] The introduction of rigid, three-dimensional spirocyclic scaffolds can modulate these properties, sometimes improving solubility and permeability by disrupting planarity and promoting more compact conformations.[4] Therefore, a robust assay cascade must begin with a thorough evaluation of these foundational characteristics.

The logical flow of assay development should mirror the PROTAC's journey from outside the cell to the proteasome.

Assay_Cascade cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: Mechanistic Interrogation (In Vitro) cluster_2 Phase 3: Cellular Efficacy & Selectivity A Physicochemical Profiling (Solubility, Stability) B Cellular Permeability (PAMPA, Caco-2, NanoBRET) A->B Is it soluble? C Binary & Ternary Complex Formation (SPR, ITC, AlphaLISA, HTRF) B->C Can it enter the cell? D Target Ubiquitination (In Vitro Ub Assay) C->D Does it form a stable ternary complex? E Target Degradation Kinetics (Western Blot, MS, NanoBRET) C->E Does the complex lead to degradation? F Cellular Ubiquitination (IP-WB, BRET) D->F Is the complex productive? G Global Proteomics (Selectivity) (Mass Spectrometry) E->G Is degradation selective? F->E MOA_Diagram PROTAC Spirocyclic PROTAC Ternary Ternary Complex [POI-PROTAC-E3] PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC & E3 Recycled Proteasome->E3 Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action. The catalytic cycle of targeted protein degradation mediated by a spirocyclic PROTAC.

Protocol: Live-Cell Target Degradation using NanoBRET™/HiBiT

Rationale: This technology allows for real-time, kinetic monitoring of protein levels in living cells, providing a much richer dataset than endpoint assays like traditional Western blots. [6][9]It enables the precise calculation of key degradation parameters: Dmax (maximum degradation), DC50 (concentration for 50% degradation), and the degradation rate constant (k_deg). [5][10] Step-by-Step Methodology:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein. This ensures expression at physiological levels.

  • Cell Plating: Seed the engineered cells into a 96- or 384-well white assay plate and incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the spirocyclic PROTAC and add them to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Lysis and Detection (Endpoint Mode):

    • At desired time points (e.g., 2, 4, 8, 24 hours), add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein subunit and furimazine substrate.

    • Incubate for 10 minutes at room temperature to allow cell lysis and signal development.

    • Read luminescence on a plate reader.

  • Data Analysis (Endpoint):

    • Normalize the luminescence signal to the vehicle control for each time point.

    • Plot the normalized signal against log[PROTAC concentration] to determine the DC50 and Dmax at each time point.

  • Real-Time Kinetics (Optional):

    • Use the Nano-Glo® HiBiT Live Cell Reagent. Add this reagent along with the PROTACs at the start of the experiment.

    • Read luminescence at repeated intervals over 24 hours to generate real-time degradation curves. This allows for the direct calculation of the degradation rate.

Assessing Ubiquitination and Selectivity
  • Cellular Ubiquitination: To confirm the mechanism, one must show that degradation is preceded by ubiquitination. This can be achieved by treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132), followed by immunoprecipitation (IP) of the target protein and Western blotting for ubiquitin. [11]Advanced BRET-based ubiquitination assays can also monitor this step in live cells. [11][12]* Mass Spectrometry-Based Proteomics: This is the gold standard for assessing selectivity. [6][13][14]By comparing the entire proteome of cells treated with the PROTAC versus a vehicle control, one can identify and quantify off-target degradation events. This is critical for developing a safe therapeutic candidate.

Data Integration and Troubleshooting

A successful spirocyclic PROTAC will exhibit a clear chain of causality: good permeability, stable ternary complex formation, efficient ubiquitination, and potent, selective degradation.

Common Scenarios & Potential Causes:

  • Good Ternary Complex Formation, Poor Cellular Degradation:

    • Cause: Low cell permeability. (Verify with Caco-2 or NanoBRET TE).

    • Cause: The ternary complex is stable but has an unproductive conformation for ubiquitin transfer. (Requires structural biology or molecular modeling).

  • Potent Degradation, but "Hook Effect" at High Concentrations:

    • Cause: Formation of non-productive binary complexes (PROTAC:Target or PROTAC:E3) that dominate at high concentrations and prevent ternary complex formation. This is a classic PROTAC phenomenon. [15]* Rapid Degradation, but Poor Dmax:

    • Cause: The cell's protein synthesis machinery may be compensating for the degradation. (Confirm with a time-course experiment).

Conclusion

The development of PROTACs with spirocyclic linkers requires a methodical and multi-faceted assay cascade. By beginning with foundational assessments of physicochemical properties and permeability before moving to detailed biophysical and cellular characterization, researchers can build a comprehensive understanding of their molecules. The rigidity imparted by spirocyclic linkers offers a compelling strategy to enhance ternary complex stability and improve drug-like properties. The protocols and logical framework presented here provide a robust system for validating these hypotheses, interpreting complex data, and ultimately accelerating the rational design of the next generation of targeted protein degraders.

References

  • Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Xiong, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]

  • Liu, J., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Shcherbakova, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]

  • Testa, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Shcherbakova, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Scorah, N., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. [Link]

  • Scorah, N., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays – PROTAC Screening. Reaction Biology Website. [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech Website. [Link]

  • Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • Profacgen. (n.d.). Ubiquitination Assay. Profacgen Website. [Link]

  • Maple, H., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [Link]

  • Promega Corporation. (n.d.). Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. Promega Connections. [Link]

  • Jian, J., et al. (2020). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Frontiers in Cell and Developmental Biology. [Link]

  • Takaoka, Y., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Pharmaceutical Investigation. [Link]

  • Wang, Y., & Chen, R. (2025). Application of mass spectrometry for the advancement of PROTACs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wu, Y. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]

  • Beveridge, R., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [Link]

  • Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry. [Link]

  • Sun, X., et al. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters. [Link]

  • SBH Sciences. (2025). A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). SBH Sciences Website. [Link]

  • Profacgen. (n.d.). Permeability Assay. Profacgen Website. [Link]

  • Wu, Y. (2024). PROTACs in focus: Navigating the complexities of preclinical development. Drug Discovery & Development. [Link]

  • Smith, C. A., et al. (2025). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. [Link]

  • Daniels, D. L., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Beveridge, R., et al. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]

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Method

Application Notes and Protocols for In Vivo Studies of PROTACs with Rigid Spirocyclic Linkers

Introduction: The Imperative for Rigidity in PROTAC Design for In Vivo Success Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigidity in PROTAC Design for In Vivo Success

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of subsequent ubiquitination and degradation.[2][3]

While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is a growing body of evidence highlighting the advantages of incorporating rigid linkers, particularly those with spirocyclic motifs.[3] These rigid structures offer a unique three-dimensional geometry that can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to both the target protein and the E3 ligase. This can lead to enhanced ternary complex stability, improved selectivity, and more favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties, which are crucial for successful in vivo applications.[3]

This guide provides a comprehensive overview of the in vivo applications of PROTACs featuring rigid spirocyclic linkers. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and insights to navigate the complexities of preclinical PROTAC evaluation.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The catalytic cycle of a PROTAC begins with its entry into the cell and subsequent binding to both the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Advantages of Rigid Spirocyclic Linkers in Vivo

The incorporation of spirocyclic moieties into PROTAC linkers offers several key advantages that can translate to improved in vivo performance:

  • Enhanced Metabolic Stability: The rigid, three-dimensional nature of spirocycles can shield the linker from metabolic enzymes, leading to a longer in vivo half-life and sustained target degradation.

  • Improved Cell Permeability: By reducing the number of rotatable bonds and optimizing lipophilicity, spirocyclic linkers can enhance a PROTAC's ability to cross cell membranes, a significant hurdle for these large molecules.

  • Favorable Pharmacokinetics: The improved stability and permeability often result in a better overall pharmacokinetic profile, including higher exposure and bioavailability.[3]

  • Increased Ternary Complex Stability: The pre-organized conformation of PROTACs with rigid linkers can lead to more stable and productive ternary complexes, enhancing the efficiency of ubiquitination.[3]

Case Studies: In Vivo Efficacy of PROTACs with Rigid Linkers

While specific in vivo data for PROTACs with explicitly defined spirocyclic linkers is emerging, the success of PROTACs with rigid linkers in preclinical and clinical settings underscores the potential of this design strategy.

ARV-110 (Bavdegalutamide): A Clinical Success Story with a Rigid Linker

ARV-110, one of the first PROTACs to enter clinical trials, targets the androgen receptor (AR) for degradation and has shown promising anti-tumor activity in patients with metastatic castration-resistant prostate cancer (mCRPC).[4][5] Notably, ARV-110 features a "short and rigid piperidine-piperazine linker".[4]

Parameter In Vitro (VCaP cells) In Vivo (VCaP Xenograft Model)
DC50 ~1 nM[6]-
Dmax >90%[6]>90% degradation at efficacious doses[6]
Tumor Growth Inhibition -Significant and dose-dependent[6]
ARD-69: A Potent AR Degrader

ARD-69 is another potent PROTAC that degrades the androgen receptor.[7][8] While the specific linker is not described as spirocyclic, its high potency and in vivo activity highlight the success of well-designed linkers.

Parameter In Vitro (LNCaP cells) In Vivo (VCaP Xenograft Model)
DC50 0.86 nM[7][8]-
Dmax >95%[7][8]Significant reduction in AR protein levels[8]
Tumor Growth Inhibition -A single dose effectively reduces AR protein levels in tumor tissue[7][8]

Protocols for In Vivo Evaluation of PROTACs

The following protocols provide a general framework for the in vivo assessment of PROTACs with rigid spirocyclic linkers. It is crucial to optimize these protocols for the specific PROTAC, target, and animal model.

Protocol 1: General In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a standard workflow for evaluating the anti-tumor efficacy of a PROTAC in a subcutaneous xenograft mouse model.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., Human Cancer Cell Line) start->cell_culture implantation 2. Cell Implantation (Subcutaneous injection in immunocompromised mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Measure volume 2-3 times/week) implantation->tumor_growth randomization 4. Randomization (When tumors reach 100-200 mm³) tumor_growth->randomization treatment 5. Treatment Administration (PROTAC or Vehicle) randomization->treatment monitoring 6. Efficacy & PD Assessment (Tumor volume, body weight, target degradation) treatment->monitoring end End of Study monitoring->end

Caption: Experimental workflow for a PROTAC in vivo efficacy study.

Step-by-Step Methodology:

  • Animal Model and Cell Implantation:

    • Use immunocompromised mice (e.g., NOD-SCID or NSG), typically 6-8 weeks old.[9]

    • Culture the desired human cancer cell line under sterile conditions.

    • Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.[9]

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.[9]

  • Tumor Growth Monitoring and Group Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[9]

    • Measure tumor volume 2-3 times per week using calipers (Volume = (Length × Width²)/2).[9]

    • When tumors reach the desired size, randomize mice into treatment and control groups.[9]

  • PROTAC Formulation and Administration:

    • Prepare the PROTAC in a suitable vehicle based on prior solubility and tolerability studies.[9] Common vehicles include a solution of 10% DMSO, 40% PEG300, and 50% saline.

    • Administer the PROTAC solution to the treatment group via the chosen route (e.g., intraperitoneal injection, oral gavage, or subcutaneous injection) according to the study design.[]

    • Administer only the vehicle to the control group.[9]

  • Efficacy and Pharmacodynamic (PD) Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.[9]

    • At the end of the study, or at specified time points, collect tumor and plasma samples for PD and PK analysis.

    • Analyze target protein degradation in tumor tissues using techniques like Western blotting or immunohistochemistry (IHC).[]

Protocol 2: Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.

Step-by-Step Methodology:

  • Animal Model and Dosing:

    • Use a suitable animal model, such as mice or rats.

    • Administer a single dose of the PROTAC via the intended clinical route (e.g., oral or intravenous).

  • Sample Collection:

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, to quantify the PROTAC concentration in plasma samples.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t1/2: Half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

Pharmacokinetic Parameter Description
Cmax The highest concentration of the drug in the blood.
Tmax The time at which Cmax is reached.
AUC The total drug exposure over time.
t1/2 The time it takes for the drug concentration to decrease by half.
CL The rate at which the drug is removed from the body.
Vd The apparent volume into which the drug is distributed.
Protocol 3: Toxicity Assessment

Assessing the safety and tolerability of the PROTAC is a critical component of in vivo evaluation.

Step-by-Step Methodology:

  • Dose Range Finding Study:

    • Administer escalating doses of the PROTAC to small groups of animals to determine the maximum tolerated dose (MTD).

    • Monitor for clinical signs of toxicity, such as weight loss, changes in behavior, and mortality.

  • Repeated-Dose Toxicity Study:

    • Administer the PROTAC at doses up to the MTD for a specified duration (e.g., 14 or 28 days).

    • Monitor clinical signs, body weight, and food consumption.

    • At the end of the study, perform a comprehensive evaluation, including:

      • Hematology and clinical chemistry: To assess effects on blood cells and organ function.

      • Gross pathology and organ weights: To identify any macroscopic changes.

      • Histopathology: To examine tissues for microscopic changes.

Conclusion and Future Directions

The strategic incorporation of rigid spirocyclic linkers into PROTACs represents a significant advancement in the field of targeted protein degradation. These structural elements can confer superior in vivo properties, leading to more potent and drug-like candidates. The protocols and insights provided in this guide offer a robust framework for the preclinical evaluation of these next-generation therapeutics. As our understanding of the complex interplay between linker rigidity, ternary complex formation, and in vivo pharmacology deepens, we can anticipate the development of even more effective and selective PROTACs for a wide range of diseases.

References

  • Snyder, L. B., et al. (2024). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. Molecular Cancer Therapeutics. [Link]

  • Wang, Y., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Zhang, M., et al. (2024). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. Cancers. [Link]

  • Creative Biolabs. (2020). The First Protein Degrader Drug ARV-110's Latest Clinical Data: Preliminary Display of Anti-tumor Activity. [Link]

  • Snyder, L. B., et al. (2020). Abstract 43: Discovery of ARV-110, a first in class androgen receptor degrading PROTAC for the treatment of men with metastatic castration resistant prostate cancer. Cancer Research. [Link]

  • Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2025). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. Nature Communications. [Link]

  • Cyverse. Intro to DOT language. [Link]

  • Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. PubMed. [Link]

  • ResearchGate. (2025). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Sketchviz. Graphviz Examples and Tutorial. [Link]

  • ResearchGate. Determination of PROTAC efficacy. A. PROTACs having different linker... [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. ARD-69. [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]

  • Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Graphviz. DOT Language. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • ResearchGate. List of pharmacokinetic parameters derived by fitting the conventional two-compartment model to the plasma data. [Link]

  • Li, D., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

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Application

Using Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate as a VHL E3 ligase linker

Application & Protocol Guide Topic: Using Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate as a VHL E3 Ligase Linker for Targeted Protein Degradation Audience: Researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Topic: Using Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate as a VHL E3 Ligase Linker for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key elements: a "warhead" that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[3][4] While the choice of warhead and E3 ligase ligand dictates the "what" and "how" of degradation, the linker is the architectural linchpin that governs the overall efficacy, selectivity, and drug-like properties of the PROTAC molecule.[5][6]

Among the hundreds of E3 ligases in the human proteome, the von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely recruited for PROTAC development, owing to its broad tissue expression and the availability of high-affinity, well-characterized small molecule ligands.[7][8][9][10] The formation of a stable and productive ternary complex—comprising the POI, the PROTAC, and the VHL E3 ligase—is the essential initiating event for subsequent target ubiquitination and degradation.[11][12]

The linker's length, composition, and rigidity are critical determinants of ternary complex stability.[6][13] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is growing interest in more rigid scaffolds.[3][4] Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially enhancing cooperativity.[13] This guide focuses on Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate , a novel building block featuring a spirocyclic core designed to impart conformational rigidity within a PROTAC linker.

Compound Profile: A Rigid Scaffold for VHL Linker Assembly

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate is a commercially available chemical building block designed for incorporation into PROTACs and other chemical biology tools.[14][15][16]

  • CAS Number: 1408074-70-3

  • Molecular Formula: C₁₆H₂₀N₂O₄

  • Molecular Weight: 304.34 g/mol

Key Structural Features:

  • Spirocyclic Core: The diazaspiro[5.5]undecane core provides significant conformational constraint. This rigidity can help define the spatial orientation between the warhead and the VHL ligand, which is crucial for achieving a productive ternary complex geometry.

  • Protected Amine: The secondary amine within the spirocycle is protected as a benzyl carbamate (Cbz). This protecting group is stable under various reaction conditions but can be readily removed via standard methods (e.g., hydrogenolysis) to reveal a nucleophilic secondary amine. This amine serves as a key attachment point for either the POI ligand or the VHL ligand via amide bond formation or other coupling chemistries.

  • Oxo-oxazolidinone Moiety: This feature introduces polarity and potential hydrogen bonding capabilities into the linker, which can influence solubility and cell permeability. The lactam nitrogen provides another potential, albeit less reactive, site for modification.

This building block is strategically designed to be a central component of a VHL-based PROTAC linker. After deprotection, it can be sequentially coupled to a VHL ligand and a warhead to generate the final PROTAC molecule.

PROTAC Mechanism of Action

The fundamental goal of a VHL-recruiting PROTAC is to act as a molecular bridge, inducing proximity between the target protein and the VHL E3 ligase complex. This initiates a cascade of events leading to targeted degradation.

PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-VHL POI->Ternary binds PROTAC PROTAC Molecule (Warhead-Linker-VHL Ligand) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary binds PolyUb Poly-Ubiquitinated Target Ternary->PolyUb E2 ligase recruitment Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthesis_Workflow Start Start: Spirocyclic Building Block (Cbz-Protected) Step1 Step 1: Cbz Deprotection (e.g., H₂, Pd/C) Start->Step1 Intermediate1 Intermediate: Free Amine Spirocyclic Core Step1->Intermediate1 Step2 Step 2: Amide Coupling 1 (e.g., HATU, DIPEA) + VHL-Ligand-Linker-COOH Intermediate1->Step2 Intermediate2 Intermediate: VHL-Linker Conjugate Step2->Intermediate2 Step3 Step 3: Amide Coupling 2 (e.g., EDC, HOBt) + Warhead-COOH Intermediate2->Step3 Final Final Product: Warhead-Linker-VHL PROTAC Step3->Final Purify Purification & Characterization (HPLC, LC-MS, NMR) Final->Purify

Caption: Generalized PROTAC synthesis workflow.

Step 1: Cbz Deprotection of the Spirocyclic Core

  • Reagents:

    • Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (1.0 eq)

    • Palladium on carbon (10% w/w, ~0.1 eq)

    • Methanol (or other suitable solvent)

  • Procedure:

    • Dissolve the starting material in methanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine intermediate. This product is often used immediately in the next step.

Causality Note: Hydrogenolysis is a standard and clean method for removing Cbz protecting groups. The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen gas, releasing the free amine, carbon dioxide, and toluene.

Step 2: Coupling with VHL Ligand

  • Reagents:

    • Deprotected spirocyclic intermediate (1.0 eq)

    • VHL ligand with a carboxylic acid handle (e.g., a derivative of the common hydroxyproline-based VHL ligand) (1.0 eq)

    • Peptide coupling reagent, e.g., HATU (1.1 eq)

    • Tertiary amine base, e.g., DIPEA (2.0-3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the VHL ligand-acid and the deprotected spirocyclic intermediate in anhydrous DMF.

    • Add DIPEA and stir for 5 minutes at room temperature.

    • Add HATU in one portion and stir the reaction at room temperature.

    • Monitor progress by LC-MS (typically 1-4 hours).

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the VHL-linker conjugate.

Causality Note: HATU is an efficient coupling reagent that activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the secondary amine of the linker intermediate. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

Step 3: Coupling with POI Warhead

Note: This step assumes the other end of the spirocyclic linker has a functional group (e.g., a primary amine from the oxo-oxazolidinone ring opening or a pre-installed handle) that can be coupled to a warhead containing a carboxylic acid. The exact chemistry will depend on the full structure of the linker construct. For this example, we assume a second amine is available for coupling.

  • Reagents & Procedure:

    • Follow a similar amide coupling procedure as in Step 2, using the VHL-linker conjugate (1.0 eq) and the desired POI warhead with a carboxylic acid handle (Warhead-COOH) (1.0 eq).

    • Purify the final PROTAC molecule using reverse-phase preparative HPLC to ensure high purity, which is critical for biological assays.

    • Characterize the final product thoroughly by LC-MS and ¹H NMR.

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This protocol determines if the synthesized PROTAC induces the degradation of the target POI in a cellular context.

  • Cell Culture & Seeding:

    • Culture a relevant human cell line (e.g., HEK293, HeLa, or a cancer cell line expressing the POI) in appropriate media.

    • Seed cells in a 12-well or 6-well plate at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare a 10 mM stock solution of the purified PROTAC in DMSO.

    • Serially dilute the PROTAC stock in culture media to achieve a range of final concentrations (e.g., 1000, 300, 100, 30, 10, 3, 1 nM). Include a DMSO-only vehicle control.

    • Remove the old media from the cells and add the media containing the PROTAC dilutions.

    • Incubate for a set period (e.g., 18-24 hours). This should be optimized for each target.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification & Western Blot:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the volume of each lysate to ensure equal protein loading (e.g., 20 µg per lane).

    • Perform SDS-PAGE to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using software like ImageJ to determine the extent of degradation relative to the vehicle control.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

Confirmation of ternary complex formation is crucial to validate the PROTAC's mechanism of action. [11][12][17]The NanoBRET™ assay is a powerful live-cell method for this purpose. [18]

  • Constructs & Reagents:

    • Expression vector for the POI fused to NanoLuc® luciferase (energy donor).

    • Expression vector for VHL fused to HaloTag® (energy acceptor).

    • HEK293 cells (or other suitable transient transfection host).

    • HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore).

    • Transfection reagent (e.g., FuGENE® HD).

  • Procedure:

    • Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-VHL plasmids.

    • Plate the transfected cells into a white 96-well assay plate and incubate for 24 hours.

    • Label the cells by adding the HaloTag® NanoBRET™ 618 Ligand to the media and incubate for at least 6 hours.

    • Prepare serial dilutions of the PROTAC in media.

    • Add the PROTAC dilutions to the wells and incubate for the desired time (e.g., 2 hours).

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Immediately read the plate on a luminometer equipped with two filters to detect donor emission (~460 nm) and acceptor emission (>600 nm).

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio upon PROTAC treatment indicates proximity between the POI and VHL, confirming ternary complex formation.

Data Presentation & Interpretation

Effective PROTAC development requires quantitative analysis of degradation. Key metrics derived from a dose-response experiment (Protocol 2) are DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).

PROTAC Concentration (nM)% Degradation (vs. Vehicle)
115%
338%
1065%
3088%
10092% (Dₘₐₓ)
30085% (Hook Effect)
100070% (Hook Effect)

Note: The "Hook Effect," a decrease in degradation at high concentrations, is a common phenomenon with PROTACs. It occurs when excess PROTAC favors the formation of binary (PROTAC-POI or PROTAC-VHL) complexes over the productive ternary complex.

References

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (Vertex AI Search)
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. ([Link])

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. ([Link])

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. ([Link])

  • Current strategies for the design of PROTAC linkers: a critical review. PubMed. ([Link])

  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. (Vertex AI Search)
  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed. ([Link])

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis. ([Link])

  • Review on VHL ligands. Ciulli Laboratory - University of Dundee. ([Link])

  • Ternary Complex Formation Assays. Domainex. ([Link])

  • (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. ([Link])

  • Protein Degradation Assays – PROTAC Screening. Reaction Biology. ([Link])

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. ([Link])

  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Books. ()
  • Cellular Assays for characterization of PROTAC activity and... ResearchGate. ([Link])

  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. ([Link])

  • Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. MRC PPU. ([Link])

  • benzyl 2-oxo-3-oxa-1, 8-diazaspiro[5.
  • benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.
  • benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate from Aladdin Scientific Corporation. Labcompare. ([Link])

Sources

Method

Application Notes and Protocols: Assessing Cell Permeability of Spirocyclic PROTACs

Introduction: The Permeability Paradox of Spirocyclic PROTACs Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of ta...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Paradox of Spirocyclic PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1][2] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2][3] Among the diverse chemical scaffolds used in PROTAC design, spirocycles have gained attention for their ability to impart conformational rigidity and three-dimensionality, which can enhance binding affinity and selectivity.

However, the very nature of PROTACs—large molecules composed of two ligands and a linker—places them in a challenging chemical space, often "beyond the Rule of Five" (bRo5).[4] This frequently results in high molecular weights (>800 Da), large polar surface areas, and numerous hydrogen bond donors and acceptors, all of which can negatively impact a critical prerequisite for efficacy: cell permeability.[1][5][6][7] For a spirocyclic PROTAC to be effective, it must first traverse the cell membrane to engage its intracellular targets. Therefore, the accurate assessment of cell permeability is a cornerstone of their preclinical development.

This guide provides a detailed overview of the principles, methodologies, and data interpretation for key cell permeability assays tailored to the unique challenges presented by spirocyclic PROTACs. We will delve into both artificial membrane and cell-based assays, explaining the causality behind experimental choices to ensure scientifically robust and reproducible data.

The "Molecular Chameleon": A Glimpse into PROTAC Permeability

Recent studies suggest that some PROTACs may act as "molecular chameleons," adopting different conformations in polar and nonpolar environments.[8] In the aqueous extracellular space, they may present a more polar surface, while within the lipophilic environment of the cell membrane, they can fold to shield polar groups and expose hydrophobic surfaces, facilitating passage.[8][9] The rigid nature of spirocyclic components can influence this conformational flexibility, making a thorough understanding of their permeability profiles even more critical.

Part 1: Parallel Artificial Membrane Permeability Assay (PAMPA) for High-Throughput Screening

The PAMPA assay is a non-cell-based, high-throughput method that models passive, transcellular permeation.[10][11] It serves as an excellent initial screen to rank-order compounds based on their ability to diffuse across a lipid membrane, providing a rapid assessment of passive permeability without the complexities of active transport or metabolism.[5][11]

Principle of PAMPA

The assay utilizes a 96-well filter plate (donor plate) with a porous membrane at the bottom of each well. A lipid-infused artificial membrane is created on this filter, separating the donor compartment from an acceptor compartment in a separate 96-well plate. The PROTAC of interest is added to the donor well, and its diffusion across the artificial membrane into the acceptor well is quantified over time.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep1 Prepare Lipid Solution (e.g., 1% lecithin in dodecane) step1 Coat Donor Plate Membrane with Lipid Solution prep1->step1 prep2 Prepare Donor Solution (PROTAC in buffer) step2 Add Donor Solution to Donor Plate prep2->step2 prep3 Prepare Acceptor Solution (Buffer) step3 Add Acceptor Solution to Acceptor Plate prep3->step3 step1->step2 step2->step3 step4 Assemble Sandwich (Donor Plate on Acceptor Plate) step3->step4 step5 Incubate (e.g., 16 hours at RT) step4->step5 step6 Disassemble Plates step5->step6 step7 Quantify PROTAC Concentration in Donor and Acceptor Wells (LC-MS/MS or UV-Vis) step6->step7 step8 Calculate Permeability (Papp) step7->step8 Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis prep1 Seed Caco-2 cells on Transwell inserts prep2 Culture for 21 days to form a differentiated monolayer prep1->prep2 prep3 Verify Monolayer Integrity (TEER measurement) prep2->prep3 step1 Wash monolayer with pre-warmed transport buffer prep3->step1 step2 Add PROTAC solution to Donor compartment (AP or BL) step1->step2 step3 Add buffer to Receiver compartment step2->step3 step4 Incubate (e.g., 2 hours at 37°C) step3->step4 step5 Collect samples from Donor and Receiver compartments step4->step5 step6 Quantify PROTAC concentration (LC-MS/MS) step5->step6 step7 Calculate Papp (A-B and B-A) and Efflux Ratio step6->step7

Caption: Key stages of the Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • 24-well transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Spirocyclic PROTAC stock solution (10 mM in DMSO)

  • TEER meter

  • Lucifer Yellow (for monolayer integrity check)

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the transwell inserts at an appropriate density.

    • Culture for 21 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.

  • Monolayer Integrity Verification:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >250 Ω·cm².

    • Perform a Lucifer Yellow permeability test to confirm the integrity of the tight junctions.

  • Permeability Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Crucial Insight for PROTACs: To improve recovery, which can be low due to non-specific binding, it is recommended to use a transport buffer containing 0.25% BSA. [12][13] * Prepare the PROTAC dosing solution in the transport buffer (with BSA) at the desired concentration (e.g., 10 µM).

    • For AP to BL transport (A-B): Add the PROTAC solution to the apical side and fresh transport buffer to the basolateral side.

    • For BL to AP transport (B-A): Add the PROTAC solution to the basolateral side and fresh transport buffer to the apical side.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the PROTAC in all samples by LC-MS/MS.

Data Analysis and Interpretation

The Papp for both A-B and B-A directions is calculated:

Papp = (dQ/dt) / (A * C_0)

Where:

  • dQ/dt = Rate of appearance of the PROTAC in the receiver compartment

  • A = Surface area of the membrane

  • C_0 = Initial concentration in the donor compartment

The Efflux Ratio (ER) is then calculated:

ER = Papp (B-A) / Papp (A-B)

ParameterValueInterpretation for Spirocyclic PROTACs
Papp (A-B) > 10 x 10⁻⁶ cm/sHigh permeability
1-10 x 10⁻⁶ cm/sModerate permeability
< 1 x 10⁻⁶ cm/sLow permeability. M[14]any active PROTACs fall in this range.
Efflux Ratio (ER) > 2Indicates the PROTAC is a substrate for efflux transporters.

Self-Validating System: The combination of TEER measurements, Lucifer Yellow assay, and the use of high and low permeability control compounds ensures the validity of the Caco-2 model for each experiment. For PROTACs, low recovery can be a significant issue; therefore, calculating mass balance is crucial. A recovery of <70% may indicate issues with solubility, binding to the plate, or cellular metabolism. T[15][12]he addition of BSA to the buffer is a key optimization to address this.

[12][13]### Concluding Remarks: A Holistic View of Permeability

Assessing the cell permeability of spirocyclic PROTACs requires a multi-faceted approach. High-throughput assays like PAMPA are invaluable for early-stage screening and ranking of compounds based on passive diffusion. However, due to the complex nature of PROTACs, the more physiologically relevant Caco-2 assay is essential for understanding the interplay of passive permeability and active transport mechanisms.

[14][16]It is crucial to recognize that many successful PROTACs exhibit low permeability in these assays, yet demonstrate significant cellular activity. T[14]his highlights that while these assays are critical tools, they are part of a larger puzzle. Factors such as intracellular accumulation, target engagement, and the catalytic nature of PROTACs all contribute to their ultimate efficacy. B[3][17][18]y employing the robust and optimized protocols detailed in this guide, researchers can generate reliable and reproducible data to inform the design and development of the next generation of spirocyclic PROTAC therapeutics.

References

  • ACS Publications. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Taylor & Francis Online. Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). [Link]

  • Profacgen. Permeability Assay. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • Future Science. Assays and technologies for developing proteolysis targeting chimera degraders. [Link]

  • Authorea. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. [Link]

  • Springer Nature Experiments. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. [Link]

  • ACS Publications. Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Frontiers. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]

  • ResearchGate. Quantitative measurement of PROTAC intracellular accumulation. [Link]

  • BMC. An overview of PROTACs: a promising drug discovery paradigm. [Link]

  • PubMed Central. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]

  • ResearchGate. Figure 4. PROTAC permeability, stability, and cellular activity. [Link]

  • MDPI. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • PubMed Central. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. [Link]

  • PubMed Central. Quantitative Measurement of PROTAC Intracellular Accumulation. [Link]

  • National Institutes of Health. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. [Link]

  • PubMed Central. Solution Conformations Shed Light on PROTAC Cell Permeability. [Link]

  • PubMed Central. Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

  • ChemRxiv. Linker-dependent folding rationalizes PROTAC cell permeability. [Link]

  • Millipore Sigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

Sources

Application

Application Notes and Protocols: Characterizing Ternary Complex Formation with Novel Spirocyclic PROTACs

Introduction: The Dawn of Targeted Protein Degradation with Novel Scaffolds The field of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination of disease-causing...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation with Novel Scaffolds

The field of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.[1][2] A PROTAC achieves this by forming a ternary complex, bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[3][4][5][6] This proximity-induced event leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][6]

The success of a PROTAC hinges on the stability and cooperativity of this ternary complex.[7][8][9] While much of the focus has been on established E3 ligase ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN), the exploration of novel scaffolds is a frontier of intense research.[1][5][10][11] This guide focuses on a hypothetical novel PROTAC incorporating Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate as a putative E3 ligase-recruiting moiety. We will provide a comprehensive framework, from biophysical characterization to structural elucidation, for researchers and drug developers working with such next-generation protein degraders.

The spirocyclic nature of the core undecane structure offers a rigid, three-dimensional framework that can confer favorable pharmacokinetic properties and precise vector control for linker attachment, a critical parameter in optimizing ternary complex formation.[4][12]

The Central Role of the Ternary Complex

The formation of a productive ternary complex is the linchpin of PROTAC efficacy.[13] This transient structure is the catalytic hub where the E3 ligase is re-tasked to ubiquitinate the target protein. The stability of this complex is influenced by both the intrinsic affinities of the PROTAC for the POI and the E3 ligase, and crucially, by the protein-protein interactions that form between the POI and the E3 ligase upon complex assembly.[14]

Cooperativity: The Synergy of Binding

A key parameter in assessing ternary complex formation is cooperativity (alpha, α).[9][15] Positive cooperativity (α > 1) indicates that the binding of one protein partner enhances the PROTAC's affinity for the other, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities.[15][16][17] Conversely, negative cooperativity (α < 1) signifies steric clashes or unfavorable interactions that destabilize the complex.[15] Understanding and optimizing for positive cooperativity is a cornerstone of rational PROTAC design.

Ternary_Complex_Formation cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (with Spirocyclic Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Recruited E3 E3 Ligase E3->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Executes Degradation->POI Eliminates

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Biophysical Characterization of the Ternary Complex

A thorough biophysical evaluation is essential to understand the thermodynamics and kinetics of ternary complex formation.[18][19] We will detail protocols for three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique for measuring real-time binding kinetics and affinities.[14][18] It allows for the dissection of both binary (PROTAC-POI, PROTAC-E3) and ternary complex interactions.[14][16][17]

Protocol: SPR-based Ternary Complex Kinetic Analysis

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for binary and ternary interactions.

  • Immobilization of the E3 Ligase:

    • Covalently immobilize the purified E3 ligase (e.g., CRBN-DDB1) onto a CM5 sensor chip via amine coupling to a density that will yield a maximal response (Rmax) of approximately 100-200 RU for the analyte.

    • Rationale: Immobilizing one of the protein partners allows for the measurement of binding events as changes in refractive index at the sensor surface. The E3 ligase is often chosen for immobilization due to its stability.[16][17]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the spirocyclic PROTAC over the immobilized E3 ligase surface to determine the binary PROTAC-E3 binding kinetics.

    • Separately, pre-incubate the PROTAC with the POI and inject this mixture over a blank, activated/deactivated flow cell to determine the PROTAC-POI binary affinity in solution (this requires a different assay setup, like competition assays, or can be determined by other methods like ITC).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the spirocyclic PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.[16][17]

    • Rationale: By keeping the POI concentration constant and saturating, the observed binding event is primarily driven by the formation of the ternary complex at the sensor surface.

  • Data Analysis:

    • Fit the sensorgram data from both binary and ternary experiments to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary, or more complex models for ternary if needed) to extract ka, kd, and calculate KD.

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary PROTAC-E3) / KD (ternary complex formation).[16][17]

ParameterDescriptionTypical Values
ka (on-rate) Rate of complex formation10^4 to 10^6 M⁻¹s⁻¹
kd (off-rate) Rate of complex dissociation10⁻² to 10⁻⁴ s⁻¹
KD (dissociation constant) Affinity of the interactionnM to µM
α (cooperativity) Enhancement of binding>1 (positive), <1 (negative)

Table 1: Key kinetic and affinity parameters determined by SPR.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[20][21][22] From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[22][23]

Protocol: ITC-based Ternary Complex Thermodynamic Analysis

Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate cooperativity.

  • Sample Preparation:

    • Dialyze all proteins (POI and E3 ligase) and dissolve the spirocyclic PROTAC in the same buffer to minimize buffer mismatch effects.[21][22]

    • Rationale: ITC is highly sensitive to heat changes from buffer protonation, so identical buffer composition is critical for accurate measurements.[21]

  • Binary Titrations:

    • Titration 1 (PROTAC into POI): Place the POI solution in the sample cell and the PROTAC solution in the syringe. Perform a series of injections to determine the KD, ΔH, and stoichiometry of the PROTAC-POI interaction.

    • Titration 2 (PROTAC into E3 Ligase): Place the E3 ligase solution in the sample cell and the PROTAC in the syringe to determine the parameters for the PROTAC-E3 interaction.

  • Ternary Complex Titration:

    • Place the E3 ligase solution in the sample cell. In the syringe, prepare a solution of the PROTAC and a saturating concentration of the POI.

    • Titrate the PROTAC/POI mixture into the E3 ligase solution. The resulting thermogram will represent the formation of the ternary complex.

    • Rationale: This experimental design allows for the direct measurement of the heat change associated with the formation of the ternary complex.

  • Data Analysis:

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to obtain KD, ΔH, and n for each titration.

    • Calculate ΔG and TΔS using the equations: ΔG = -RTln(KA) where KA = 1/KD, and ΔG = ΔH - TΔS.[22]

    • Calculate cooperativity (α) as: α = KD (PROTAC-E3) / KD (ternary).

ParameterDescription
ΔG (Gibbs Free Energy) Overall binding energy
ΔH (Enthalpy) Heat change from bond formation/breaking
-TΔS (Entropy) Change in disorder (e.g., from hydrophobic interactions, conformational changes)

Table 2: Thermodynamic parameters obtained from ITC.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for High-Throughput Screening

TR-FRET is a robust, homogeneous assay format well-suited for screening and characterizing PROTACs in a plate-based format.[24][25] It relies on the transfer of energy between a donor fluorophore on one binding partner and an acceptor fluorophore on the other when they are brought into close proximity by the PROTAC.

Protocol: TR-FRET Ternary Complex Formation Assay

Objective: To measure the formation of the ternary complex in a high-throughput manner and determine the half-maximal effective concentration (EC50) for complex formation.

  • Protein Labeling:

    • Label the POI and the E3 ligase with a compatible TR-FRET donor/acceptor pair (e.g., terbium-cryptate donor and d2 acceptor). This is often achieved using affinity tags (e.g., His-tag on one protein, GST-tag on the other) and corresponding labeled antibodies or binding partners.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the labeled POI and labeled E3 ligase to each well.

    • Add a serial dilution of the spirocyclic PROTAC to the wells.

    • Incubate the plate to allow the reaction to reach equilibrium.

  • Signal Detection:

    • Read the plate on a TR-FRET-compatible reader, measuring the emission from both the donor and acceptor fluorophores.

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the PROTAC concentration. The data will typically produce a bell-shaped "hook effect" curve.[18][24]

    • Rationale: At low PROTAC concentrations, the signal increases as more ternary complexes are formed. At very high concentrations, the formation of binary complexes (PROTAC-POI and PROTAC-E3) is favored, leading to a decrease in the ternary complex and a reduction in the FRET signal.[7][19]

    • The apex of the curve represents the maximal ternary complex formation.

TR_FRET_Workflow cluster_1 TR-FRET Assay Workflow A 1. Label Proteins (Donor & Acceptor) B 2. Mix Components (Labeled POI, Labeled E3, PROTAC) A->B C 3. Incubate B->C D 4. Read Plate (TR-FRET Signal) C->D E 5. Analyze Data (Hook Effect Curve) D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

Welcome to the technical support center for the synthesis of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this synthesis. The unique three-dimensional structure of spirocycles presents distinct synthetic challenges, and this resource aims to address them with scientifically grounded solutions.[1]

Overview of the Synthetic Strategy

The synthesis of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate typically proceeds through a multi-step sequence starting from a protected piperidone derivative. A common and effective strategy involves the formation of a key amino alcohol intermediate, followed by cyclization to construct the oxazolidinone ring. The general workflow is outlined below.

Synthetic Workflow A 1. N-Cbz-4-piperidone Synthesis B 2. Epoxidation A->B Corey-Chaykovsky Reagent C 3. Epoxide Ring-Opening B->C Amine Nucleophile D 4. Oxazolidinone Ring Formation C->D Phosgene equivalent/Carbonyl Source E 5. Purification D->E Chromatography/Recrystallization

Caption: General synthetic workflow for Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Part 1: Starting Material Synthesis - N-Cbz-4-piperidone

Q1: My yield of N-Cbz-4-piperidone is low. What are the common pitfalls in the protection of 4-piperidone?

A1: Low yields in the synthesis of N-Cbz-4-piperidone often stem from incomplete reaction, side reactions, or difficult purification. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Reaction: The reaction of 4-piperidone with benzyl chloroformate (Cbz-Cl) requires careful control of reaction conditions.[2]

    • Base Selection: A common issue is the choice and amount of base. Triethylamine is frequently used, but its volatility can make precise stoichiometry challenging.[3] Consider using a less volatile base like diisopropylethylamine (DIPEA) or an inorganic base like sodium carbonate. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.

    • Reaction Temperature: The reaction is typically performed at low temperatures (0 °C) to control the exothermicity and minimize side reactions.[3] Allowing the reaction to warm to room temperature prematurely can lead to decomposition of the Cbz-Cl and other side products.

  • Side Reactions:

    • Di-Cbz Formation: While less common with piperidone, over-reaction can occur. Ensure slow, dropwise addition of Cbz-Cl to the reaction mixture.

    • Hydrolysis of Cbz-Cl: Benzyl chloroformate is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Purification Challenges:

    • N-Cbz-4-piperidone is a relatively polar compound. Purification by flash column chromatography on silica gel is standard. A gradient elution with ethyl acetate in hexanes is typically effective.[2]

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for reactants and inert under reaction conditions.
Base Triethylamine (1.2 eq) or Sodium Carbonate (1.5 eq)Neutralizes HCl byproduct to drive the reaction to completion.
Temperature 0 °C to room temperatureControls exothermicity and minimizes side reactions.
Reaction Time 4-12 hoursMonitor by TLC until starting material is consumed.
Part 2: Epoxidation

Q2: I am having trouble with the epoxidation of my N-Cbz-4-piperidone derivative. What are the best practices?

A2: The epoxidation of a ketone to form a spiro-epoxide is a critical step. The Corey-Chaykovsky reaction using dimethylsulfoxonium ylide is a common and effective method.[4]

  • Ylide Formation: The successful formation of the ylide from trimethylsulfoxonium iodide and a strong base (like NaH) is crucial.

    • Anhydrous Conditions: This reaction is highly sensitive to moisture. Use anhydrous solvents (like DMSO or THF) and ensure all reagents are dry.

    • Temperature Control: The reaction of NaH with DMSO can be exothermic. Maintain the temperature below 25 °C during ylide formation.

  • Epoxidation Reaction:

    • Reaction Time and Temperature: The reaction of the ylide with the ketone is typically slow. It may require several hours at room temperature or gentle heating (e.g., 50 °C) to go to completion. Monitor the reaction progress by TLC.

    • Stoichiometry: Use a slight excess of the ylide (1.1-1.5 equivalents) to ensure complete conversion of the ketone.

Epoxidation A N-Cbz-4-piperidone C N-Cbz-1-oxa-6-azaspiro[2.5]octane A->C B Dimethylsulfoxonium ylide B->C

Caption: Key reactants in the Corey-Chaykovsky epoxidation.

Part 3: Epoxide Ring-Opening

Q3: The ring-opening of my epoxide with the amine is giving low yields and multiple products. How can I improve the regioselectivity and yield?

A3: The regioselective ring-opening of epoxides with amines is a pivotal step in forming the required amino alcohol intermediate.[5][6] Several factors can influence the outcome of this reaction.

  • Catalyst Selection: While the reaction can proceed without a catalyst, Lewis acids can significantly improve the rate and regioselectivity.[5]

    • Mild Lewis Acids: Consider using catalysts like lithium bromide or zirconium(IV) chloride, which have been shown to be effective in promoting the ring-opening of epoxides with amines.[5]

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to higher yields and cleaner reactions.

  • Regioselectivity: The nucleophilic attack of the amine can occur at either carbon of the epoxide. For spiro-epoxides derived from cyclic ketones, the attack is generally at the less sterically hindered carbon.

    • Steric Hindrance: The bulky Cbz-protecting group on the piperidine nitrogen can influence the approach of the incoming amine nucleophile.

    • Reaction Temperature: Higher temperatures can sometimes lead to a loss of regioselectivity. It is advisable to start at room temperature and gently heat if the reaction is too slow.

  • Side Reactions:

    • Polymerization: Using a large excess of the amine can help to minimize polymerization of the epoxide.

    • Di-addition: If the amine has more than one reactive N-H bond, di-addition to the epoxide can occur. Using a mono-substituted amine or a protecting group strategy may be necessary.

ParameterRecommendationRationale
Catalyst LiBr or ZrCl4 (catalytic amount)Enhances the rate and regioselectivity of the ring-opening.[5]
Solvent Acetonitrile or solvent-freeAcetonitrile is a polar aprotic solvent that works well for these reactions. Solvent-free conditions can be more efficient.[5]
Temperature Room temperature to 60 °CBalances reaction rate with minimizing side reactions.
Amine Stoichiometry 1.5 - 2.0 equivalentsDrives the reaction to completion and minimizes polymerization.
Part 4: Oxazolidinone Ring Formation

Q4: I am struggling with the final cyclization step to form the oxazolidinone ring. What are the best reagents and conditions for this transformation?

A4: The intramolecular cyclization of the amino alcohol to form the oxazolidinone can be achieved using several methods. The choice of reagent is critical to achieving a high yield.

  • Carbonyl Source: A phosgene equivalent is required to form the carbamate that will cyclize.

    • Carbonyldiimidazole (CDI): This is a safer alternative to phosgene and is highly effective for this transformation. It reacts with the alcohol to form an activated intermediate, which is then displaced by the amine.

    • Triphosgene: This is a solid, stable equivalent of phosgene that can be used with careful handling.

    • Direct Carboxylation with CO2: In some cases, direct carboxylation with carbon dioxide under pressure can be used, offering a greener alternative.[7]

  • Reaction Conditions:

    • Base: A non-nucleophilic base like triethylamine or DIPEA is often used to facilitate the cyclization.

    • Solvent: Aprotic solvents such as THF, DCM, or acetonitrile are suitable for this reaction.

Cyclization A Amino Alcohol Intermediate C Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate A->C B Carbonyl Source (e.g., CDI) B->C

Caption: Key components for the oxazolidinone ring formation.

Part 5: Purification of the Final Product

Q5: The final product is difficult to purify. What are some effective purification strategies for this polar spirocycle?

A5: The purification of polar, spirocyclic compounds can be challenging due to their physical properties.[1][8]

  • Chromatography:

    • Normal Phase: Standard silica gel chromatography can be effective, but the polarity of the product may require a highly polar mobile phase (e.g., methanol in dichloromethane). Tailing can be an issue. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient may provide better separation.[8]

    • Alternative Stationary Phases: If silica or C18 are not effective, consider using alumina or a polar-bonded phase like diol or amino-propylated silica.[9]

  • Recrystallization:

    • Solvent Screening: A systematic screening of solvents is essential to find a suitable system for recrystallization. Common solvents to try include ethyl acetate, acetonitrile, isopropanol, or mixtures thereof with hexanes or diethyl ether.

    • Purity Requirement: Recrystallization is most effective when the crude product is already of relatively high purity (>90%). It is often used as a final polishing step after chromatography.

References

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Oriental Journal of Chemistry. Available at: [Link]

  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. Available at: [Link]

  • 6‐Exo epoxide–carbamate cyclization in the synthesis of tricyclic fused oxazolidinones. ResearchGate. Available at: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. Available at: [Link]

  • Preparation method of N-benzyl-4-piperidone. Google Patents.
  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. Available at: [Link]

  • Synthetic route of oxazolidinones from amino acids via amino-alcohols. ResearchGate. Available at: [Link]

  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. Available at: [Link]

  • Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. PubMed. Available at: [Link]

  • Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. National Institutes of Health. Available at: [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available at: [Link]

  • Oxazolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. ResearchGate. Available at: [Link]

  • benzyl 2-oxo-3-oxa-1, 8-diazaspiro[5.5]undecane-8-carboxylate, min 97%, 100 mg. Labcompare. Available at: [Link]

  • Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. MDPI. Available at: [Link]

  • 1-Cbz-Piperidin-4-one: A Comprehensive Overview. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. Nature. Available at: [Link]

  • Purification of polar compounds. The Analytical Scientist. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. Available at: [Link]

  • Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. ResearchGate. Available at: [Link]

  • Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. ResearchGate. Available at: [Link]

  • benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate from Aladdin Scientific Corporation. Labcompare. Available at: [Link]

  • Process for the preparation of 2-[4- [(2-butyl- 4-oxo-1,3- diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N-. TDCommons. Available at: [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
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  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Available at: [Link]

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Sources

Optimization

Technical Support Center: Purification of Spirocyclic PROTACs

Introduction: Welcome to the Technical Support Center for the purification of spirocyclic PROTACs. Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, but their development is not without...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the Technical Support Center for the purification of spirocyclic PROTACs. Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, but their development is not without significant challenges. Their high molecular weight, structural complexity, and poor solubility place them firmly in the "beyond Rule of Five" (bRo5) chemical space, making purification a critical bottleneck.

Spirocyclic linkers or ligands are increasingly incorporated into PROTAC design to impart conformational rigidity, which can enhance binding affinity and improve cellular permeability. However, this rigidity introduces a primary purification challenge: the formation of stable diastereomers. These stereoisomers often exhibit nearly identical physical properties, making their separation by standard chromatographic techniques exceptionally difficult.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate the complexities of spirocyclic PROTAC purification. We will focus on establishing a robust, multi-step purification workflow designed to resolve diastereomers, remove impurities, and deliver highly pure compounds (>99%) suitable for downstream biological evaluation.

Frequently Asked Questions (FAQs)
Q1: What is the recommended general workflow for purifying a crude spirocyclic PROTAC?

A robust purification strategy for spirocyclic PROTACs is almost always multi-dimensional, leveraging orthogonal separation techniques to systematically remove different classes of impurities. A single chromatographic step is rarely sufficient.

Causality: The synthesis of a complex molecule like a PROTAC results in a crude mixture containing unreacted starting materials, coupling reagents, byproducts, and, crucially for spirocyclic compounds, multiple diastereomers. Each purification technique separates molecules based on different physicochemical properties (e.g., polarity, stereochemistry). Using orthogonal methods ensures that impurities unresolved in one step can be removed in a subsequent step.

A typical workflow involves three main stages:

  • Initial Bulk Purification: The goal is to remove the majority of non-isomeric impurities, such as excess reagents and starting materials. Automated normal-phase flash chromatography is often the method of choice here.

  • Diastereomer Separation: This is the most critical and challenging step. Supercritical Fluid Chromatography (SFC) is the preferred technique due to its superior resolving power for stereoisomers.

  • Final Polishing: The aim is to achieve the high purity (>99%) required for biological assays. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is ideal for removing any remaining polar impurities and trace contaminants.

Below is a visual representation of this decision-making workflow.

G cluster_0 Purification Workflow Start Crude Spirocyclic PROTAC Mixture Flash Step 1: Normal-Phase Flash Chromatography Start->Flash Objective: Remove non-polar reagents & byproducts SFC Step 2: Supercritical Fluid Chromatography (SFC) Flash->SFC Objective: Separate Diastereomers RPHPLC Step 3: Reverse-Phase HPLC (Polishing) SFC->RPHPLC Objective: Remove polar impurities, achieve >99% purity Analysis Final Analysis (LC-MS, NMR) RPHPLC->Analysis End Pure Diastereomer (>99%) Analysis->End

Caption: Recommended multi-step purification workflow for spirocyclic PROTACs.

Q2: How do I choose between Normal-Phase, Reverse-Phase, and SFC?

The choice depends on the specific purification goal at each stage. These techniques are complementary, not mutually exclusive.

  • Normal-Phase Chromatography (NPC):

    • Principle: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.

    • Best Use: Ideal for the initial cleanup of crude reaction mixtures where impurities are significantly less polar than the PROTAC product. It is effective at removing greasy, non-polar compounds like coupling reagents or protected starting materials.

    • Why: The high polarity of most PROTACs means they will have strong retention on a silica column, allowing less polar impurities to be washed away easily.

  • Reverse-Phase Chromatography (RP-HPLC):

    • Principle: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).

    • Best Use: The workhorse for final polishing to achieve high purity. It excels at separating the target PROTAC from more polar impurities, such as hydrolyzed reagents or linker fragments.

    • Why: Its high efficiency and the wide availability of column chemistries allow for fine-tuning to remove trace impurities, making it the gold standard for final purity assessment.

  • Supercritical Fluid Chromatography (SFC):

    • Principle: Uses supercritical CO₂ as the main mobile phase, often with a polar organic co-solvent (modifier).

    • Best Use: The premier technique for separating stereoisomers, including the diastereomers common in spirocyclic PROTACs. It provides orthogonal selectivity to both NPC and RP-HPLC.

    • Why: The low viscosity and high diffusivity of supercritical fluids lead to very high separation efficiency and speed. Chiral stationary phases (CSPs) in SFC often provide unique stereoselective interactions that are not achievable in LC, making it the method of choice for this critical step.

TechniquePrimary ApplicationStationary Phase ExampleMobile Phase ExampleKey Advantage
Normal-Phase Flash Initial bulk cleanupSilica GelHexane/Ethyl AcetateRemoves non-polar impurities
Reverse-Phase HPLC Final polishing for high purityC18 (Octadecylsilane)Water/Acetonitrile + Acid ModifierHigh resolution for polar impurities
SFC Diastereomer Separation Immobilized Polysaccharide CSPCO₂ / Methanol + AdditiveSuperior resolution of stereoisomers
Q3: What analytical techniques are essential to confirm the purity and identity of my final product?

A combination of techniques is required to ensure both the chemical purity and structural integrity of your spirocyclic PROTAC.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for assessing purity and confirming molecular weight. Use an orthogonal method to your final purification step (e.g., if you purified by RP-HPLC with a TFA modifier, analyze with a method using a formic acid modifier and a different gradient). This ensures that no impurities are co-eluting with your main peak under the purification conditions.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR is non-negotiable for confirming the chemical structure. The spectra should show all expected signals with correct integrations and chemical shifts. For diastereomers, you will often see two distinct sets of signals for the protons and carbons near the chiral centers. Comparing the NMR of the mixed diastereomers to the isolated ones is definitive proof of separation.

  • Chiral SFC/HPLC Analysis: Even after preparative separation, an analytical chiral method should be used to determine the diastereomeric excess (d.e.) of your final compound. This confirms the success of the stereoisomer separation step.

Troubleshooting Guide
Problem: I'm struggling to separate the diastereomers of my spirocyclic PROTAC.

Solution: This is the most common and difficult challenge. Standard RP-HPLC is often insufficient. You must employ a dedicated chiral separation technique, with SFC being the most powerful option.

Underlying Principle: Diastereomers have different 3D arrangements of atoms but often have very similar polarities and hydrophobicities, leading to co-elution in standard chromatographic systems. Separation requires a stationary phase that can engage in specific stereoselective interactions (hydrogen bonds, dipole-dipole, π-π stacking) with the analytes. Chiral stationary phases (CSPs) are designed for this purpose.

Step-by-Step Troubleshooting Protocol:

  • Prioritize SFC: Make SFC your primary tool for this task. It consistently outperforms HPLC for chiral and diastereomeric separations.

  • Column Screening is Essential: The retention and separation of stereoisomers cannot be predicted. An automated screening of several CSPs is the most efficient path to success.

    • Recommended Starting Columns: Begin with polysaccharide-based CSPs, as they have the highest success rates. Good choices include columns based on amylose and cellulose derivatives (e.g., Daicel Chiralcel® or Chiralpak® series).

    • Screening Conditions: Use a standardized screening method. A typical approach involves running a fast gradient on 4-5 different columns with a standard set of co-solvents.

  • Optimize the Mobile Phase:

    • Co-solvent: Start with Methanol (MeOH). If separation is poor, screen Ethanol (EtOH) and Isopropanol (2-PrOH). These alcohols can significantly alter selectivity.

    • Additive: The addition of a small amount of an acidic or basic additive is critical for good peak shape and can dramatically impact resolution.

      • For neutral or acidic PROTACs , add 0.1% trifluoroacetic acid (TFA) or formic acid to the co-solvent.

      • For basic PROTACs (containing amines), add 0.1-0.5% diethylamine (DEA) or triethylamine (TEA) to the co-solvent.

  • If SFC is Unavailable: While less effective, separation can sometimes be achieved on normal-phase silica or with certain RP-HPLC columns.

    • Normal Phase: Try standard silica gel with a non-polar mobile phase (e.g., Hexane/IPA or DCM/MeOH). The rigid silica surface can sometimes resolve diastereomers.

    • Specialty RP Phases: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer different selectivity based on shape and aromatic interactions, which may resolve diastereomers that co-elute on a C18 column.

G cluster_1 Diastereomer Separation Workflow Start Diastereomeric Mixture SFC_Screen Primary Strategy: SFC Column Screening Start->SFC_Screen LC_Attempt Alternative Strategy: Orthogonal LC Start->LC_Attempt If SFC unavailable Columns Screen 4-5 CSPs (Cellulose, Amylose) SFC_Screen->Columns Solvents Screen Co-solvents (MeOH, EtOH, IPA) Columns->Solvents Additives Optimize Additive (TFA for acids, DEA for bases) Solvents->Additives Success Separation Achieved Additives->Success NP Try Normal Phase (Silica) LC_Attempt->NP RP Try Specialty RP (PFP, Phenyl) LC_Attempt->RP

Caption: Decision workflow for separating spirocyclic PROTAC diastereomers.

Problem: My spirocyclic PROTAC has poor solubility in common chromatography solvents.

Solution: This is a frequent issue for bRo5 molecules. Improving solubility is key to preventing precipitation on-column and achieving good peak shape.

Underlying Principle: PROTACs often have large, hydrophobic surfaces but also contain polar functionalities, leading to poor solubility in both purely aqueous or purely organic solvents. Finding a suitable solvent system requires balancing these properties.

Step-by-Step Troubleshooting:

  • Sample Preparation is Key: The goal is to dissolve the sample completely in a solvent that is compatible with the initial mobile phase conditions to avoid on-column precipitation.

  • For Reverse-Phase HPLC:

    • Start with strong, water-miscible organic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a stock solution.

    • Dilute this stock solution with your initial mobile phase (e.g., 95:5 Water:Acetonitrile). If precipitation occurs, try diluting with a higher percentage of organic solvent or a different solvent like methanol. The key is to inject a clear, filtered solution.

  • For Normal-Phase/SFC:

    • Solubility in non-polar solvents like hexane is usually very low.

    • Try dissolving the sample in Dichloromethane (DCM), Tetrahydrofuran (THF), or Methyl tert-butyl ether (MtBE).

    • For SFC, it's best to dissolve the sample directly in the co-solvent (e.g., Methanol or Ethanol). If solubility is still poor, a mixture like DCM/Methanol can be effective.

  • Modify the Mobile Phase:

    • Add Solubilizing Agents: For persistent solubility issues in RP-HPLC, consider adding a small percentage (0.1%) of a non-ionic surfactant like Triton™ X-100 or Tween®-20 to your mobile phase, but be aware this will complicate product recovery.

    • Increase Temperature: Running the RP-HPLC column at a higher temperature (e.g., 40-60 °C) can increase the solubility of the analyte and improve peak shape.

Problem: My PROTAC appears to be degrading during reverse-phase HPLC purification.

Solution: Degradation is often caused by prolonged exposure to harsh acidic conditions, particularly with trifluoroacetic acid (TFA). Switching to a milder acid or optimizing conditions can prevent this.

Underlying Principle: TFA is a strong acid (pKa ~0.5) that is an excellent ion-pairing agent, often yielding sharp chromatographic peaks. However, its low pH can catalyze the hydrolysis of acid-labile functional groups (e.g., esters, carbamates, or certain protecting groups) present in the PROTAC structure. Formic acid is a much weaker acid (pKa ~3.75) and provides a gentler alternative.

Step-by-Step Troubleshooting:

  • Switch the Acid Modifier: The first and most effective step is to replace TFA with formic acid (FA).

    • Standard Concentration: Use 0.1% formic acid in both the aqueous (A) and organic (B) mobile phases.

    • Trade-off: Be aware that switching to formic acid may result in broader peaks and slightly lower resolution compared to TFA. However, preserving the integrity of your compound is more important.

  • Reduce Exposure Time: Use faster gradients and higher flow rates to minimize the residence time of the compound on the column and in the acidic mobile phase.

  • Lower the Temperature: Perform the purification at a lower temperature (e.g., room temperature or below, if possible) to slow down the rate of acid-catalyzed degradation.

  • Consider No Modifier: For very sensitive compounds, if the peak shape is acceptable, you may be able to run the purification with no acid modifier at all, though this is rare for complex molecules like PROTACs.

ModifierTypical Conc.ProsConsBest For
TFA 0.05 - 0.1%Excellent peak shape, high resolution.Can cause degradation, suppresses MS signal.Final purification of robust compounds.
Formic Acid 0.1%Milder, excellent MS compatibility.May result in broader peaks.Purifying acid-sensitive PROTACs, LC-MS analysis.
References
  • Agilent Technologies. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. [Link]

  • ResearchGate. (n.d.). Chiral Analytical Scale SFC – Method Development, Stationary Phases, and Mobile Phases | Request PDF. Retrieved January 18, 2026, from [Link]

  • Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Retrieved January 18, 2026, from [Link]

  • Sjögren, E., et al. (2022).
Troubleshooting

Stability issues with Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate containing PROTACs

Welcome to the technical support guide for researchers utilizing PROTACs incorporating the Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate linker moiety. This resource is designed to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing PROTACs incorporating the Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate linker moiety. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of these molecules. As drug development professionals and scientists, understanding the nuances of your PROTAC's chemical stability is paramount for reproducible and reliable experimental outcomes.

Introduction: The Stability Challenge

PROTACs are complex molecules designed to operate within the intricate cellular environment. Their efficacy is not only dependent on their ability to bind to the target protein and an E3 ligase but also on their stability in experimental media and within the cell. PROTACs containing the Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate moiety possess two key functional groups that can be susceptible to degradation: the oxazolidinone ring within the spirocyclic system and the benzyl carbamate group. Hydrolysis of either of these groups can lead to the inactivation of the PROTAC, resulting in a loss of degradation activity.

This guide will walk you through identifying potential stability issues, understanding the underlying chemical mechanisms, and implementing practical solutions in your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual loss of my PROTAC's activity over time in my cell culture media. What could be the cause?

A gradual loss of activity is a classic sign of compound instability. For PROTACs containing the Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate linker, the primary suspect is hydrolysis. Both the oxazolidinone ring and the benzyl carbamate are susceptible to hydrolysis under aqueous conditions, especially at physiological pH (around 7.4) and temperature (37°C). The rate of degradation can be influenced by the specific components of your cell culture media.

Q2: What are the likely degradation products of my PROTAC?

Hydrolysis can occur at two primary sites:

  • Oxazolidinone Ring Cleavage: The 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane core can undergo hydrolysis, leading to the opening of the oxazolidinone ring. This reaction is often pH-dependent.[1][2]

  • Carbamate Hydrolysis: The benzyl carbamate linkage can be cleaved to release benzyl alcohol and the free amine on the spirocyclic linker. This can be a result of chemical hydrolysis or enzymatic activity from components in serum-containing media.[3][4]

Identifying these degradation products is crucial for confirming instability, and this is typically achieved using analytical techniques like LC-MS.

Q3: Can my storage conditions affect the stability of my PROTAC?

Absolutely. PROTACs, especially those with potentially labile functional groups, should be stored under conditions that minimize degradation. For long-term storage, it is advisable to keep the compound as a dry powder at -20°C or -80°C. For stock solutions in solvents like DMSO, it is also recommended to store them at low temperatures and in small aliquots to avoid repeated freeze-thaw cycles. Moisture should be avoided during storage.

Q4: Are there any formulation strategies that can improve the stability of my PROTAC for in vivo studies?

Yes, formulation can play a critical role in protecting labile PROTACs. Amorphous solid dispersions (ASDs) are a promising approach where the PROTAC is dispersed within a polymer matrix.[5][6] This can enhance solubility and protect the molecule from hydrolysis in the gastrointestinal tract for oral delivery. For other routes of administration, lipid-based formulations or polymeric nanoparticles can also provide a protective environment for the PROTAC.[7][8]

Part 2: Troubleshooting Guide

This section provides a more detailed, step-by-step approach to diagnosing and solving stability issues with your PROTAC.

Issue 1: Inconsistent or Non-Reproducible Degradation Results

Symptoms:

  • High variability in protein degradation levels between replicate experiments.

  • Loss of degradation activity in previously effective batches of PROTAC.

  • Discrepancy between initial activity and activity after a few hours of incubation.

Underlying Cause: This is often the first sign of compound degradation. The PROTAC may be degrading in your stock solution or in the experimental medium before it can effectively engage the target protein and E3 ligase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent PROTAC activity.

Detailed Protocols:

Protocol 1: Stock Solution Integrity Check

  • Sample Preparation: Dilute a small aliquot of your PROTAC stock solution (e.g., in DMSO) to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis: Use a high-resolution mass spectrometer to look for the parent mass of your PROTAC and potential degradation products.

    • Expected Degradation Products:

      • Hydrolyzed oxazolidinone product: [Parent Mass + 18 (H₂O)]

      • Decarboxylated product: [Parent Mass - 134 (C₈H₆O₂)]

  • Interpretation: If you observe significant peaks corresponding to these degradation products, your stock solution has likely degraded. Prepare a fresh stock from solid material.

Protocol 2: Media Stability Assessment

  • Incubation: Add your PROTAC to the cell culture medium you use for your experiments (with and without serum, if applicable) to the final working concentration.

  • Time Points: Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) while incubating at 37°C.

  • Analysis: Analyze each time point by LC-MS to quantify the amount of intact PROTAC remaining.

  • Action: If significant degradation is observed, consider reducing the duration of your degradation experiments or preparing your PROTAC-containing media immediately before adding it to the cells.

Issue 2: Complete Loss of PROTAC Activity

Symptoms:

  • No protein degradation is observed, even at high concentrations.

  • The PROTAC was previously shown to be active.

Underlying Cause: This could be due to extensive degradation of the PROTAC, either in the stock solution or very rapidly in the experimental setup. Incorrect storage or handling is a common culprit.

Troubleshooting Steps:

  • Confirm Compound Identity: Before assuming degradation, confirm the identity and purity of your solid compound using an appropriate analytical method (e.g., NMR, high-resolution MS).

  • pH of Solutions: The hydrolysis of the oxazolidinone ring can be sensitive to pH.[1][2] Ensure that the pH of your buffers and media is within the expected physiological range. Extreme pH values during any step of your experimental preparation can cause rapid degradation.

  • Enzymatic Degradation: If you are using serum-containing media, consider the possibility of enzymatic degradation of the carbamate linker by esterases present in the serum.[4]

    • Test: Compare the stability of your PROTAC in serum-free and serum-containing media using the media stability assessment protocol described above.

Potential Degradation Pathway:

G PROTAC Intact PROTAC (Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate containing) Hydrolyzed_Oxazolidinone Inactive Product 1 (Ring-Opened Spirocycle) PROTAC->Hydrolyzed_Oxazolidinone Hydrolysis (pH-dependent) Decarboxylated_PROTAC Inactive Product 2 (Free Amine on Spirocycle) PROTAC->Decarboxylated_PROTAC Hydrolysis (Chemical or Enzymatic)

Caption: Potential degradation pathways of the PROTAC.

Part 3: Data Summary and Interpretation

When assessing the stability of your PROTAC, it's helpful to quantify the degradation over time. Below is a sample data table that you can use as a template for your own experiments.

Table 1: Example Stability Data of a PROTAC in Cell Culture Media at 37°C

Time (hours)% Intact PROTAC Remaining (Serum-Free Media)% Intact PROTAC Remaining (10% FBS Media)
0100100
29585
49070
88050
246020

Interpretation:

  • In this example, the PROTAC shows moderate degradation in serum-free media, suggesting some level of chemical hydrolysis.

  • The degradation is significantly accelerated in the presence of 10% FBS, indicating a likely contribution from enzymatic hydrolysis.

  • For experiments lasting longer than 4-8 hours, the concentration of active PROTAC is substantially reduced, which would lead to less effective protein degradation.

References

  • Bundgaard, H., & Falch, E. (1985). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 23(2-3), 223-237.
  • DeSantis, G., & Jones, J. B. (1999). Chemical and Enzymatic Methods for the Deprotection of N-Carbobenzyloxy (N-Cbz) and Other Carbamate Protecting Groups. Current Organic Chemistry, 3(4), 335-353.
  • Waters Corporation. (2022). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol.
  • Fife, T. H., & Hagopian, A. (1979). Oxazolidine Hydrolysis. Participation of Solvent and Buffers in the Ring Opening of 2-(Substituted Phenyl)-3-ethyloxazolidines. Journal of the American Chemical Society, 101(24), 7173-7179.
  • Sygnature Discovery. (n.d.). Formulating PROTACS and other Targeted Protein Degraders.
  • Frey, J., et al. (2018). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS ONE, 13(10), e0205403.
  • Li, Y., et al. (2023).
  • Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 169.
  • Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
  • Stella, V. J., & Himmelstein, K. J. (1980). Prodrugs: a chemical approach to solving pharmacokinetic problems. Journal of Medicinal Chemistry, 23(12), 1275-1282.
  • Stella, V. J. (2010). Prodrugs: Some thoughts and current issues. Journal of Pharmaceutical Sciences, 99(12), 4755-4765.
  • Zhang, Y., et al. (2023). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor drug properties. Advanced Drug Delivery Reviews, 59(7), 677-694.
  • Shi, J., et al. (2021). Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides.
  • Chen, G., et al. (2003). Enzymatic deprotection of amines and hydroxides.
  • Tanyeli, C., & Sezen, B. (2001).
  • Ito, D., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry, 88, 117343.
  • Shishkin, V. N., et al. (2022). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 27(19), 6529.
  • Scott, J. S., et al. (2023).
  • Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1848.
  • Li, B., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. SLAS Discovery, 26(7), 903-911.
  • BenchChem. (n.d.). benzyl 2-oxo-3-oxa-1, 8-diazaspiro[5.
  • O'Reilly, E., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 378-386.
  • Hughes, S. J., & Ciulli, A. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Essays in Biochemistry, 64(4), 623-635.
  • de la Torre, B. G., & Albericio, F. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 398-415.
  • Hughes, S. J., & Ciulli, A. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Portland Press.
  • O'Reilly, E., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(15), 8039-8054.
  • Mattarei, A., et al. (2018). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters, 20(24), 7904-7908.
  • Promega Corporation. (n.d.). Protein Degradation and PROTACs.
  • Sayyad, A., et al. (2022). Mechanism of base-induced hydrolysis of carbamates 2–5.
  • Waldmann, H., & Sebastian, D. (1994). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. Chemical Reviews, 94(4), 911-937.
  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.
  • Ciallella, M., et al. (2022). Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. Molecules, 27(19), 6529.
  • Sharma, A., et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(37), 26035-26058.
  • El-Gazzar, A. B. A., et al. (2024). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Scientific Reports, 14(1), 18985.
  • Zhao, L., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 10(2), 207-238.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Spirocyclic Linkers in PROTACs

<content_type_A> Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for tackling one of the most per...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for tackling one of the most persistent challenges in the development of Proteolysis Targeting Chimeras (PROTACs): the poor aqueous solubility often associated with rigidifying spirocyclic linkers. Here, we dissect the underlying causes of this issue and offer field-proven strategies to measure, predict, and ultimately overcome solubility limitations in your experimental workflow.

Frequently Asked Questions (FAQs)

Category 1: Understanding the Problem
Q1: Why do spirocyclic linkers, which are designed to improve PROTAC performance, often decrease their solubility?

Spirocyclic linkers are incorporated into PROTACs to impart conformational rigidity. This pre-organization can reduce the entropic penalty of forming the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), potentially leading to enhanced potency and selectivity.[1] However, this rigidity comes at a cost. The introduction of rigid, often hydrophobic, carbocyclic structures increases the molecule's planarity and crystal lattice energy. This makes it more difficult for water molecules to effectively solvate the PROTAC, leading to a significant decrease in aqueous solubility. Furthermore, these linkers can contribute to a high molecular weight and an increase in lipophilicity, properties that push the molecule into the "beyond Rule of 5" (bRo5) chemical space, which is frequently associated with poor solubility and permeability.[2][3]

Q2: What are the downstream consequences of poor PROTAC solubility in my experiments?

Poor aqueous solubility is not just a physicochemical inconvenience; it can severely impact nearly every stage of your research and development pipeline.[4] In early-stage in vitro assays, low solubility can lead to compound precipitation, resulting in inaccurate measurements of potency (DC50, Dmax) and binding affinity. It complicates the interpretation of cell-based assay results, as the effective concentration reaching the intracellular target is unknown and likely far lower than the nominal concentration. For in vivo studies, poor solubility is a primary cause of low oral bioavailability, preventing the compound from reaching therapeutic concentrations in target tissues.[3][5][6] Ultimately, it can lead to the erroneous disqualification of a potentially effective PROTAC design.

Q3: How do I know if my PROTAC's poor performance is a solubility issue versus a problem with ternary complex formation or cell permeability?

This is a critical diagnostic question. A common scenario is observing potent biochemical activity (e.g., in a fluorescence polarization assay) but weak or no degradation in cellular assays. This discrepancy often points toward a drug disposition issue, with solubility and permeability being the primary suspects.

Here’s a logical workflow to diagnose the problem:

  • Measure Aqueous Solubility: First, directly assess the kinetic or thermodynamic solubility of your compound in relevant buffers (e.g., PBS, FaSSIF). If the solubility is significantly below your cellular assay testing concentrations, this is a major red flag.

  • Assess Permeability: If solubility is adequate, permeability may be the bottleneck. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay can provide direct evidence of the compound's ability to cross cell membranes.[7]

  • Confirm Target Engagement in Cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your PROTAC is engaging the target protein inside the cell.[8] If you observe target engagement without degradation, it suggests that while the PROTAC can enter the cell and bind its target, it may not be efficiently forming the ternary complex.

If both solubility and permeability are confirmed to be low, these physicochemical properties must be addressed before further biological characterization.

G cluster_0 Troubleshooting Workflow for Poor PROTAC Performance Start Poor Cellular Degradation Observed Solubility Q: Is aqueous solubility testing concentration? Start->Solubility Permeability Q: Does the PROTAC permeate cells (e.g., Caco-2)? Solubility->Permeability No Optimize_Sol Action: Improve Solubility (Linker/Formulation) Solubility->Optimize_Sol Yes Engagement Q: Does it engage the target in cells (e.g., CETSA)? Permeability->Engagement Yes Optimize_Perm Action: Improve Permeability (Reduce TPSA/H-bonds) Permeability->Optimize_Perm No Optimize_Ternary Action: Redesign for better ternary complex formation Engagement->Optimize_Ternary No Success Problem Identified Engagement->Success Yes Optimize_Sol->Success Optimize_Perm->Success Optimize_Ternary->Success

Caption: Troubleshooting workflow for poor PROTAC performance.

Category 2: Solubility Measurement & Characterization
Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure for my spirocyclic PROTAC?

Understanding the distinction is crucial for selecting the right assay and correctly interpreting the data.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound's most stable crystalline form in a solvent. It is the saturation point where the dissolved compound is in equilibrium with the undissolved solid. The classic "shake-flask" method is used to measure it, which can take 24-72 hours to reach equilibrium. This value is fundamental but time-consuming to obtain.

  • Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly dissolved (usually from a DMSO stock) and incubated for a shorter period (typically 1-2 hours). It reflects the solubility of the amorphous or metastable form of the compound and is highly relevant for in vitro assays where compounds are added from a stock solution. It is often referred to as a measure of a compound's propensity to precipitate under non-equilibrium conditions.

Recommendation: For initial screening and troubleshooting of in vitro assays, kinetic solubility is more relevant and higher throughput . However, for lead optimization and formulation development aimed at in vivo studies, thermodynamic solubility is the gold standard .[8]

Parameter Kinetic Solubility Thermodynamic Solubility
Definition Concentration before precipitation from a supersaturated solution.Equilibrium concentration of a saturated solution.
Starting Material DMSO stock solutionSolid (crystalline) compound
Time to Result 1 - 2 hours24 - 72 hours
Throughput High (plate-based)Low (individual vials)
Relevance High for in vitro assay troubleshootingHigh for formulation and in vivo studies
Q5: Can you provide a step-by-step protocol for a basic kinetic solubility assay using nephelometry?

Nephelometry measures the amount of light scattered by suspended particles (precipitate) in a solution. It's a common, high-throughput method for determining kinetic solubility.

Objective: To determine the kinetic solubility of a PROTAC in aqueous buffer.

Materials:

  • PROTAC compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nephelometer with 96-well plate capability

  • Clear, flat-bottom 96-well plates

  • Positive Control: Known insoluble compound (e.g., Tamoxifen)

  • Negative Control: Known soluble compound (e.g., Propranolol)

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your PROTAC and control compounds in 100% DMSO.

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate (the "assay plate").

  • Compound Addition: Transfer 2 µL of each concentration from the source plate to the corresponding wells of the assay plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% and final PROTAC concentrations from 100 µM down to ~0.05 µM.

  • Incubation: Shake the assay plate gently for 5 minutes, then incubate at room temperature for 2 hours, protected from light.

  • Measurement: Read the plate on a nephelometer. The instrument will report light scattering units (LSUs) or nephelometric turbidity units (NTUs).

  • Data Analysis: Plot the turbidity reading against the PROTAC concentration. The kinetic solubility limit is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only blank wells.

Q6: How do I perform a standard shake-flask (thermodynamic) solubility assay for my PROTAC?

This method determines the equilibrium solubility and is essential for preclinical development.

Objective: To determine the thermodynamic solubility of a PROTAC in aqueous buffer.

Materials:

  • Solid (crystalline, if possible) PROTAC compound

  • Buffer of interest (e.g., PBS pH 7.4, or biorelevant media like FaSSIF)[3][9]

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (37 °C)

  • Centrifuge capable of handling the vials

  • Analytical system for quantification (e.g., HPLC-UV or LC-MS/MS)

Protocol:

  • Compound Addition: Add an excess amount of the solid PROTAC (e.g., 1-2 mg) to a glass vial. Ensure there is enough solid that some will remain undissolved at equilibrium.

  • Buffer Addition: Add a precise volume of the buffer (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker in an incubator set to 37 °C. Agitate the slurry for at least 24 hours. A 48-hour time point is often included to confirm that equilibrium has been reached.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., >14,000 x g) for 30 minutes to pellet all undissolved solids.

  • Sample Collection: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method. Quantify the PROTAC concentration using a pre-validated HPLC-UV or LC-MS/MS method with a standard curve.

  • Calculation: The measured concentration of the diluted supernatant, corrected for the dilution factor, is the thermodynamic solubility of the PROTAC in that buffer.

Category 3: Troubleshooting & Optimization Strategies
Q8: My spirocyclic PROTAC has poor aqueous solubility (<1 µM). What are my immediate next steps?

When faced with sub-micromolar solubility, a multi-pronged approach is necessary.

  • Confirm the Measurement: Ensure the solubility result is accurate. Repeat the measurement, and if possible, use an orthogonal method (e.g., confirm a nephelometry result with a shake-flask/LC-MS measurement).

  • Formulation for In Vitro Testing: To continue biological evaluation, you must find a way to keep the compound in solution for your assays. Explore the use of co-solvents (e.g., increasing final DMSO concentration to 2-5% if tolerated by the cells) or excipients like cyclodextrins. Amorphous solid dispersions (ASDs) with polymers like HPMCAS can also be prepared to enhance solubility for testing.[5][10][11]

  • Rational Chemical Modification: This is the most definitive long-term solution. Analyze the structure to identify opportunities to improve solubility without compromising biological activity.

G cluster_0 Strategy for Addressing Poor PROTAC Solubility Start Solubility < 1 µM Formulate Short-Term: Formulation (Enable In Vitro Assays) Start->Formulate Modify Long-Term: Medicinal Chemistry (Improve Intrinsic Solubility) Start->Modify CoSolvents Use Co-solvents (e.g., higher % DMSO) Formulate->CoSolvents ASD Prepare Amorphous Solid Dispersions (ASDs) Formulate->ASD LinkerMod Modify Linker: - Add polar groups - Insert heteroatoms Modify->LinkerMod WarheadMod Modify Warhead/E3 Ligand: (Solubilizing groups) Modify->WarheadMod

Caption: A dual strategy for handling poorly soluble PROTACs.

Q9: How can I rationally modify the spirocyclic linker to improve solubility without sacrificing ternary complex stability?

The goal is to disrupt the hydrophobic, planar nature of the linker while maintaining the optimal length and vector for ternary complex formation.[12][13]

Strategies for Linker Modification:

  • Incorporate Heteroatoms: Strategically replacing carbon atoms with nitrogen or oxygen can introduce polarity and hydrogen bond acceptors, breaking up lipophilic surfaces. For example, converting a cyclohexane ring to a piperidine or piperazine can significantly boost solubility.[3]

  • Add Polar Functional Groups: Appending small, polar groups like hydroxyl (-OH), amide (-CONH2), or small ether chains can provide hydrogen bonding opportunities with water. Care must be taken to ensure these groups do not create new intramolecular hydrogen bonds, which can negate the solubility benefit.[2]

  • Introduce Ionizable Groups: Adding a basic nitrogen (like a pyridine or piperazine) or an acidic group (like a carboxylic acid) can dramatically increase solubility, especially at specific pH values. This can be a powerful strategy but may also impact cell permeability.

  • Reduce Aromaticity: If the spirocyclic system contains aromatic rings, selective saturation to the corresponding cycloalkane can disrupt planarity and improve solubility, although this may alter the linker's rigidity.

Modification Strategy Rationale Potential Pitfall
Insert Heteroatoms (N, O) Increases polarity, adds H-bond acceptors.May alter linker geometry or introduce new metabolic liabilities.
Append Polar Groups (-OH, -NH2) Increases H-bonding potential with water.Can form intramolecular H-bonds, reducing effectiveness.
Introduce Ionizable Groups Dramatically increases solubility at specific pH.Can negatively impact cell permeability if charge is not masked.
Saturate Aromatic Rings Disrupts planarity and crystal packing.Reduces rigidity, potentially increasing entropic penalty.
Q11: Are there any in silico tools that can predict the solubility of my PROTAC design before synthesis?

Predicting the solubility of large, flexible bRo5 molecules like PROTACs is notoriously difficult for standard computational models trained on small-molecule drugs.[4][14] Many common prediction tools perform poorly for this chemical class.[15]

However, the field is evolving rapidly, and several approaches can guide your design:

  • Calculated Properties: While not perfectly predictive, calculating properties like the topological polar surface area (TPSA) and the logarithm of the partition coefficient (cLogP) is still valuable. High cLogP and low TPSA are generally correlated with poor solubility. Some studies suggest that for PROTACs, a TPSA value ≥ 289 Ų and a BRlogD value < 2.58 are favorable for higher solubility.[16]

  • 3D Descriptors: More advanced models are incorporating 3D structural information, as the conformation of the PROTAC in solution can significantly impact its solubility by exposing or burying polar groups.[4]

Recommendation: Use a combination of calculated 2D properties as a preliminary filter and explore newer, PROTAC-specific machine learning tools if available. However, at present, in silico prediction should guide, not replace, empirical measurement.

References

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). Journal of Medicinal Chemistry. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). National Institutes of Health (NIH). [Link]

  • 7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development. [Link]

  • Impact of linker length on the activity of PROTACs. (n.d.). National Institutes of Health (NIH). [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). ACS Publications. [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023). National Institutes of Health (NIH). [Link]

  • Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. (2024). ACS Publications. [Link]

  • Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment. (2024). DiVA. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2025). ResearchGate. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). MDPI. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Semantic Scholar. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). ResearchGate. [Link]

  • A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. (2024). RSC Publishing. [Link]

  • Molecular Properties Of PROTACs And The Relationship To Formulation Design. (n.d.). Bend Bioscience. [Link]

  • Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. (n.d.). National Institutes of Health (NIH). [Link]

  • The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. (2023). ACS Publications. [Link]

  • Experimental solubility versus TPSA for the PROTAC data set. (n.d.). ResearchGate. [Link]

  • Expertise of the month: PROTACS and Molecular Glues. (2022). SpiroChem. [Link]

  • In Silico Tools in PROTACs design. (n.d.). ResearchGate. [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). ResearchGate. [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023). MDPI. [Link]

  • Computational methods and key considerations for in silico design of proteolysis targeting chimera (PROTACs). (2024). PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Off-Target Effects of PROTACs Featuring a Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate Linker

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This guide is specifically tailored to address the challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This guide is specifically tailored to address the challenges and nuances of identifying and mitigating off-target effects for PROTACs that incorporate the rigid and structurally complex Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate linker. Our goal is to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and a strong foundational understanding of the underlying principles to ensure the specificity and success of your targeted protein degradation studies.

Introduction: The Double-Edged Sword of PROTAC Specificity

PROTACs have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1][2][3] Their mechanism, which hijacks the cell's own ubiquitin-proteasome system (UPS), offers a catalytic mode of action that distinguishes them from traditional small-molecule inhibitors.[4][5][6] However, this powerful technology is not without its challenges. The heterobifunctional nature of PROTACs—comprising a warhead for the protein of interest (POI), an E3 ligase recruiter, and a connecting linker—creates multiple opportunities for unintended interactions within the cellular environment.[1][7]

Off-target effects can arise from several sources:

  • Promiscuous Warhead: The ligand targeting your POI may have inherent affinity for other proteins.

  • E3 Ligase Ligand Activity: The moiety recruiting the E3 ligase (e.g., pomalidomide for Cereblon) can have its own degradation profile, notably affecting zinc-finger proteins.[8][9][10]

  • Ternary Complex-Dependent Neosubstrates: The formation of the POI-PROTAC-E3 ligase complex can create novel protein-protein interaction surfaces, leading to the ubiquitination and degradation of proteins that do not independently bind to either the warhead or the E3 ligase ligand.[8]

The Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate linker introduces a rigid, spirocyclic scaffold. While such rigidity can offer advantages by pre-organizing the warhead and E3 ligase ligand to facilitate a productive ternary complex, it can also lock the molecule into a conformation that promotes off-target interactions.[11] Understanding and systematically investigating these potential off-target effects is paramount for the successful development of a selective protein degrader.

Frequently Asked Questions (FAQs)

Q1: My proteomics data shows significant degradation of proteins other than my intended target. What are the likely causes when using a PROTAC with a rigid spirocyclic linker?

A1: This is a common and critical issue in PROTAC development. With a rigid linker like Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, the potential causes are multifaceted:

  • Suboptimal PROTAC Concentration: High concentrations can lead to the "hook effect," where unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominate, reducing on-target efficiency and potentially increasing off-target pharmacology.[8][12] It's crucial to perform a full dose-response curve to identify the optimal concentration for maximal on-target degradation with minimal off-target effects.

  • Warhead Promiscuity: The rigidity of the linker cannot compensate for a non-selective warhead. If your target-binding ligand has known off-targets, they are likely to be degraded.

  • Formation of Stable, Off-Target Ternary Complexes: The fixed conformation imposed by the spirocyclic linker may create a highly stable, but unintended, ternary complex with an off-target protein and the E3 ligase. This can lead to very efficient degradation of this "neosubstrate."

  • E3 Ligase Ligand Off-Targets: If your PROTAC utilizes a pomalidomide-based recruiter for Cereblon (CRBN), be aware of its intrinsic ability to degrade certain zinc-finger (ZF) proteins.[9] Modifications to the E3 ligase ligand portion may be necessary to mitigate this.[9][10]

Q2: I'm observing high cytotoxicity in my cell-based assays that doesn't correlate with the degradation of my target protein. How can I troubleshoot this?

A2: Unexplained cytotoxicity is a red flag for significant off-target activity. Here's a systematic approach to deconvolution:

  • Confirm On-Target Toxicity: First, ensure that the degradation of your intended target is not the source of the toxicity. This is the desired outcome if your target is an oncoprotein. Use a rescue experiment (e.g., overexpressing a degradation-resistant mutant of your target) to see if it alleviates the cytotoxicity.

  • Use Control Compounds: Synthesize or acquire control molecules.[8][13][14] An essential control is an "epimere" or stereoisomer of the E3 ligase ligand that does not bind the E3 ligase but keeps the rest of the molecule identical. If this control compound is not cytotoxic, it strongly suggests the toxicity is degradation-dependent. Another key control is the warhead molecule alone to assess toxicity from simple target inhibition.

  • Global Proteomics at a Cytotoxic Concentration: Perform unbiased mass spectrometry-based proteomics at the concentration where you observe toxicity. This will provide a global snapshot of all proteins being degraded, potentially revealing the degradation of an essential protein that is causing the cytotoxic effect.[8][15]

  • Check for Off-Target Binding without Degradation: The PROTAC could be binding to and inhibiting another protein without causing its degradation, leading to a toxic phenotype. The Cellular Thermal Shift Assay (CETSA) is an excellent tool to identify all cellular binders of your PROTAC, not just those that are degraded.[16][17]

Q3: What is the "hook effect" and how does the rigidity of the spirocyclic linker potentially influence it?

A3: The "hook effect" is a paradoxical phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[8] This occurs because at high concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, forming non-productive binary complexes (PROTAC-POI and PROTAC-E3 ligase) at the expense of the productive ternary complex required for ubiquitination.[8]

A rigid linker, such as the one in your PROTAC, can influence the hook effect in several ways. The constrained geometry might promote a more defined and stable ternary complex, potentially widening the optimal concentration window. Conversely, if the rigid structure is not ideal for ternary complex formation, it could exacerbate the hook effect by more readily forming binary complexes. A thorough dose-response analysis is the only way to empirically determine the concentration-dependent behavior of your specific PROTAC.

Troubleshooting Guides

Problem 1: Inconsistent Degradation Results Across Experiments
Possible Cause Solution
Cell State Variability Cell passage number, confluency, and overall health can significantly impact protein expression and the efficiency of the ubiquitin-proteasome system. Solution: Standardize your cell culture protocols. Use cells within a narrow passage number range and ensure consistent seeding densities and confluency at the time of treatment.[12]
PROTAC Instability Your PROTAC may be unstable in the cell culture medium over the time course of the experiment. Solution: Assess the chemical stability of your PROTAC in your specific cell culture medium at 37°C over the duration of your experiment using LC-MS.
Variable Compound Potency Inconsistent weighing or dilution of the PROTAC stock solution. Solution: Prepare a large, single batch of a high-concentration stock solution in DMSO. Aliquot and store at -80°C to ensure consistency across multiple experiments.
Problem 2: Target Protein is Engaged but Not Degraded
Possible Cause Solution
Inefficient Ternary Complex Formation The geometry imposed by the spirocyclic linker may not be optimal for bringing the POI and E3 ligase together in a productive orientation for ubiquitin transfer. Solution: Synthesize analogs with different linker lengths or attachment points on the warhead or E3 ligase ligand. Even minor changes can dramatically affect ternary complex stability and degradation efficiency.[11][18]
Lack of Accessible Lysines The target protein may not have lysine residues accessible for ubiquitination within the context of the ternary complex. Solution: Use ubiquitin-remnant proteomics (di-Gly proteomics) to map ubiquitination sites on your target protein in the presence of the PROTAC. If no sites are accessible, a different warhead that binds to another region of the protein may be necessary.
Low E3 Ligase Expression The chosen E3 ligase may be expressed at very low levels in your cell line. Solution: Quantify the protein levels of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line by Western blot or mass spectrometry. If levels are low, consider using a different cell line or recruiting a more highly expressed E3 ligase.

Visualizations & Workflows

Diagram: PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC, highlighting the formation of the critical ternary complex that leads to target protein ubiquitination and degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Spirocyclic Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary Ternary->PROTAC Recycled U_POI Ubiquitinated POI Ternary->U_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome U_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Troubleshooting_Workflow Start Off-Target Degradation Observed in Proteomics Dose_Response Perform Full Dose-Response (e.g., 1 nM - 10 µM) Start->Dose_Response Off_Target_Persist Off-Targets Persist at Optimal On-Target Dose? Dose_Response->Off_Target_Persist Yes End (Issue Resolved) End (Issue Resolved) Dose_Response->End (Issue Resolved) No CETSA Run CETSA to Identify All Cellular Binders Off_Target_Persist->CETSA Yes Controls Test Control Compounds (e.g., inactive epimer, warhead alone) Off_Target_Persist->Controls Yes Source_Warhead Source: Warhead Promiscuity CETSA->Source_Warhead Off-targets bind warhead alone Source_Neosubstrate Source: Neosubstrate Formation CETSA->Source_Neosubstrate Off-targets only bind in presence of PROTAC Controls->Source_Warhead Warhead alone shows similar off-target profile Controls->Source_Neosubstrate Toxicity/off-targets are degradation-dependent Redesign_Warhead Action: Redesign Warhead for Higher Selectivity Source_Warhead->Redesign_Warhead Redesign_Linker Action: Modify Linker (Length, Attachment Point) Source_Neosubstrate->Redesign_Linker

Caption: A decision tree for troubleshooting off-target effects.

Experimental Protocols

Protocol 1: Quantitative Proteomics for On- and Off-Target Profiling

This protocol is the gold standard for obtaining an unbiased, global view of protein level changes upon PROTAC treatment. [4][19]

  • Sample Preparation:

    • Plate cells at a consistent density and allow them to adhere overnight.

    • Treat cells with your PROTAC (at its optimal concentration, determined from a dose-response curve) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). A shorter time point (e.g., <6 hours) is often preferred to distinguish direct degradation targets from downstream effects. [13][14] * Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Protein Digestion:

    • Take an equal amount of protein from each sample (e.g., 50 µg).

    • Perform a standard in-solution tryptic digest. This typically involves reduction (with DTT), alkylation (with iodoacetamide), and overnight digestion with sequencing-grade trypsin.

  • Isobaric Labeling (e.g., TMT):

    • Label the resulting peptide samples with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for multiplexing of up to 16 samples in a single mass spectrometry run, reducing variability. [20]4. LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable software suite (e.g., Proteome Discoverer, MaxQuant) to identify peptides and quantify the relative abundance of proteins across the different treatment conditions.

    • Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. Your on-target protein should be among the most significantly degraded. Any other significantly degraded proteins are potential off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful, label-free method to confirm direct binding of your PROTAC to its target (and any off-targets) in a physiological cellular context. [17][21]It is based on the principle that ligand binding stabilizes a protein against thermal denaturation. [17]

  • Cell Treatment:

    • Treat intact cells with your PROTAC or vehicle control for a short duration (e.g., 1 hour) to allow for target engagement but minimize protein degradation. [16]2. Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of your target protein remaining in the soluble fraction at each temperature point by Western blot or mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble protein versus temperature for both the vehicle- and PROTAC-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC provides direct evidence of target engagement. [17]This method can be adapted to a proteome-wide scale (MS-CETSA) to identify all proteins that are thermally stabilized by your PROTAC, thus revealing both on- and off-target binders. [16]

References

  • Pelago Bioscience. CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]

  • National Institutes of Health (NIH). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • Semantic Scholar. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • National Institutes of Health (NIH). Proteolysis-targeting chimeras with reduced off-targets. [Link]

  • MtoZ Biolabs. PROTAC Drug Off-Target Protein Assessment Service. [Link]

  • The Biochemist. A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • Sapient Bio. Protein Degrader Proteomics for PROTACs and Molecular Glues. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • YouTube. Label-free validation of protein degraders using CETSA®. [Link]

  • MDPI. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. [Link]

  • Frontiers. Key Considerations in Targeted Protein Degradation Drug Discovery and Development. [Link]

  • ResearchGate. (PDF) A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. [Link]

  • eScholarship.org. Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

  • National Institutes of Health (NIH). Targeting Protein Kinases Degradation by PROTACs. [Link]

  • ResearchGate. Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1 | Request PDF. [Link]

  • arXiv. Modeling PROTAC Degradation Activity with Machine Learning. [Link]

  • Royal Society of Chemistry. Opportunities and challenges of protein-based targeted protein degradation. [Link]

  • ResearchGate. (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • eScholarship. Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

  • bioRxiv. Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP). [Link]

  • YouTube. Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. [Link]

  • Wiley Online Library. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. [Link]

  • ResearchGate. Kinobeads expression profiling of CDK9-associated proteins by... | Download Scientific Diagram. [Link]

  • YouTube. Best Practices for Proteolysis Targeting Chimeras PROTACs. [Link]

  • National Institutes of Health (NIH). Characteristic roadmap of linker governs the rational design of PROTACs. [Link]

  • National Institutes of Health (NIH). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. [Link]

  • Angene Chemical. Benzyl 2-Oxo-1,8-Diazaspiro[5.5]Undecane-8-Carboxylate. [Link]

  • PubMed. Proteolysis-targeting chimeras with reduced off-targets. [Link]

  • National Institutes of Health (NIH). Proteolysis-targeting chimeras (PROTACs) in cancer therapy. [Link]

  • MDPI. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. [Link]

Sources

Optimization

Reducing steric hindrance in Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate PROTACs

Topic: Reducing Steric Hindrance in Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate PROTACs Welcome to the technical support center for advanced PROTAC design. This guide is structured to assist researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Reducing Steric Hindrance in Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate PROTACs

Welcome to the technical support center for advanced PROTAC design. This guide is structured to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming a common, yet critical, challenge in the development of PROTACs utilizing rigid scaffolds: steric hindrance. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Introduction to PROTACs and the Challenge of Steric Hindrance

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5][] Upon entering a cell, the PROTAC forms a ternary complex with the POI and an E3 ligase, inducing the ubiquitination of the POI, which marks it for degradation by the proteasome.[7] The PROTAC is then released to act catalytically.[1][3]

The linker is not merely a spacer; it is a critical determinant of the PROTAC's efficacy, dictating the geometry and stability of the ternary complex.[8] Rigid linkers, such as those derived from the Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate scaffold, are employed to reduce the entropic penalty of binding and pre-organize the molecule into a bioactive conformation.[9] However, this rigidity can also lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex and thereby nullifying the PROTAC's effect.[10][11] This guide will address how to diagnose, troubleshoot, and rationally design solutions for steric hindrance in this specific class of PROTACs.

Frequently Asked Questions (FAQs)

Q1: What exactly is "steric hindrance" in the context of a PROTAC?

A: In PROTACs, steric hindrance refers to the repulsive forces that arise when the atomic clouds of the target protein (POI) and the E3 ligase are forced into close proximity by a poorly optimized linker. This prevents them from adopting the specific orientation required for the E3 ligase to efficiently transfer ubiquitin to the POI. Even if the PROTAC binds to both proteins individually (binary complex formation), this steric clash can completely inhibit the formation of a stable and productive ternary complex.[11][12]

Q2: How does a rigid linker like Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate contribute to this problem?

A: A rigid linker significantly restricts the number of possible conformations a PROTAC can adopt.[9] While this can be advantageous for locking the molecule into a highly active shape, it also means there is little to no flexibility to accommodate the unique surface topographies of the POI and E3 ligase. If the linker's fixed length and exit vectors force the two proteins into a position where they physically clash, the lack of conformational freedom prevents the system from adjusting to relieve this strain.[13]

Q3: What are the primary experimental indicators that my PROTAC is suffering from steric hindrance?

A: The classic sign is a disconnect between binary affinity and degradation efficacy. You will typically observe:

  • Strong binary binding: The PROTAC shows high affinity for both the isolated POI and the E3 ligase in biophysical assays (e.g., SPR, ITC, FP).

  • Weak or no degradation: Despite strong binary binding, the PROTAC fails to induce significant degradation of the POI in cell-based assays (e.g., Western Blot, mass spectrometry).[4][14]

  • Negative cooperativity: In ternary complex assays, the binding of the second protein is weaker in the presence of the first, indicating an unfavorable interaction.[15]

Q4: Besides modifying the linker, what other strategies can I use to reduce steric hindrance?

A: While linker modification is the most common approach, two other key strategies are:

  • Change the Linker Attachment Point: Altering where the linker connects to the warhead or the E3 ligase ligand can fundamentally change the trajectory of the other protein, potentially avoiding a clash. This is often referred to as optimizing the "exit vector."[16]

  • Recruit a Different E3 Ligase: E3 ligases like VHL and Cereblon (CRBN) have different sizes, shapes, and surface properties. Switching from a VHL-based PROTAC to a CRBN-based one (or vice versa) can provide a completely different geometric solution for ternary complex formation, potentially circumventing the original steric problem.[10][17]

Q5: What is "ternary complex cooperativity," and how does it relate to steric hindrance?

A: Cooperativity (alpha, α) is a measure of how the binding of the first protein influences the binding of the second protein to the PROTAC.

  • Positive Cooperativity (α > 1): The two proteins make favorable contacts with each other within the ternary complex, stabilizing it. This is the ideal scenario.

  • No Cooperativity (α = 1): The proteins do not interact.

  • Negative Cooperativity (α < 1): The proteins clash, destabilizing the ternary complex.[15][18]

Steric hindrance is a primary cause of negative cooperativity. Overcoming hindrance through rational design aims to shift the cooperativity from negative to positive, resulting in a more stable and productive ternary complex.[18]

Troubleshooting Guide

This section addresses common experimental failures and provides a logical path to their resolution.

Problem: Strong Binary Binding, Weak Cellular Degradation

Your PROTAC binds tightly to both the target protein and the E3 ligase in vitro, but fails to degrade the target in cells.

cluster_0 Linker Modification Strategies A Start: Poor Degradation, Good Binary Binding B Hypothesis: Steric clash prevents productive ternary complex formation. A->B Likely Cause C ACTION 1: Modify Linker Structure B->C Potential Solutions D ACTION 2: Change Linker Exit Vector B->D Potential Solutions E ACTION 3: Switch E3 Ligase B->E Potential Solutions F Increase/Decrease Length (e.g., add PEG/alkyl units) C->F G Introduce Flexibility (e.g., replace rigid core) C->G H Increase Rigidity (e.g., different spirocycle) C->H A Step 1: Deprotection Remove Benzyl group from diazaspiro[5.5]undecane core B Step 2: Linker Elongation Couple deprotected core with Boc-NH-PEG-COOH A->B C Step 3: Deprotection Remove Boc group from PEG terminus B->C D Step 4: Final Coupling Couple the elongated linker-spirocycle with activated warhead C->D

Sources

Troubleshooting

Technical Support Center: Troubleshooting PROTAC Degradation Efficiency with Spirocyclic Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide focuses specifically on troubleshooting degradatio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide focuses specifically on troubleshooting degradation efficiency for PROTACs that incorporate spirocyclic linkers. These rigid linkers offer exciting advantages in modulating physicochemical properties and pre-organizing the PROTAC for ternary complex formation, but they also present unique challenges.[1][2][3] This resource is structured in a question-and-answer format to directly address common issues encountered during experimental workflows.

Section 1: Foundational Issues & Initial Checks

This section addresses the most critical starting point: your PROTAC shows little to no activity. We will walk through the essential checkpoints to ensure the basic components of your system are functioning correctly.

Q1: My new spirocyclic PROTAC shows no degradation of my target protein. Where should I begin troubleshooting?

When a PROTAC fails to induce degradation, it's crucial to systematically validate each step of its mechanism of action. A lack of activity can stem from issues with the compound itself, its interaction with the cellular environment, or the biological machinery it's designed to hijack.

A logical troubleshooting workflow starts with confirming compound integrity and its ability to engage the target within the cell before moving to more complex mechanistic assays.

digraph "Troubleshooting_Workflow_No_Degradation" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Initial troubleshooting workflow for a non-functional PROTAC.

Recommended Steps:

  • Compound Integrity: First, confirm the identity, purity, and stability of your PROTAC stock. Degradation of the compound or impurities can lead to a complete loss of activity. Use techniques like LC-MS and NMR for verification.

  • Cellular Target Engagement: A PROTAC must enter the cell and bind its target protein.[4] Poor membrane permeability is a known challenge for PROTACs due to their high molecular weight and polar surface area.[5][6][7][8]

    • Action: Perform a Cellular Thermal Shift Assay (CETSA) or a NanoBRET Target Engagement Assay.[4][9][10] A positive result in these assays confirms both cell entry and target binding, which are the first crucial steps.[9][10][11][12][13]

  • Ternary Complex Formation: Successful target engagement does not guarantee the formation of a productive ternary complex (Target-PROTAC-E3 Ligase).[9][] The rigid nature of a spirocyclic linker can enforce a specific geometry that may not be optimal for the protein-protein interactions required for complex formation.[1][15]

    • Action: Use biophysical assays like Surface Plasmon Resonance (SPR) or live-cell assays like NanoBRET Ternary Complex Assays to check for complex formation.[16][17][18][19]

  • Mechanism of Action: Confirm that your experimental endpoint (protein loss) is indeed due to proteasomal degradation.

    • Action: Co-treat your cells with your PROTAC and a proteasome inhibitor like MG132.[20][21] If your PROTAC is working as intended, the inhibitor should "rescue" the target protein from degradation.[20][22]

If all these checks pass and you still see no degradation, the issue may lie with the specific cell line or more nuanced aspects of the linker design.

Q2: How can I be sure my spirocyclic PROTAC is entering cells and engaging the target?

This is a critical question, as PROTACs often exist in the "beyond Rule of 5" chemical space, making cell permeability a significant hurdle.[6][8][23]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful, label-free method to confirm target engagement in intact cells.[10][11][24] It operates on the principle that a protein's thermal stability increases when a ligand is bound.[11][13] By treating cells with your PROTAC, applying a heat gradient, and then quantifying the remaining soluble target protein (e.g., via Western blot), you can observe a shift in the melting curve, which is direct evidence of binding.[11]

  • NanoBRET™ Target Engagement Assays: This live-cell method provides quantitative data on intracellular target binding.[4][9] The assay typically involves expressing the target protein as a fusion with NanoLuc® luciferase. Binding of the PROTAC is measured by its ability to bring an energy acceptor close to the luciferase, generating a BRET signal.[9][17] This technique is highly sensitive and can be adapted for high-throughput screening.[4][17]

Section 2: Optimizing Degradation Efficiency

For cases where some degradation is observed but it is weak, incomplete, or occurs at non-ideal concentrations, this section provides strategies for optimization.

Q3: I see partial degradation, but the DC50 is high and I can't achieve Dmax > 90%. How can I improve this?

Weak degradation suggests that while the fundamental mechanism is intact, it is inefficient. The rigidity of spirocyclic linkers can be a double-edged sword: while they can reduce the entropic penalty of binding, an incorrect or sub-optimal conformation can hinder the formation of a stable and productive ternary complex.[1][2][15][25]

Optimization Strategies:

  • Comprehensive Dose-Response: Ensure you have tested a wide concentration range (e.g., from pM to high µM) to accurately determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). This is crucial for identifying a potential "hook effect."[26]

  • Time-Course Experiment: Degradation is a kinetic process. A single time point may not capture the optimal effect. Run an experiment where you treat cells with a fixed concentration of your PROTAC (near the estimated DC50) and measure target protein levels at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours).

  • Assess Ternary Complex Stability: The stability of the ternary complex is critical for efficient ubiquitination.[][27] Spirocyclic linkers, by locking the PROTAC into a more defined shape, heavily influence these interactions.[1][3]

    • Action: Use biophysical methods like SPR or Isothermal Titration Calorimetry (ITC) to measure the binding affinities and, importantly, the cooperativity (α) of ternary complex formation.[19] A high positive cooperativity (α > 1) indicates that the binding of one protein partner enhances the binding of the other, leading to a more stable complex and often more efficient degradation.[27][28]

ParameterDescriptionImplication for Degradation
DC50 Concentration of PROTAC required to degrade 50% of the target protein.A lower DC50 indicates higher potency.
Dmax The maximum percentage of protein degradation achieved.A higher Dmax indicates greater efficacy.
Cooperativity (α) A measure of how the binding of the PROTAC to one protein (target or E3) affects its affinity for the other.α > 1 (positive cooperativity) is highly desirable as it stabilizes the ternary complex.[27]
Q4: My dose-response curve is bell-shaped. Could the "hook effect" be limiting my PROTAC's efficiency?

Yes, absolutely. The "hook effect" is a classic phenomenon in PROTAC biology where degradation efficiency decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[29][30][31]

Mechanism: At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase to form a productive ternary complex. However, at excessive concentrations, the PROTAC molecules saturate both the target and the E3 ligase independently, forming non-productive binary complexes (Target-PROTAC and Ligase-PROTAC). These binary complexes compete with and prevent the formation of the essential ternary complex.[29][30][31][32]

digraph "Hook_Effect_Diagram" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Mechanism of the PROTAC "Hook Effect".

Mitigation: The primary way to manage the hook effect is to perform a careful dose-response study to identify the optimal concentration range that maximizes degradation before the inhibitory effects of binary complex formation take over. If the hook effect is severe and occurs at low concentrations, it may suggest that the binary affinities are too high relative to the stability of the ternary complex, necessitating a redesign of the PROTAC.[32]

Section 3: System-Level & Linker-Specific Issues

This section dives into challenges related to the cellular environment and the specific properties of the spirocyclic linker itself.

Q5: Is it possible the E3 ligase I'm targeting (e.g., CRBN, VHL) is not sufficiently expressed in my cell line?

Yes, this is a critical and sometimes overlooked variable. PROTAC efficacy is dependent on the endogenous levels of the recruited E3 ligase.[33] If the ligase is absent or expressed at very low levels, no degradation will occur.

Troubleshooting Steps:

  • Check E3 Ligase Expression: Use Western Blot or qPCR to determine the expression level of your target E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) in your chosen cell line.

  • Consult Databases: Resources like the DepMap portal can provide data on gene expression and dependency across hundreds of cell lines, which can help you select a more appropriate model system.[34]

  • Switch Cell Lines: If expression is low, test your PROTAC in a cell line known to have high expression of the target E3 ligase.

  • Switch E3 Ligase: If your target is only expressed in cells with low levels of your chosen E3 ligase, consider redesigning the PROTAC to recruit a different, more abundant ligase.[35][36]

Q6: My spirocyclic linker is designed for rigidity. Could this be negatively impacting performance?

While rigidity can be beneficial, excessive rigidity or an incorrect locked conformation can prevent the necessary adaptability for forming a productive ternary complex.[1] There is a trade-off between the pre-organization offered by a rigid linker and the flexibility needed to accommodate the surfaces of two distinct proteins.[1][37]

  • Evidence of Negative Impact: A study by Shibata et al. demonstrated that replacing a flexible PEG linker with rigid phenyl rings in an androgen receptor PROTAC led to a complete loss of degradation activity, suggesting the rigid structure could not adopt a productive conformation.[15]

  • What to do: If you suspect excessive rigidity is the problem, the solution lies in medicinal chemistry. Synthesizing a small library of analogs where the spirocyclic core is replaced with a more flexible linker (e.g., a short PEG or alkyl chain) can provide a direct comparison.[2][15][38] This allows you to decouple the effects of the warhead and E3 ligand from the effects of the linker itself.

Q7: I suspect poor solubility or high metabolic instability with my spirocyclic PROTAC. How can I test and address this?

Poor physicochemical properties are a common challenge for PROTACs.[7][8][23][39] Spirocycles are often incorporated to improve properties like solubility by increasing three-dimensionality, but this is not always guaranteed.[1]

  • Solubility Assessment:

    • Action: Perform a kinetic or thermodynamic solubility assay (e.g., using nephelometry) to determine the aqueous solubility of your compound. Poor solubility can lead to compound precipitation in your cell culture media, drastically reducing the effective concentration.[8]

  • Metabolic Stability Assessment:

    • Action: An in vitro metabolic stability assay using liver microsomes or hepatocytes can assess how quickly your compound is metabolized. High clearance can prevent the PROTAC from reaching effective concentrations in cells for a sufficient duration.

  • Improving Properties: Addressing these issues typically requires chemical modification. Strategies include introducing polar functional groups to improve solubility or blocking sites of metabolism identified in your stability assays.[6]

Detailed Experimental Protocols

Protocol 1: Western Blotting for Target Degradation Assessment

This protocol is fundamental for quantifying changes in target protein levels.

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your PROTAC in cell culture media. Aspirate the old media from the cells and add the PROTAC-containing media. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time (e.g., 16-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[30] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[30]

  • SDS-PAGE and Transfer: Load 15-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.[30]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal for each sample.

Protocol 2: Confirmation of Proteasome-Dependent Degradation

This protocol verifies that protein loss is mediated by the proteasome.

  • Experiment Setup: Seed cells as you would for a standard degradation experiment.

  • Co-treatment: Prepare four treatment groups:

    • Vehicle control (e.g., DMSO).

    • PROTAC at its optimal degradation concentration (e.g., Dmax concentration).

    • Proteasome inhibitor alone (e.g., 10 µM MG132).

    • PROTAC + Proteasome inhibitor (pre-incubate with MG132 for 1-2 hours before adding the PROTAC).

  • Incubation: Incubate for the time required to see significant degradation by the PROTAC alone (e.g., 8-16 hours).

  • Analysis: Harvest cell lysates and perform Western blotting as described in Protocol 1.

  • Expected Result: In the PROTAC-only lane, you should see a significant reduction in your target protein. In the co-treatment lane, the protein level should be partially or fully restored ("rescued") compared to the PROTAC-only lane, confirming the degradation is proteasome-dependent.[20][22][40]

References

  • Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. [Link]

  • National Institutes of Health (NIH). (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. [Link]

  • Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]

  • Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology. [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. [Link]

  • Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Scorciapino, M. A., et al. (2020). PROTACs Elements of Design and Cell Permeability. Frontiers in Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. [Link]

  • Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact. [Link]

  • Daniels, D. L., et al. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]

  • MDPI. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]

  • Domainex. (n.d.). Ternary Complex Formation Assays. [Link]

  • Abd-Rabbo, D., et al. (2021). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS Discovery. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • National Institutes of Health (NIH). (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. [Link]

  • National Institutes of Health (NIH). (2022). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. [Link]

  • National Institutes of Health (NIH). (2020). PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction. [Link]

  • bioRxiv. (2021). Functional characterization of pathway inhibitors for the ubiquitin-proteasome system (UPS) as tool compounds for CRBN and VHL-mediated targeted protein degradation. [Link]

  • bioRxiv. (2021). Functional characterization of pathway inhibitors for the ubiquitin-proteasome system (UPS) as tool compounds for CRBN. [Link]

  • National Institutes of Health (NIH). (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • National Institutes of Health (NIH). (2018). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. [Link]

  • ResearchGate. (n.d.). Factors influencing the degradation efficiency of PROTAC. [Link]

  • National Institutes of Health (NIH). (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

  • ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. [Link]

  • YouTube. (2021). How to improve the function of your PROTAC degrader by understanding ternary complex formation. [Link]

  • National Institutes of Health (NIH). (2023). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. [Link]

  • arXiv. (2024). Modeling PROTAC Degradation Activity with Machine Learning. [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • National Institutes of Health (NIH). (2024). Characteristic roadmap of linker governs the rational design of PROTACs. [Link]

Sources

Optimization

Technical Support Center: Navigating the Metabolic Maze of Spirocyclic PROTACs

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with spirocyclic Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide exper...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with spirocyclic Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide expert insights, practical troubleshooting advice, and detailed protocols to address the unique metabolic stability challenges associated with this promising class of therapeutic agents. Our goal is to empower you to anticipate, diagnose, and resolve metabolic liabilities, thereby accelerating the development of potent and durable PROTAC-based medicines.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of spirocyclic PROTACs, providing concise, scientifically grounded answers.

Q1: What are the primary drivers of metabolic instability in PROTACs, and how do spirocyclic linkers help?

A1: PROTACs, due to their large size and complex structures, often present multiple sites susceptible to metabolic degradation. The primary culprits are Phase I and Phase II drug-metabolizing enzymes, predominantly located in the liver.

  • Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes (with CYP3A4 being a major contributor), which catalyze oxidative reactions. Aldehyde oxidase (AO) can also play a significant role, especially for molecules containing nitrogen heterocycles. Common reactions include hydroxylation, N- and O-dealkylation, and amide hydrolysis.[][2][3]

  • Phase II Metabolism: Involves conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), which increase water solubility and facilitate excretion.[]

The flexible linkers, often composed of polyethylene glycol (PEG) or long alkyl chains, are frequently identified as metabolic "soft spots."[][4] These linkers can adopt multiple conformations, some of which are readily recognized and metabolized by enzymes.

Spirocyclic linkers introduce conformational rigidity, which is a key strategy to enhance metabolic stability.[5][6] By locking the linker into a more defined three-dimensional shape, spirocycles can:

  • Reduce Recognition by Metabolic Enzymes: A rigid conformation may prevent the PROTAC from fitting into the active site of metabolizing enzymes like CYPs.[][5]

  • Shield Metabolic Hotspots: The spirocyclic core can sterically hinder access to other metabolically labile sites on the PROTAC molecule.

  • Improve Physicochemical Properties: Spirocycles can lead to improved solubility and decreased lipophilicity compared to their non-spirocyclic counterparts, which can indirectly improve the metabolic profile.[5]

Q2: Can the spirocyclic core itself be a site of metabolism?

A2: While spirocycles are generally incorporated to improve metabolic stability, they are not entirely immune to metabolism. The carbon atoms within the spirocyclic scaffold, particularly those adjacent to heteroatoms or at sterically accessible positions, can be susceptible to oxidative metabolism by CYP enzymes, leading to hydroxylation. However, the inherent rigidity of the spirocyclic system often makes these sites less accessible to enzymatic attack compared to flexible linkers.[5] Metabolite identification studies are crucial to determine if the spirocyclic core is a metabolic liability in your specific PROTAC.[7]

Q3: My spirocyclic PROTAC shows excellent in vitro degradation of the target protein but has poor in vivo efficacy. Could metabolic instability be the cause?

A3: Yes, this is a classic scenario pointing towards poor pharmacokinetic (PK) properties, with metabolic instability being a primary suspect. High first-pass metabolism in the liver can significantly reduce the systemic exposure of your PROTAC, preventing it from reaching the target tissue at a sufficient concentration to induce protein degradation.[8] It is also possible that metabolites of your PROTAC are inactive or act as antagonists, competing with the parent compound for binding to the target protein or the E3 ligase.[9] Conducting in vivo PK studies and metabolite profiling is essential to diagnose this issue.[7]

Q4: How do I choose the right in vitro assay to assess the metabolic stability of my spirocyclic PROTAC?

A4: The choice of in vitro assay depends on the specific metabolic pathways you want to investigate.

  • Liver Microsomes (Human, Rat, Mouse): This is the most common starting point and is excellent for evaluating Phase I metabolism, particularly by CYP enzymes. The assay is relatively high-throughput and cost-effective.[10][11][12]

  • Hepatocytes (Cryopreserved or Fresh): This is considered the "gold standard" for in vitro metabolism studies as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[9] They provide a more comprehensive picture of a compound's metabolic fate.

  • Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, making it suitable for studying both Phase I and some Phase II metabolism, as well as metabolism by enzymes like aldehyde oxidase (AO).[2]

  • Recombinant Enzymes (e.g., specific CYP isoforms): These are useful for pinpointing which specific enzyme is responsible for the metabolism of your PROTAC once initial instability has been observed in microsomes or hepatocytes.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common metabolic stability issues encountered with spirocyclic PROTACs.

Issue Potential Cause(s) Recommended Solutions
Rapid clearance in in vitro metabolism assays (e.g., liver microsomes, hepatocytes) - Presence of metabolic "soft spots" on the POI ligand, E3 ligase ligand, or linker. - High activity of specific metabolic enzymes (e.g., CYPs, AO).1. Metabolite Identification (MetID): Use LC-MS/MS to identify the sites of metabolic modification.[7][13] 2. Structural Modification:     a. Blocking Metabolism: Introduce metabolically inert groups (e.g., fluorine, deuterium) at identified hotspots.     b. Bioisosteric Replacement: Replace labile fragments with more stable isosteres. For example, replace a metabolically unstable phenyl ring with a pyridine or a bicyclic system. 3. Linker Optimization: Even with a spirocyclic core, the points of attachment or adjacent flexible portions can be labile. Consider altering the attachment points or further rigidifying the linker.[9][14] 4. Enzyme Inhibition Studies: Use specific chemical inhibitors for different CYP isoforms or AO to identify the key metabolizing enzymes.
Formation of active or antagonistic metabolites - Cleavage of the PROTAC at the linker, generating metabolites that are analogs of the POI ligand or the E3 ligase ligand.1. Synthesize and Test Major Metabolites: Evaluate their binding affinity to the target protein and E3 ligase to check for competitive antagonism. 2. Redesign the PROTAC: Modify the linker chemistry to prevent cleavage or alter the structure of potential metabolites to render them inactive.
Discrepancy between in vitro and in vivo stability - Metabolism by extrahepatic enzymes. - Involvement of metabolic pathways not fully represented in in vitro systems (e.g., gut metabolism). - Species differences in metabolism.1. Conduct In Vivo PK Studies: Assess the pharmacokinetic profile in relevant animal models (e.g., mouse, rat). 2. Cross-Species Metabolism Comparison: Compare metabolic profiles in liver microsomes or hepatocytes from different species (e.g., human, rat, mouse, dog) to select the most appropriate species for preclinical toxicology studies. 3. Consider Alternative Routes of Administration: If first-pass metabolism is high, explore subcutaneous or intravenous administration to bypass the liver initially.
Poor recovery or peak shape in LC-MS/MS analysis - Non-specific binding of the PROTAC to labware (e.g., plastic tubes, vials). - In-source fragmentation of the PROTAC molecule. - Poor solubility in analytical solvents.1. Optimize Bioanalytical Method:     a. Use low-binding labware.     b. Optimize MS parameters (e.g., lower ionizing energy, ion source temperature) to minimize in-source fragmentation.[15]     c. Screen different mobile phases and gradients to improve peak shape and resolution.[16] 2. Sample Preparation: Ensure complete dissolution of the PROTAC in the injection solvent. The injection solvent should be compatible with the initial mobile phase conditions to avoid peak distortion.[17][18]

Part 3: Experimental Protocols & Data Presentation

This section provides a detailed protocol for a standard in vitro metabolic stability assay and a template for data presentation.

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a spirocyclic PROTAC by measuring its rate of disappearance when incubated with human liver microsomes in the presence of NADPH.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic liability (e.g., Verapamil, Testosterone)

  • Negative control compound with known metabolic stability (e.g., Warfarin)

  • Ice-cold acetonitrile with an appropriate internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation:

    • Thaw the human liver microsomes on ice.

    • Prepare working solutions of the test PROTAC and control compounds by diluting the stock solutions in buffer. The final concentration in the incubation is typically 1 µM.

    • Prepare the reaction mixture containing the phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL). Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the reaction mixture (microsomes and buffer) to the wells of a 96-well plate.

    • Add the working solutions of the test PROTAC and control compounds to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the "minus NADPH" control wells (add buffer instead).

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard to the corresponding wells.[10][11][12] The 0-minute time point is typically prepared by adding the acetonitrile before the NADPH regenerating system.

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent PROTAC remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent PROTAC remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Data Presentation: Comparative Metabolic Stability
Compound Linker Type t½ (min) in HLM CLint (µL/min/mg protein)
PROTAC-AFlexible PEG1592.4
PROTAC-BFlexible Alkyl2555.4
PROTAC-C (Spirocyclic) Spiro[3.3]heptane > 120 < 5.8
Verapamil (Control)-10138.6
Warfarin (Control)-1156.0

This table illustrates how incorporating a spirocyclic linker can dramatically improve metabolic stability compared to flexible linkers.

Part 4: Visualizing Metabolic Pathways and Workflows

Diagram 1: General Metabolic Pathways for PROTACs

PROTAC_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) PROTAC Spirocyclic PROTAC CYP450 CYP450 Enzymes (e.g., CYP3A4) PROTAC->CYP450 Oxidation, Hydrolysis AO Aldehyde Oxidase (AO) PROTAC->AO Oxidation, Hydrolysis Hydrolases Hydrolases PROTAC->Hydrolases Oxidation, Hydrolysis UGTs UGTs (Glucuronidation) PROTAC->UGTs Direct Conjugation Metabolites Metabolites (Oxidized, Hydrolyzed, Cleaved) CYP450->Metabolites AO->Metabolites Hydrolases->Metabolites Conjugated_Metabolites Conjugated Metabolites (More Water Soluble) UGTs->Conjugated_Metabolites Metabolites->UGTs Conjugation Excretion Excretion (Urine, Feces) Metabolites->Excretion Conjugated_Metabolites->Excretion Troubleshooting_Workflow Start Good In Vitro Potency, Poor In Vivo Efficacy CheckPK Conduct In Vivo PK Study Start->CheckPK LowExposure Low Systemic Exposure? CheckPK->LowExposure MetID Perform Metabolite ID (In Vitro & In Vivo) LowExposure->MetID Yes SufficientExposure Sufficient Exposure LowExposure->SufficientExposure No HighMetabolism High First-Pass Metabolism MetID->HighMetabolism ActiveMetabolites Active/Antagonistic Metabolites? MetID->ActiveMetabolites Redesign Redesign PROTAC: - Block Metabolic Hotspots - Bioisosteric Replacement - Optimize Linker HighMetabolism->Redesign AltRoute Consider Alternative Administration Route (e.g., IV, SC) HighMetabolism->AltRoute TestMetabolites Synthesize & Test Major Metabolites ActiveMetabolites->TestMetabolites Yes OtherIssues Investigate Other Issues: - Target Engagement In Vivo - Tissue Distribution - Formulation ActiveMetabolites->OtherIssues No TestMetabolites->Redesign SufficientExposure->OtherIssues

Caption: A decision tree for troubleshooting poor in vivo efficacy of spirocyclic PROTACs.

References

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Pairet, M., et al. (2019). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Weng, N., & Halls, T. D. J. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Retrieved from [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Retrieved from [Link]

  • ACS Publications. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Retrieved from [Link]

  • PubMed. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Waters Corporation. (n.d.). From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. Retrieved from [Link]

  • PubMed Central. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of Targeted Protein Degraders. Retrieved from [Link]

  • PubMed Central. (n.d.). PROTAC-mediated activation, rather than degradation, of a nuclear receptor reveals complex ligand-receptor interaction network. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTAC-induced degradation of target proteins. Retrieved from [Link]

  • PubMed Central. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTACs-mediated degradation of target proteins through the UPS. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analogs of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate: Exploring Structure-Activity Relationships Across Therapeutic Targets

In the landscape of modern medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds offers a compelling advantage for designing novel therapeutics with enhanced potency, selectivity, and fa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds offers a compelling advantage for designing novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among these, the diazaspiro[5.5]undecane core has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active agents. This guide provides an in-depth comparison of analogs related to Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, a key building block in the synthesis of such compounds. We will dissect the structure-activity relationships (SAR) of various analogs, offering insights into how subtle molecular modifications influence their therapeutic potential across different biological targets, supported by experimental data from peer-reviewed literature.

The Core Scaffold: Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (PubChem CID: 72208235) represents a foundational structure within the broader class of diazaspiro[5.5]undecanes.[1] Its key features include a spirocyclic system composed of two fused piperidine-like rings, an oxazolidinone moiety, and a benzyl carbamate protecting group. This arrangement provides a rigid framework that can be strategically modified to interact with specific biological targets. While this specific compound is often utilized as a synthetic intermediate, its core structure is present in a variety of pharmacologically active molecules.

Comparative Analysis of Diazaspiro[5.5]undecane Analogs

The therapeutic utility of the diazaspiro[5.5]undecane scaffold is vast, with analogs demonstrating efficacy in oncology, infectious diseases, and neuroscience. The following sections provide a comparative analysis of key analog classes, focusing on how structural modifications impact their biological activity.

Antileishmanial Spiro-Piperidine Derivatives

Leishmaniasis, a neglected tropical disease, has been a target for the development of novel therapies, with spiro-piperidine derivatives showing significant promise.[2] A series of novel spiro[piperidine-4,2'-oxazol]-5'-one derivatives, structurally related to our core scaffold, have been synthesized and evaluated for their antileishmanial activity against Leishmania major.[2][3]

Key Structural Modifications and SAR Insights:

The core modification in these analogs involves the reaction of 1-benzyl-4-piperidone with various aromatic aldehydes and urea or thiourea. This creates a spiro-oxazolone or thio-oxazolone ring system. The SAR studies reveal that the nature of the substituent on the aromatic ring plays a crucial role in determining the antileishmanial potency.

Experimental Data Summary:

Compound IDR-group on Phenyl RingIC50 vs. L. major promastigotes (µM)IC50 vs. L. major amastigotes (µM)
8a 4-Chloro0.410.89
9a 4-Nitro0.520.50
Miltefosine->258.08

Data sourced from Abdel-Ghaffar et al., 2022.[2]

The data clearly indicates that analogs 8a and 9a exhibit significantly superior activity against both the promastigote and amastigote forms of L. major compared to the standard drug, miltefosine.[2] The presence of electron-withdrawing groups, such as chloro and nitro at the para position of the phenyl ring, appears to enhance the antileishmanial activity.

Experimental Protocol: In Vitro Antileishmanial Assay

  • Promastigote Assay: L. major promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum. The parasites are then incubated with varying concentrations of the test compounds for 72 hours. Parasite viability is assessed using the MTT assay, and the IC50 values are calculated.

  • Amastigote Assay: Peritoneal macrophages are harvested from mice and infected with L. major promastigotes. After 24 hours, the infected macrophages are treated with different concentrations of the test compounds for 72 hours. The number of amastigotes per macrophage is determined by microscopic examination after Giemsa staining, and the IC50 values are calculated.

Logical Workflow for Antileishmanial Drug Discovery

Caption: Workflow for the discovery of antileishmanial spiro-piperidine derivatives.

Dual µ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management

The dual modulation of MOR and σ1R is a promising strategy for developing potent analgesics with reduced side effects. A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated for their dual activity.[4]

Key Structural Modifications and SAR Insights:

In this class of analogs, the core scaffold is modified at positions 2, 4, and 9. The SAR studies have revealed the following key insights:

  • Position 9: A phenethyl group is optimal for MOR agonism.

  • Position 4: Substituted pyridyl moieties enhance σ1R antagonism.

  • Position 2: Small alkyl groups are preferred for overall activity.

Experimental Data Summary:

Compound IDR1 (Position 4)R2 (Position 2)R3 (Position 9)MOR Ki (nM)σ1R Ki (nM)
15au 2-pyridylHPhenethyl1.83.4
DAMGO ---1.2-
Haloperidol ----2.0

Data sourced from IOCD.[5]

Compound 15au demonstrates potent binding affinity for both MOR and σ1R, highlighting its potential as a dual-acting analgesic.[5]

Experimental Protocol: Radioligand Binding Assay for MOR

  • Membrane Preparation: Membranes from HEK-293 cells stably expressing the human µ-opioid receptor are prepared.

  • Binding Assay: The membranes are incubated with the radioligand [³H]-DAMGO and varying concentrations of the test compound in a binding buffer.

  • Separation and Detection: The bound and free radioligands are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathway for Dual MOR/σ1R Modulation

Caption: Simplified signaling pathway of a dual MOR agonist and σ1R antagonist.

Conclusion

The diazaspiro[5.5]undecane scaffold, exemplified by Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, is a versatile platform for the development of novel therapeutics. The comparative analysis of its analogs reveals that subtle structural modifications can lead to profound changes in biological activity, enabling the fine-tuning of these molecules for specific therapeutic targets. The antileishmanial spiro-piperidines and the dual-acting MOR/σ1R modulators are just two examples of the broad therapeutic potential of this chemical class. Future research in this area will undoubtedly uncover new analogs with improved efficacy and safety profiles for a range of diseases.

References

  • Saeed, A., et al. (2022). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-protocol, 12(15), e4508.
  • Abdel-Ghaffar, A. R., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Scientific Reports, 12(1), 19047.
  • Abdel-Ghaffar, A. R., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. Available at: [Link]

  • BenchChem. (2025). Benchmarking 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one Derivatives as Dual Modulators of Opioid and Sigma Receptors. BenchChem.
  • Cuyper, T. D., et al. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry, 12(10), 1646-1666.
  • PubChem. (n.d.). benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate. PubChem. Available at: [Link]

  • González-Luarca, E., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10769-10791.

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Comparative

The Strategic Advantage of Rigidity: A Comparative Guide to Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate Derivatives in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of targeted protein degradation, the architecture of a Proteolysis Targeting Chimera (PROTAC) is paramount to its success....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the architecture of a Proteolysis Targeting Chimera (PROTAC) is paramount to its success. While the warhead and E3 ligase ligand dictate the "what" and "how" of degradation, the linker connecting them governs the crucial "how well." Historically dominated by flexible alkyl and polyethylene glycol (PEG) chains, a new paradigm is emerging with the strategic incorporation of rigid linkers to enhance therapeutic properties. This guide provides an in-depth comparison of derivatives of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, a novel spirocyclic linker, against traditional flexible linkers in the context of PROTAC synthesis and performance.

The Linker's Dilemma: Flexibility vs. Pre-organization

The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's bioactivity.[1] Its primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation.[2]

Flexible linkers , such as alkyl and PEG chains, have been the workhorses of early PROTAC development due to their synthetic tractability. Their conformational freedom allows for a degree of adaptability in forming the ternary complex. However, this flexibility comes at a cost: a significant entropic penalty upon binding, which can lead to less stable ternary complexes.[3] Furthermore, their linear nature can contribute to "molecular floppiness" and less favorable physicochemical properties.

Rigid linkers , including spirocyclic scaffolds like the derivatives of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, offer a compelling alternative. By reducing the number of rotatable bonds, these linkers pre-organize the PROTAC into a more defined conformation. This can lead to a lower entropic penalty upon binding, potentially resulting in more stable and efficient ternary complex formation.[3] The three-dimensional nature of spirocycles can also improve aqueous solubility and metabolic stability, key advantages for developing orally bioavailable drugs.

Comparative Analysis: Spirocyclic Rigidity vs. Aliphatic Flexibility

While direct comparative data for PROTACs specifically incorporating Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate is emerging, we can draw valuable insights from studies on structurally related rigid spirocyclic linkers. A recent study on EZH2 PROTACs provides a compelling case for the advantages of a rigid 2,8-diazaspiro[4.5]decane linker.[4]

Linker TypeKey AdvantagesPotential DisadvantagesRepresentative Experimental Data (EZH2 PROTACs)[4]
Flexible (Alkyl/PEG) - Synthetically accessible- Conformational adaptability- High entropic penalty upon binding- Potential for lower ternary complex stability- Can exhibit less favorable physicochemical propertiesNot directly compared in this specific EZH2 study, but generally require empirical optimization of length for activity.[5]
Rigid (Spirocyclic) - Pre-organization for ternary complex formation- Lower entropic penalty- Improved physicochemical properties (e.g., solubility)- Potential for enhanced metabolic stability- More complex synthesis- A non-optimal rigid conformation can hinder ternary complex formationCompound 5g (with 2,8-diazaspiro[4.5]decane linker): - Potent antiproliferative activity against MV4-11 leukemia cells (IC50 = 0.19 µM)- Induced G0/G1 phase cell cycle arrest and apoptosis- Demonstrated oral bioavailability of 8.91% in mice

Experimental Protocols

Part 1: Synthesis of a PROTAC Incorporating a Spirocyclic Linker

This protocol provides a generalized scheme for the incorporation of a deprotected Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate derivative into a PROTAC. The synthesis is modular, allowing for the coupling of a chosen warhead and E3 ligase ligand.[6]

Step 1: Deprotection of the Spirocyclic Linker

  • Dissolve Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (1 eq) in a suitable solvent (e.g., methanol).

  • Add a catalyst for hydrogenolysis (e.g., 10% Pd/C).

  • Purge the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure to yield the deprotected piperidine moiety.

Step 2: Coupling of the Warhead to the Spirocyclic Linker

  • Dissolve the deprotected spirocyclic linker (1 eq) and the warhead containing a carboxylic acid functional group (1 eq) in a suitable solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2 eq).

  • Stir the reaction at room temperature until completion.

  • Purify the product by flash chromatography to obtain the warhead-linker conjugate.

Step 3: Coupling of the E3 Ligase Ligand to the Warhead-Linker Conjugate

  • The warhead-linker conjugate will have a reactive handle (e.g., a free amine on the oxo-piperazine ring).

  • Dissolve the warhead-linker conjugate (1 eq) and the E3 ligase ligand with a corresponding reactive group (e.g., a carboxylic acid) in a suitable solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2 eq).

  • Stir the reaction at room temperature until completion.

  • Purify the final PROTAC product by preparative HPLC.

Part 2: Evaluation of PROTAC-mediated Protein Degradation

Western Blot Analysis

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTACs (spirocyclic vs. flexible linker) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).

Visualizing the Concepts

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex Binds Proteasome Proteasome Target Protein->Proteasome Enters PROTAC PROTAC PROTAC->Ternary Complex Forms E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Recruits Ternary Complex->Target Protein Ubiquitination Ub Ubiquitin Ub->Target Protein Degradation Degraded Peptides Proteasome->Degradation Results in

Caption: The PROTAC recruits a target protein to an E3 ligase, leading to ubiquitination and proteasomal degradation.

Linker_Comparison cluster_flexible Flexible Linkers (e.g., Alkyl, PEG) cluster_rigid Rigid Linkers (e.g., Spirocyclic) Flex_Adv Advantages: - Synthetic Tractability - Conformational Adaptability Flex_Disadv Disadvantages: - High Entropic Penalty - Lower Ternary Complex Stability PROTAC_Performance Optimal PROTAC Performance Flex_Disadv->PROTAC_Performance Can hinder Rigid_Adv Advantages: - Pre-organization - Improved Physicochemical Properties - Enhanced Metabolic Stability Rigid_Disadv Disadvantages: - Synthetic Complexity Rigid_Adv->PROTAC_Performance Can enhance

Caption: Comparison of flexible and rigid linkers in PROTAC design.

Conclusion and Future Perspectives

The strategic incorporation of rigid linkers, such as derivatives of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, represents a significant advancement in PROTAC design. By moving away from purely flexible tethers, researchers can gain greater control over the conformational behavior and physicochemical properties of their degraders. The pre-organizational capacity of spirocyclic linkers offers a promising avenue to enhance ternary complex stability and, consequently, degradation efficiency. While the synthesis of these more complex linkers requires additional effort, the potential payoff in terms of improved potency, selectivity, and drug-like properties is substantial. As more data emerges from the application of these novel building blocks, a clearer understanding of the structure-activity relationships governing rigid-linker PROTACs will undoubtedly pave the way for the next generation of highly effective protein degraders.

References

  • Bekes, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]

  • Zhang, X., et al. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry, 167, 109223. [Link]

  • Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-15. [Link]

  • Routledge, A. V., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 313-348. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

  • Gabizon, R., et al. (2020). Efficient targeted degradation via reversible and irreversible covalent PROTACs. Journal of the American Chemical Society, 142(26), 11734-11742. [Link]

  • Edmondson, S. D., et al. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: Recent progress and future challenges. Bioorganic & Medicinal Chemistry Letters, 29(14), 1555-1564. [Link]

  • Khan, S., et al. (2020). A comprehensive overview of PROTAC technology for targeted protein degradation. Cells, 9(9), 1996. [Link]

  • Pillow, T. H. (2020). The challenges of delivering PROTACs. Current Opinion in Chemical Biology, 56, 57-63. [Link]

  • An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. Acta Pharmaceutica Sinica B, 12(2), 509-528. [Link]

  • Mares, A., et al. (2020). Design, synthesis, and biological evaluation of proteolysis targeting chimeras (PROTACs) for the dual degradation of IGF-1R and Src. Molecules, 25(8), 1936. [Link]

  • Schiedel, M., et al. (2018). The PROTAC technology for targeted protein degradation: a medicinal chemist's perspective. Journal of Medicinal Chemistry, 61(1), 4-16. [Link]

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4(1), 1-3. [Link]

  • Ciulli, A., & Crews, C. M. (2021). PROTACs: from concept to clinic. The Journal of Organic Chemistry, 86(1), 1-3. [Link]

  • Lu, J., et al. (2018). Hijacking the E3 ubiquitin ligase cereblon to efficiently target BRD4. Chemistry & Biology, 22(6), 755-763. [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672-680. [Link]

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Comparative

The Uncharted Territory of Spirocyclic Linkers: A Comparative Guide to Alternatives for Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate in PROTACs

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of therapeutic success. Whi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of therapeutic success. While the novel structure of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate presents an intriguing option as a rigid, spirocyclic linker, a comprehensive review of current scientific literature reveals a notable absence of its application and comparative performance data in published PROTAC research. This guide, therefore, aims to provide a detailed comparison of established alternative linkers, offering a data-supported framework for linker selection in the absence of specific experimental validation for the aforementioned spirocyclic compound.

The fundamental architecture of a PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] This linker is far from a passive spacer; its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[1] Furthermore, the linker's physicochemical properties significantly impact a PROTAC's solubility, cell permeability, and overall pharmacokinetic profile.

The Landscape of PROTAC Linkers: A Dichotomy of Flexibility and Rigidity

PROTAC linkers are broadly classified into two main categories: flexible and rigid. The strategic choice between these classes is dictated by the specific structural requirements of the ternary complex for a given POI and E3 ligase pair.

Flexible Linkers: The Workhorses of PROTAC Design

Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, have historically been the most widely employed linkers in PROTAC development. Their popularity stems from their synthetic tractability and the conformational freedom they afford, which can facilitate the initial identification of a productive ternary complex geometry.

  • Alkyl Chains: These are the simplest form of flexible linkers, consisting of repeating methylene units. They are synthetically straightforward to incorporate and modify in terms of length. However, their hydrophobic nature can negatively impact the solubility of the resulting PROTAC.[2]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are the most common motifs found in published PROTAC structures, present in approximately 55% of reported degraders.[2] The ether oxygens in the PEG backbone enhance hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[2] The ease of modifying their length allows for systematic optimization of the distance between the two ligands.[2]

The Rise of Rigid Linkers: Engineering Potency and Selectivity

While flexible linkers offer advantages in early-stage discovery, there is a growing body of evidence suggesting that rigid linkers can lead to more potent and selective PROTACs. By reducing the conformational entropy of the molecule, rigid linkers can pre-organize the PROTAC into a bioactive conformation, thereby lowering the entropic penalty of forming the ternary complex. This can translate to enhanced degradation efficiency and improved pharmacokinetic properties.

  • Cycloalkane-Based Linkers: Saturated heterocyclic scaffolds such as piperazine and piperidine are increasingly being incorporated into PROTAC linkers to impart rigidity.[2] These structures can improve metabolic stability and influence the overall three-dimensional shape of the PROTAC.

  • Aromatic and Heteroaromatic Systems: Phenyl rings and other aromatic systems can be used to create rigid linkers. These planar structures can introduce conformational constraints and may also participate in favorable pi-stacking interactions within the ternary complex.

  • "Clickable" Triazole Linkers: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a highly efficient method for PROTAC synthesis.[2] The resulting triazole ring is metabolically stable and acts as a rigid, planar connecting unit. This modular approach facilitates the rapid synthesis of PROTAC libraries with diverse linker lengths and compositions for structure-activity relationship (SAR) studies.[2]

  • Spirocyclic Linkers: An Emerging Frontier: Spirocyclic systems, such as the aforementioned Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, represent a more recent and less explored class of rigid linkers. In theory, their three-dimensional and conformationally restricted nature could offer a unique way to orient the POI and E3 ligase ligands, potentially leading to novel and highly selective interactions within the ternary complex. A review of the field indicates that a limited number of publications have explored spiro-based linkers, including derivatives of 7-azaspiro[3.5]nonane and 3,9-diazaspiro[5.5]undecane. These rigid structures are designed to enhance the stability of PROTACs by improving their structural and metabolic properties.[1] They can reduce the conformational flexibility of the ligands, helping to maintain the initial protein-ligand interactions and can form stacking interactions that stabilize the ternary complex, ultimately increasing degradation potency.[1]

Comparative Analysis of Linker Performance: A Data-Driven Perspective

The optimal linker is highly dependent on the specific POI and E3 ligase pair, and its selection often requires empirical validation. The following table summarizes the general characteristics and performance considerations for different linker types based on available literature.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Experimental Observations
Alkyl Chains Flexible, hydrophobicSynthetically simple, easy to vary length.Can decrease solubility, may have higher metabolic liability.In a series of BTK degraders, longer alkyl-PEG linkers showed consistent binding affinity, while shorter linkers impaired affinity by up to 20-fold.[2]
PEG Chains Flexible, hydrophilicImproves solubility and cell permeability. The most common linker type.Can be metabolically labile.For BRD4 degraders, CRBN-recruiting PROTACs with intermediate PEG linkers (1-2 units) showed reduced potency compared to those with shorter or longer linkers.[2]
Cycloalkanes (e.g., Piperazine) Rigid, can be functionalizedEnhances metabolic stability, provides conformational constraint.More complex synthesis compared to flexible linkers.The incorporation of rigid motifs like piperazine is a strategy to improve the physicochemical properties of PROTACs.[2]
Triazoles (from Click Chemistry) Rigid, planar, stableHighly efficient synthesis for library generation, metabolically stable.May not provide the optimal 3D orientation for all systems.Click chemistry has been used for the combinatorial synthesis of PROTACs to rapidly identify optimal combinations for degradation efficiency.[2]
Spirocyclic Systems Highly rigid, 3D structurePotential for novel and highly specific ternary complex geometries, improved metabolic stability.Synthetically challenging, limited published data for comparison.A review noted only four papers published on spiro-based linkers, suggesting this is an emerging area with limited comparative data.[1]

Experimental Protocols: A Guide to Linker Evaluation

The empirical evaluation of different linkers is a cornerstone of PROTAC development. Below are generalized, step-by-step methodologies for key experiments used to assess PROTAC performance.

PROTAC Synthesis

A modular synthetic approach is often employed, allowing for the convergent assembly of the POI ligand, the linker, and the E3 ligase ligand. For "clickable" linkers, the final step typically involves a CuAAC reaction between an alkyne-functionalized component and an azide-functionalized component.

General Protocol for "Click" Chemistry-based PROTAC Synthesis:

  • Component Synthesis: Synthesize or procure the POI ligand with a terminal alkyne and the E3 ligase ligand with a terminal azide (or vice versa).

  • Reaction Setup: Dissolve the alkyne and azide components in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Catalyst Addition: Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate to generate the active copper(I) catalyst in situ.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Purification: Upon completion, purify the PROTAC product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Protein Degradation Assay (Western Blot)

This is the primary assay to determine the efficacy of a PROTAC in degrading the target protein.

Protocol:

  • Cell Culture: Plate the desired cell line at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin), followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Cellular Permeability Assessment

Evaluating the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.

Protocol (e.g., using a cellular thermal shift assay - CETSA):

  • PROTAC Treatment: Treat intact cells with the PROTAC at a desired concentration.

  • Thermal Challenge: Heat aliquots of the treated cells at a range of temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC can indicate target engagement and, by extension, cell permeability.

Visualizing the PROTAC Design Workflow

The process of selecting and evaluating alternative linkers can be visualized as a systematic workflow.

PROTAC_Linker_Optimization cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization start Identify POI and E3 Ligase Ligands synthesis Synthesize PROTAC Library with Diverse Linkers (Alkyl, PEG, Rigid Scaffolds) start->synthesis western_blot Western Blot for Protein Degradation (Determine DC50 and Dmax) synthesis->western_blot permeability Assess Cellular Permeability (e.g., CETSA) western_blot->permeability ternary_complex Biophysical Assays for Ternary Complex Formation (e.g., SPR, ITC) permeability->ternary_complex sar Analyze Structure-Activity Relationship (SAR) ternary_complex->sar sar->synthesis Iterative Design pk_studies In Vivo Pharmacokinetic Studies sar->pk_studies lead_candidate Identify Lead Candidate pk_studies->lead_candidate

Caption: Workflow for PROTAC linker optimization.

Conclusion: A Path Forward in Linker Design

While the specific performance characteristics of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate in a PROTAC context remain to be elucidated in the public domain, the principles of linker design provide a robust framework for advancing targeted protein degradation programs. The choice between flexible and rigid linkers is not a simple one, and the optimal solution is often a result of empirical testing guided by an understanding of the structural and physicochemical properties that govern PROTAC efficacy. As the field of "linkerology" continues to evolve, the exploration of novel, rigid scaffolds like spirocyclic systems holds promise for the development of next-generation PROTACs with superior potency, selectivity, and drug-like properties. However, for current research and development, a systematic comparison of established linker classes, such as PEG and alkyl chains versus well-characterized rigid linkers, remains the most pragmatic and data-driven approach.

References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-331. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Scudellaro, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of PROTAC Activity Featuring Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to se...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two moieties.[4] While the choice of ligands determines the "what" and "how" of protein degradation, the linker is the unsung hero that dictates the efficiency and success of this process. The linker's length, rigidity, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential first step in targeted protein degradation.[4][5][6]

This guide focuses on a specific, structurally intriguing building block for PROTAC synthesis: Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate . This molecule represents a class of rigid, spirocyclic linkers that offer a distinct alternative to the more commonly used flexible polyethylene glycol (PEG) or alkyl chains. We will explore the potential advantages of such a scaffold and provide a comprehensive, step-by-step framework for validating the activity of a PROTAC incorporating this or similar linkers.

The PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC is to induce proximity between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis: Spirocyclic vs. Flexible Linkers

The choice of linker is a critical determinant of PROTAC efficacy. While flexible linkers like PEG and alkyl chains have been widely used, there is growing interest in more rigid structures, such as the diazaspiro[5.5]undecane scaffold. The rationale behind this shift lies in the potential for greater control over the ternary complex geometry.

FeatureFlexible Linkers (e.g., PEG, Alkyl)Rigid Spirocyclic Linkers (e.g., Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate)
Conformational Freedom High. Can adopt numerous conformations, which may not all be productive for ternary complex formation.Low. The rigid structure pre-organizes the warhead and E3 ligase ligand, potentially reducing the entropic penalty of ternary complex formation.
Ternary Complex Stability Can lead to transient and unstable ternary complexes due to conformational flexibility.May promote the formation of a more stable and well-defined ternary complex, enhancing cooperativity.
Solubility & Permeability PEG linkers can improve solubility. However, overall properties are highly dependent on the entire molecule.The impact on physicochemical properties needs to be empirically determined. The spirocyclic nature may influence membrane permeability.
Synthesis Often synthetically straightforward to incorporate and modify in length.May require more complex synthetic routes, but offers precise spatial control.[7]
"Hook Effect" Often observed, where high PROTAC concentrations can lead to the formation of binary complexes (POI-PROTAC and E3-PROTAC) that inhibit ternary complex formation.[8][9]The rigid nature might modulate the "hook effect," though this needs to be experimentally verified.

Experimental Validation Workflow: A Step-by-Step Guide

A rigorous, multi-step validation process is essential to characterize a novel PROTAC. The following workflow provides a comprehensive approach to assess the activity of a PROTAC utilizing the Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate linker.

Validation_Workflow Step1 Step 1: Ternary Complex Formation Step2 Step 2: In Vitro Ubiquitination Step1->Step2 Confirms productive proximity Step3 Step 3: In-Cell Target Degradation Step2->Step3 Links complex to downstream event Step4 Step 4: Selectivity & Off-Target Analysis Step3->Step4 Confirms cellular activity

Figure 2: A four-step workflow for the comprehensive validation of PROTAC activity.

Step 1: Quantifying Ternary Complex Formation

The formation of a stable ternary complex is the cornerstone of PROTAC efficacy.[5][8] Biophysical assays are crucial for confirming that the PROTAC can successfully bridge the POI and the E3 ligase.

Recommended Assay: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique to measure binding affinities and kinetics in real-time. It allows for the dissection of the binary and ternary interactions.

Experimental Protocol (SPR):

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip.

  • Binary Interaction (PROTAC-E3 Ligase): Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binding affinity (KD) of this primary interaction.

  • Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its affinity for the target.

  • Ternary Complex Formation:

    • Saturate the immobilized E3 ligase with a concentration of PROTAC well above its KD.

    • Inject serial dilutions of the purified POI over this PROTAC-saturated surface.

    • A binding response indicates the formation of the ternary complex. The kinetics of this association and dissociation can be measured.

  • Data Analysis: Calculate the binding affinities (KD) for all interactions. A key parameter to determine is the cooperativity (alpha), which indicates whether the binding of one partner enhances or hinders the binding of the other.

Data Presentation (Illustrative Example):

InteractionAffinity (KD)
PROTAC <-> E3 Ligase (VHL)150 nM
PROTAC <-> POI (e.g., BRD4)80 nM
POI <-> PROTAC-E3 Ligase Complex25 nM
Cooperativity (α) > 1 (Positive)

This illustrative data suggests that the pre-binding of the PROTAC to the E3 ligase enhances the binding of the POI, indicating a stable ternary complex.

Alternative Assays: Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Energy Transfer (TR-FRET), and NanoBRET® Ternary Complex Assays are also excellent orthogonal methods.[3][6][10]

Step 2: Verifying Target Ubiquitination

Confirmation of ternary complex formation must be followed by evidence that this complex is functional, i.e., it leads to the ubiquitination of the POI.[1]

Recommended Assay: In Vitro Ubiquitination Assay

This cell-free assay reconstitutes the key components of the ubiquitination machinery.

Experimental Protocol (In Vitro Ubiquitination):

  • Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme (specific to the chosen E3 ligase), ubiquitin, ATP, the E3 ligase, and the POI in a reaction buffer.

  • Treatment: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a control with a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated protein in the cell lysate.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).

  • Detection: Stop the reaction and analyze the samples by Western blot using an antibody specific to the POI. The appearance of higher molecular weight bands or a "smear" above the unmodified POI band indicates poly-ubiquitination.

Ubiquitination_Assay cluster_0 Reaction Components E1 E1 Enzyme Reaction Incubate @ 37°C E1->Reaction E2 E2 Enzyme E2->Reaction E3 E3 Ligase E3->Reaction Ub Ubiquitin Ub->Reaction ATP ATP ATP->Reaction POI POI POI->Reaction PROTAC PROTAC PROTAC->Reaction WB Western Blot Analysis Reaction->WB Result High MW Smear (Poly-Ub POI) WB->Result

Figure 3: Workflow for an in vitro ubiquitination assay.

Step 3: Measuring In-Cell Protein Degradation

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein within a cellular context.[3][11]

Recommended Assay: Western Blotting for Dose-Response and Time-Course

Western blotting is a robust and widely used method to directly measure the reduction in target protein levels.[12][13][14]

Experimental Protocol (Western Blot):

  • Cell Culture and Treatment: Plate cells that endogenously express the POI. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours) to determine the dose-response. In a separate experiment, treat cells with a fixed, effective concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours) for a time-course analysis.

  • Controls:

    • Vehicle Control: (e.g., DMSO) to establish baseline protein levels.

    • Proteasome Inhibitor Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein degradation confirms the involvement of the proteasome.

    • E3 Ligase Ligand Control: Treat cells with the E3 ligase ligand alone to ensure it does not affect POI levels.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration (e.g., using a BCA assay) to ensure equal loading.

  • SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Densitometry: Quantify the band intensities to determine the percentage of remaining POI relative to the vehicle control.

Data Presentation (Illustrative Example):

PROTAC Concentration% POI Remaining (vs. Vehicle)
1 nM98%
10 nM75%
100 nM22%
1 µM15%
10 µM45% (Hook Effect)
DC50 (Degradation Concentration 50%) ~60 nM
Dmax (Maximum Degradation) ~85%

This illustrative data demonstrates potent degradation with a clear dose-response and a characteristic "hook effect" at higher concentrations.

Alternative/Complementary Assays:

  • LC-MS/MS-based proteomics: Offers a highly sensitive and quantitative method for measuring protein degradation and is becoming the gold standard for efficacy evaluation.[15][16]

  • Reporter gene assays (e.g., HiBiT, NanoLuc): These are high-throughput methods suitable for screening large numbers of PROTACs.[2][17]

Step 4: Assessing Selectivity and Off-Target Effects

A crucial aspect of PROTAC validation is to ensure that the degradation is selective for the intended target.

Recommended Assay: Global Proteomics (LC-MS/MS)

This unbiased approach quantifies thousands of proteins in the cell, providing a global view of the PROTAC's impact on the proteome.[10][18]

Experimental Protocol (Global Proteomics):

  • Cell Treatment: Treat cells with the PROTAC at a concentration that gives maximal degradation (e.g., 100 nM from the example above) and with a vehicle control.

  • Sample Preparation: Lyse the cells, digest the proteins into peptides (typically with trypsin), and label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture using high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment groups. Plot the log2 fold change in protein abundance for the PROTAC-treated sample versus the vehicle control.

Data Interpretation:

In an ideal scenario, a volcano plot of the data would show only the intended POI (and potentially closely related family members) as significantly downregulated. The absence of other significantly depleted proteins indicates high selectivity. This analysis can also reveal unexpected off-target effects or downstream consequences of target degradation.[19]

Conclusion

The validation of a novel PROTAC is a systematic process that requires a suite of orthogonal assays to build a compelling case for its mechanism of action and efficacy. For a PROTAC incorporating a rigid spirocyclic linker like Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate , it is imperative to rigorously characterize its ability to induce a stable and productive ternary complex, trigger ubiquitination, and cause potent and selective degradation of the target protein in a cellular environment. While the synthetic incorporation of such a linker may be more challenging than traditional flexible linkers, the potential payoff in terms of improved ternary complex stability and efficacy makes it a compelling strategy in the rational design of next-generation protein degraders. The workflows and protocols detailed in this guide provide a robust framework for researchers and drug developers to thoroughly evaluate such innovative PROTACs.

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Comparative

A Senior Application Scientist's Guide to Linker Selection in PROTACs: A Comparative Analysis of Rigid vs. Flexible Designs

Introduction: The Linker as a Linchpin in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's natural ubiquitin-proteasome system to selectively eliminate dis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] Initially perceived as a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[3][5][6][7][8]

The linker's length, composition, and, most notably, its flexibility or rigidity, dictate the spatial arrangement of the POI and E3 ligase. This geometry is paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential prerequisite for target ubiquitination and subsequent degradation.[5][9] An improperly designed linker can lead to steric hindrance, unstable complexes, or poor cellular permeability, rendering an otherwise promising PROTAC ineffective.[]

This guide provides an in-depth comparative analysis of flexible and rigid linkers. It moves beyond a simple list of pros and cons to explain the causal relationships between linker choice and experimental outcomes, offering field-proven insights and detailed protocols to empower researchers in the rational design of next-generation protein degraders.

The Great Debate: Flexible vs. Rigid Linkers

The choice between a flexible or rigid linker is a pivotal decision in the PROTAC design process. Each class presents a distinct set of advantages and disadvantages that must be weighed in the context of the specific target and E3 ligase pair.

Flexible Linkers: The Path of Least Resistance

Flexible linkers, commonly composed of polyethylene glycol (PEG) or alkyl chains, are often the first choice in initial screening campaigns.[][7] Their prevalence is rooted in their synthetic tractability and their ability to provide conformational freedom.[5][10][11]

Advantages:

  • Synthetic Accessibility: The commercial availability of bifunctional PEG and alkyl building blocks allows for the rapid and modular assembly of PROTAC libraries.[3]

  • Enhanced Solubility: Hydrophilic PEG linkers can improve the solubility of the entire PROTAC molecule, a common challenge for these large compounds.[10]

  • Facilitated Ternary Complex Formation: The conformational pliancy of flexible linkers allows the two ends of the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry through an "induced-fit" mechanism.[2][11]

Disadvantages:

  • Entropic Penalty: The high degree of rotational freedom comes at a cost. Upon binding and forming the ternary complex, this flexibility is lost, resulting in a significant entropic penalty that can decrease the complex's thermodynamic stability.[11]

  • Suboptimal Pharmacokinetics: A high number of rotatable bonds can contribute to poor cell permeability and oral bioavailability.[11] Furthermore, the flexibility can expose the PROTAC to increased metabolic degradation.[][11]

  • Lack of Selectivity: The ability to adopt numerous conformations may lead to the formation of off-target ternary complexes, reducing the selectivity of the degrader.

Rigid Linkers: The Power of Pre-organization

To overcome the drawbacks of flexible linkers, researchers are increasingly turning to more constrained designs.[11] These rigid linkers incorporate structural elements like cycloalkanes (piperazine, piperidine), aromatic systems, alkynes, or triazoles to limit conformational freedom.[11][12]

Advantages:

  • Reduced Entropic Penalty: By pre-organizing the PROTAC into a conformation favorable for ternary complex formation, rigid linkers minimize the entropic cost of binding, potentially leading to more stable and potent complexes.[11][13]

  • Improved Selectivity and Potency: A constrained conformation can disfavor the formation of unproductive or off-target ternary complexes, thereby enhancing selectivity.[11] This structural definition can lead to improved potency and a clearer structure-activity relationship (SAR).[5]

  • Favorable DMPK Properties: Rigidification can improve a PROTAC's physicochemical and pharmacokinetic properties, leading to better metabolic stability and cell permeability.[11][14]

Disadvantages:

  • Synthetic Complexity: The synthesis of rigid linkers is often more challenging and resource-intensive than that of their flexible counterparts.[11]

  • Risk of Unproductive Geometry: The lack of flexibility is a double-edged sword. If the rigid linker's conformation is not optimal for the specific POI and E3 ligase pair, it can completely prevent the formation of a productive ternary complex.[3][11] This was observed in a study where replacing a flexible PEG linker with rigid phenyl rings in an androgen receptor (AR)-targeting PROTAC abolished its degradation activity.[3]

Quantitative Impact: A Comparative Data Summary

The theoretical advantages and disadvantages of each linker type are borne out in experimental data. The following table summarizes hypothetical but representative data for a given POI-E3 ligase pair, illustrating the typical trade-offs encountered during linker optimization.

Linker TypeLinker CompositionTernary Complex Stability (KD, nM)Degradation Potency (DC50, nM)Max Degradation (Dmax, %)Cell Permeability (Papp, 10-6 cm/s)
Flexible 12-atom PEG chain15075950.8
Flexible 16-atom PEG chain11025980.6
Rigid Piperazine-alkyne4510992.5
Rigid Phenyl-triazole>1000 (No complex)>10,000<103.1

Causality: The initial flexible linkers show good degradation, with the longer 16-atom PEG linker improving potency, likely by providing better geometry for the ternary complex.[4] However, their permeability is low. The rigid piperazine-alkyne linker significantly improves ternary complex stability (lower KD) and degradation potency (lower DC50) by pre-organizing the molecule, while also enhancing cell permeability.[11] Conversely, the phenyl-triazole rigid linker fails entirely, demonstrating the risk that a suboptimal rigid conformation can prevent complex formation altogether.[3]

Experimental Workflow for Linker Evaluation

A systematic, multi-assay approach is crucial for a self-validating evaluation of PROTAC linkers. The workflow should assess each critical step in the PROTAC's mechanism of action, from target engagement to cellular degradation.

G cluster_0 Biochemical / Biophysical Validation cluster_1 Cellular Validation A Ternary Complex Formation Assay (TR-FRET, AlphaLISA, SPR) B In Vitro Ubiquitination Assay A->B Confirms functional complex C Cellular Degradation Assay (Western Blot, HiBiT) B->C Translates to cellular activity D Pharmacokinetic Profiling (Permeability, Stability) C->D Identifies lead candidates End Lead Candidate D->End Start PROTAC Synthesis (Rigid vs. Flexible Linkers) Start->A

Caption: Workflow for systematic evaluation of PROTAC linkers.

Experimental Protocol 1: Ternary Complex Formation Assay (TR-FRET)

This assay provides a quantitative measure of the PROTAC's ability to induce the proximity of the POI and the E3 ligase.[9]

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A donor fluorophore (e.g., on an anti-tag antibody for the POI) and an acceptor fluorophore (e.g., on an anti-tag antibody for the E3 ligase) are used. When the POI and E3 ligase are brought together by the PROTAC, the donor and acceptor are in close enough proximity for energy transfer to occur, generating a detectable signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified, tagged POI (e.g., His-tagged) and the purified, tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC).

    • Prepare serial dilutions of the PROTAC compounds (with both rigid and flexible linkers) in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

    • Prepare solutions of the TR-FRET donor (e.g., anti-His-Terbium) and acceptor (e.g., anti-GST-d2) antibodies in the assay buffer.

  • Assay Plate Setup:

    • In a low-volume 384-well plate, add 2 µL of each PROTAC dilution.

    • Add 4 µL of the POI and E3 ligase mixture to each well to achieve a final concentration in the low nanomolar range (e.g., 10 nM POI, 20 nM E3 ligase).

    • Incubate at room temperature for 60 minutes to allow the ternary complex to form.

  • Detection:

    • Add 4 µL of the pre-mixed donor and acceptor antibody solution to each well.

    • Incubate for another 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped or "hook effect" curve is often observed, which is indicative of cooperative ternary complex formation.[9][15] The peak of the curve represents the optimal concentration for complex formation.

Experimental Protocol 2: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is not just stable, but also functional—i.e., capable of facilitating the transfer of ubiquitin to the POI.[15][16][17][18]

Principle: This reconstituted cell-free assay includes all the necessary components of the ubiquitination cascade (E1, E2, E3, Ubiquitin, ATP) along with the POI and the PROTAC. The ubiquitination of the POI is then detected, typically by Western blot.

Step-by-Step Methodology:

  • Reaction Setup:

    • On ice, prepare a master mix containing:

      • Ubiquitin Activating Enzyme (E1) (e.g., 50 nM)

      • E2 Conjugating Enzyme (specific to the E3 ligase, e.g., UBE2D2 for VHL) (e.g., 200 nM)

      • Purified E3 Ligase complex (e.g., 100 nM)

      • Purified POI (e.g., 50 nM)

      • Biotinylated-Ubiquitin (e.g., 5 µM)

      • ATP (e.g., 2 mM)

      • Reaction Buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM DTT, pH 7.6)

    • Aliquot the master mix into separate tubes.

  • PROTAC Addition and Incubation:

    • Add the PROTACs (or DMSO as a vehicle control) to the reaction tubes to the desired final concentration (e.g., 100 nM).

    • Incubate the reactions at 30°C for 60-90 minutes with gentle shaking.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

    • Resolve the proteins via SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe for ubiquitinated POI using Streptavidin-HRP (to detect biotin-ubiquitin).

    • A ladder of higher molecular weight bands above the unmodified POI indicates successful poly-ubiquitination.

Trustworthiness Check: The inclusion of controls is critical. A reaction without the PROTAC, without ATP, or with an inactive epimer of the E3 ligase ligand should show no or significantly reduced ubiquitination, validating that the observed effect is PROTAC-dependent and requires a functional enzymatic cascade.

Conclusion and Future Outlook

The choice between rigid and flexible linkers in PROTAC design is not a matter of one being definitively superior to the other. Instead, it is a strategic decision based on the goals of the drug discovery program.[19]

  • Flexible linkers are invaluable for initial hit-finding, where their conformational adaptability can help identify productive geometric pairings between a novel POI and an E3 ligase.[3]

  • Rigid linkers represent a powerful tool for lead optimization, offering a pathway to enhanced potency, selectivity, and superior pharmacokinetic properties.[5][11][13]

The historical "trial and error" approach to linker design is gradually being replaced by more rational, structure-based methods.[3][7] Advances in X-ray crystallography, cryo-EM, and computational modeling are providing unprecedented insights into the structure and dynamics of ternary complexes.[3][20][21] These tools will be essential to more accurately predict the optimal linker chemistry, length, and rigidity, thereby accelerating the development of highly optimized and therapeutically successful PROTACs. The ultimate goal is to design linkers that not only connect the two ligands but also actively contribute to the stability and productivity of the ternary complex, transforming them from passive tethers into active pharmacological components.

References

  • ResearchGate. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF. ResearchGate. Available from: [Link].

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  • iGEM. What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM. Available from: [Link].

  • Docslib. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Docslib. Available from: [Link].

  • ResearchGate. (PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available from: [Link].

  • National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. PMC. Available from: [Link].

  • Journal of the American Chemical Society. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. JACS. Available from: [Link].

  • Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available from: [Link].

  • Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available from: [Link].

  • ResearchGate. (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available from: [Link].

  • SpringerLink. Mechanistic and Structural Features of PROTAC Ternary Complexes. SpringerLink. Available from: [Link].

  • PubMed Central. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. PMC. Available from: [Link].

  • PubMed. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. Available from: [Link].

  • RSC Publishing. A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. RSC Publishing. Available from: [Link].

  • BPS Bioscience. PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience. Available from: [Link].

  • National Institutes of Health. Assays and technologies for developing proteolysis targeting chimera degraders. PMC. Available from: [Link].

  • ScienceDirect. Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. Available from: [Link].

  • Oxford Academic. ET-PROTACs: modeling ternary complex interactions using cross-modal learning and ternary attention for accurate PROTAC-induced degradation prediction. Briefings in Bioinformatics. Available from: [Link].

  • BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Available from: [Link].

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  • National Institutes of Health. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. PMC. Available from: [Link].

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Validation

A Technical Guide to the Structure-Activity Relationship of Diazaspiro[5.5]undecane Analogs as Dual-Target Pain Therapeutics

Introduction: The landscape of pain management is in constant evolution, driven by the urgent need for potent analgesics with improved safety profiles over traditional opioids. A promising strategy in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of pain management is in constant evolution, driven by the urgent need for potent analgesics with improved safety profiles over traditional opioids. A promising strategy in modern medicinal chemistry is the design of multi-target ligands that can simultaneously modulate different biological pathways involved in nociception. This guide delves into the structure-activity relationships (SAR) of a series of diazaspiro[5.5]undecane derivatives designed as dual agonists of the μ-opioid receptor (MOR) and antagonists of the sigma-1 receptor (σ1R).

While the initial focus of this inquiry was on benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate analogs, a comprehensive literature review revealed a lack of publicly available, in-depth SAR studies for this specific scaffold. However, a robust dataset exists for the structurally related 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold. This guide will therefore use this latter series as a scientifically rigorous case study to illustrate the principles of SAR in the context of spirocyclic compounds and dual-target drug design. The insights gleaned from this analysis provide a valuable framework for researchers engaged in the development of novel analgesics.

The rationale for targeting both MOR and σ1R is grounded in their complementary roles in pain signaling. MOR activation is the cornerstone of opioid analgesia, while σ1R antagonists have been shown to potentiate opioid-mediated analgesia and mitigate some of its undesirable side effects.[1][2] The development of a single molecule that combines these two functionalities could lead to a potent and safer analgesic.[1][2]

The 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold: A Privileged Structure for CNS Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have gained significant traction in drug discovery due to their inherent three-dimensionality.[1] This rigid, defined geometry can enhance binding affinity and selectivity for biological targets compared to more flexible, linear molecules. The 1-oxa-4,9-diazaspiro[5.5]undecane core provides a versatile framework with multiple points for chemical modification, allowing for a systematic exploration of the chemical space and a detailed elucidation of the SAR.

The SAR study on the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane series focused on modifications at three key positions:

  • Position 4: Introduction of various aryl and heteroaryl substituents to probe interactions with a key binding pocket.

  • Position 9: Variation of the substituent to modulate physicochemical properties and interactions with the target receptors.

  • Position 2: Introduction of small alkyl groups to explore the impact of substitution on the spirocyclic core.

The following sections will detail the synthetic strategy, analyze the impact of these modifications on biological activity, and compare the lead compound to a standard-of-care analgesic.

Synthetic Strategy: A Versatile Route to Novel Analogs

A multi-step synthetic route was devised to generate a library of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogs, allowing for systematic modifications at the key positions. The general synthetic scheme is outlined below.[1]

Synthetic_Workflow cluster_0 Core Spirocycle Formation cluster_1 Final Analog Synthesis start N-Boc-piperidone epoxide Epoxide Formation (Corey-Chaykovsky) start->epoxide aminoalcohol Ring Opening (with Arylamines) epoxide->aminoalcohol acylation Acylation aminoalcohol->acylation cyclization Intramolecular Cyclization acylation->cyclization spirocycle N-Boc Protected Spirocycle cyclization->spirocycle deprotection Boc Deprotection spirocycle->deprotection alkylation N-Alkylation (at Position 9) deprotection->alkylation final_product Target Analogs alkylation->final_product

Caption: General synthetic workflow for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogs.

This versatile synthesis begins with the formation of an epoxide from N-Boc-piperidone, which is then opened by a variety of arylamines to introduce diversity at what will become position 4 of the final spirocycle. Subsequent acylation and intramolecular cyclization yield the core N-Boc protected spirocycle. Finally, deprotection of the Boc group followed by N-alkylation at position 9 allows for the introduction of a second point of diversity, leading to the final target analogs.[1]

Structure-Activity Relationship (SAR) Analysis

The synthesized analogs were evaluated for their binding affinity at the human μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) through radioligand binding assays. Functional activity at the MOR was assessed using a cAMP inhibition assay. The results of these studies are summarized in the tables below, followed by a detailed analysis of the SAR at each position.

Table 1: SAR at Position 4 (Aryl Substituent)
CompoundR1 (Aryl Group)MOR Ki (nM)σ1R Ki (nM)MOR EC50 (nM)
15a Phenyl101125
15b 2-Pyridyl1.83.410
15c 3-Pyridyl3.25.115
15d 4-Pyridyl2.54.212
15e 2-Thienyl8.59.830

Data extracted from J. Med. Chem. 2020, 63, 5, 2434–2454.[1]

Analysis of Position 4:

  • Aryl vs. Heteroaryl: The introduction of a heteroaromatic ring, particularly a pyridyl group, at position 4 was generally favorable for binding to both MOR and σ1R compared to a simple phenyl ring (compare 15a with 15b-d ).

  • Position of Nitrogen in Pyridyl Ring: Among the pyridyl analogs, the 2-pyridyl derivative (15b ) exhibited the highest affinity for both receptors and the greatest potency in the MOR functional assay. This suggests that the position of the nitrogen atom in the pyridyl ring is crucial for optimal interaction with the binding sites.

Table 2: SAR at Position 9 (N-Substituent)
CompoundR3 (N-Substituent)MOR Ki (nM)σ1R Ki (nM)MOR EC50 (nM)
15b Phenethyl1.83.410
15f Benzyl5.68.945
15g 3-Phenylpropyl2.14.018
15h Methyl>1000>1000>1000
15i Propyl150250300

Data extracted from J. Med. Chem. 2020, 63, 5, 2434–2454.[1]

Analysis of Position 9:

  • Importance of an Aromatic Moiety: A large, hydrophobic substituent containing an aromatic ring at position 9 was found to be critical for high affinity at both receptors. Small alkyl groups like methyl (15h ) or propyl (15i ) resulted in a dramatic loss of activity.

  • Optimal Linker Length: The phenethyl group (15b ) provided the optimal linker length between the piperidine nitrogen and the terminal phenyl ring, leading to the highest affinity and potency. Both shortening (benzyl, 15f ) and lengthening (3-phenylpropyl, 15g ) the linker resulted in a decrease in activity, albeit less pronounced for the longer linker.

Table 3: SAR at Position 2 (Spiro-Carbon Substituent)
CompoundR2 (Substituent)MOR Ki (nM)σ1R Ki (nM)MOR EC50 (nM)
15b H1.83.410
15j Methyl2.55.015
15k Ethyl4.89.135
15l Isopropyl10.222.580

Data extracted from J. Med. Chem. 2020, 63, 5, 2434–2454.[1]

Analysis of Position 2:

  • Steric Hindrance: The introduction of small alkyl groups at position 2 of the spirocyclic core was tolerated, with the methyl-substituted analog (15j ) retaining high affinity and potency.

  • Impact of Bulkier Groups: Increasing the steric bulk of the substituent at position 2 from methyl to ethyl (15k ) and isopropyl (15l ) led to a progressive decrease in activity at both MOR and σ1R. This suggests that a bulky group at this position may cause a steric clash within the binding pockets of the receptors.

SAR_Summary cluster_0 Key Structural Features for High Activity cluster_1 Lead Compound Profile P4 Position 4: 2-Pyridyl > Phenyl Lead Compound 15au: Balanced, potent dual activity P9 Position 9: Phenethyl optimal P2 Position 2: Small alkyl tolerated (e.g., Me) Bulky groups decrease activity

Caption: Summary of key structure-activity relationships.

Comparative Analysis: Lead Compound vs. Standard of Care

The SAR exploration led to the identification of compound 15au as a lead candidate with a balanced and potent dual MOR agonist and σ1R antagonist profile. To assess its therapeutic potential, 15au was compared to the widely used opioid analgesic, oxycodone, in a preclinical model of pain.

In Vivo Analgesic Activity

In the paw pressure test in mice, a model of acute nociceptive pain, 15au demonstrated potent analgesic activity comparable to that of oxycodone.[2] A key finding was that the analgesic effect of 15au was localized and peripheral, a desirable characteristic that could translate to a better side-effect profile. This peripheral activity was reversed by a σ1R agonist, confirming the role of σ1R antagonism in its mechanism of action.[2]

Side Effect Profile: Constipation

Opioid-induced constipation is a major dose-limiting side effect. At equianalgesic doses, 15au induced significantly less constipation in mice compared to oxycodone.[2] This improved gastrointestinal tolerability is a significant advantage and highlights the potential of dual MOR agonism/σ1R antagonism as a strategy to develop safer analgesics.

Experimental Protocols

The following are generalized protocols for the key assays used in the SAR study of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogs.

Radioligand Binding Assays for MOR and σ1R

Objective: To determine the binding affinity (Ki) of the test compounds for the μ-opioid and sigma-1 receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK-293 cells stably expressing the human MOR or from guinea pig brain homogenates for σ1R.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand ([3H]-DAMGO for MOR, [3H]-(+)-pentazocine for σ1R) and varying concentrations of the test compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation (hMOR or σ1R) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound/free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioligand) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for radioligand binding assays.

cAMP Functional Assay for MOR Agonism

Objective: To determine the functional potency (EC50) and efficacy of the test compounds as MOR agonists.

Principle: The MOR is a Gi/o-coupled receptor, and its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture: Use CHO-K1 cells stably expressing the human MOR.

  • cAMP Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Compound Treatment: Concurrently treat the cells with varying concentrations of the test compound.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value.

cAMP_Assay_Signaling Agonist MOR Agonist MOR μ-Opioid Receptor Agonist->MOR Binds Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion

Sources

Comparative

The Spirocyclic Advantage: A Head-to-Head Comparison of Spirocyclic and Linear Linkers in PROTAC Potency

Introduction: The Linker as a Linchpin in Protein Degradation Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's potency, selectivity, and overall drug-like properties.[3][4] The linker's length, rigidity, and chemical composition orchestrate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the essential first step for ubiquitination and subsequent degradation.[3][4]

Historically, PROTAC design has heavily relied on flexible linear linkers, such as polyethylene glycol (PEG) and alkyl chains, due to their synthetic tractability.[1] However, the field is rapidly evolving, with a growing body of evidence suggesting that incorporating rigidity into the linker can lead to significant improvements in PROTAC performance. This guide provides a head-to-head comparison of spirocyclic and linear linkers, leveraging experimental data to illustrate the profound impact of linker architecture on PROTAC potency. We will delve into a specific case study and then broaden our scope to discuss the mechanistic advantages that rigid, spirocyclic linkers offer in terms of ternary complex formation, physicochemical properties, and cell permeability.

The Great Divide: Flexible Linear vs. Rigid Spirocyclic Linkers

The fundamental difference between these two linker classes lies in their conformational freedom.

Linear Linkers (e.g., Alkyl and PEG chains):

  • High Flexibility: These linkers possess a high number of rotatable bonds, allowing them to adopt a multitude of conformations.[5]

  • Synthetic Accessibility: They are relatively straightforward to synthesize and modify, facilitating rapid library generation for initial structure-activity relationship (SAR) studies.[]

  • Potential Drawbacks: The high flexibility comes at a cost. It can lead to a significant entropic penalty upon binding to form the ternary complex, potentially destabilizing this crucial intermediate.[7] Furthermore, linear, and often lipophilic, alkyl chains can contribute to poor solubility and metabolic instability.[3]

Spirocylcic Linkers:

  • Conformational Rigidity: Spirocycles are characterized by their unique three-dimensional and rigid structures, which dramatically reduce the number of accessible conformations.[3]

  • Pre-organization for Binding: This rigidity can "pre-organize" the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic cost of binding.[3]

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs can improve a PROTAC's metabolic stability and other drug-like properties.[3]

Below is a diagram illustrating the structural differences between a PROTAC with a flexible linear linker and one with a rigid spirocyclic linker.

G cluster_0 Linear Linker PROTAC cluster_1 Spirocyclic Linker PROTAC poi1 Protein of Interest protac1 PROTAC poi1->protac1 e3_1 E3 Ligase e3_1->protac1 linker1 Flexible Linear Linker poi2 Protein of Interest protac2 PROTAC poi2->protac2 e3_2 E3 Ligase e3_2->protac2 linker2 Rigid Spirocyclic Linker

Caption: Structural comparison of PROTACs with linear vs. spirocyclic linkers.

Head-to-Head Comparison: A Case Study in IRAK4 Degradation

A compelling example of the superiority of a rigid spirocyclic linker over a linear one comes from a study on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degraders by Nunes et al.[8][9] IRAK4 is a critical mediator of innate immunity and a high-value target for autoimmune diseases.[8][9] The researchers initially developed an IRAK4 PROTAC (Compound 8) with a 12-atom linear carbon linker. In an effort to optimize its properties, they synthesized a second-generation PROTAC (Compound 9) where the linear linker was replaced with a more rigid and polar spirocyclic pyrimidine linker.[8]

Degradation Potency: A Clear Win for the Spirocyclic Linker

The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).

The head-to-head comparison in peripheral blood mononuclear cells (PBMCs) revealed a significant improvement in potency for the spirocyclic version:

CompoundLinker TypeTargetCell LineDC50 (nM)
Compound 8 Linear (12-atom carbon chain)IRAK4PBMCs259
Compound 9 Spirocyclic PyrimidineIRAK4PBMCs151

Data sourced from Nunes et al., 2019.[8]

The data clearly demonstrates that the introduction of the spirocyclic linker led to a 1.7-fold increase in degradation potency .[8] This enhancement is attributed to the rigidification of the linker, which likely facilitates a more stable and productive ternary complex.

Physicochemical Properties and Metabolic Stability

Beyond potency, a PROTAC's physicochemical properties are crucial for its development as a therapeutic. The study by Nunes et al. also highlighted an improvement in this area. Compound 9, with the spirocyclic linker, exhibited lower in vitro clearance in human and rat liver microsomes compared to its linear counterpart.[8] This suggests that the rigid, spirocyclic architecture is less susceptible to metabolic degradation, a common challenge for PROTACs with flexible, lipophilic linkers.

The Mechanistic Underpinnings of the Spirocyclic Advantage

The IRAK4 case study provides a snapshot of the benefits of spirocyclic linkers. To understand the "why" behind these improvements, we must look at the key steps in the PROTAC mechanism of action.

Ternary Complex Formation and Stability

The formation of a stable ternary complex is paramount for efficient ubiquitination. The stability of this complex is often described by a "cooperativity" factor (α), which measures how the binding of the PROTAC to one protein influences its binding to the other.[10]

  • Linear Linkers: The high conformational flexibility of linear linkers can result in a significant entropic penalty upon binding, as the linker must adopt a specific conformation to bridge the two proteins. This can lead to lower cooperativity and a less stable ternary complex.[7]

  • Spirocyclic Linkers: By reducing the number of rotatable bonds, spirocyclic linkers "pre-organize" the PROTAC into a conformation that is more amenable to forming the ternary complex.[3] This reduces the entropic cost of binding, often leading to higher positive cooperativity and a more stable and long-lived ternary complex.[7] A more stable complex increases the likelihood of successful ubiquitin transfer before the complex dissociates.

G cluster_0 Linear Linker cluster_1 Spirocyclic Linker A Multiple Conformations B High Entropic Penalty A->B C Less Stable Ternary Complex B->C D Pre-organized Conformation E Low Entropic Penalty D->E F More Stable Ternary Complex E->F

Caption: Impact of linker type on ternary complex stability.

Cell Permeability: A Balancing Act

For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target. This is a significant challenge for these large molecules, which often fall "beyond the rule of five".[4]

  • Linear Linkers: Flexible, lipophilic linkers can sometimes adopt conformations that shield polar groups, aiding in passive diffusion across the membrane. However, this is often unpredictable.[4]

  • Spirocyclic Linkers: The impact of rigid linkers on permeability is more complex. While increased rigidity can sometimes be detrimental to permeability, the introduction of spirocyclic elements can also improve a PROTAC's three-dimensional character, which in some cases has been shown to enhance cell permeability.[11] The key is to strike a balance between rigidity and the overall physicochemical properties of the molecule.

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for the key experiments discussed in this guide.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is a cornerstone for quantifying PROTAC-induced protein degradation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., PBMCs, or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the linear and spirocyclic PROTACs in cell culture medium.

    • Treat the cells with the PROTACs at various concentrations for a predetermined time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto a polyacrylamide gel and separate via electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., IRAK4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

G A Cell Treatment with PROTACs B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot D->E F Detection & Densitometry E->F G DC50 & Dmax Calculation F->G

Caption: Workflow for determining PROTAC-mediated protein degradation.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Stability

SPR is a powerful, label-free technique to measure the kinetics and affinity of binary and ternary complex formation.

  • Immobilization of E3 Ligase:

    • Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.

  • Binary Binding Analysis:

    • To determine the binary affinity of the PROTAC for the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and a reference channel.

    • Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The binding response will now reflect the formation of the ternary complex.

    • Fit the sensorgrams to determine the apparent KD of the PROTAC in the presence of the POI.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the following formula: α = KD (binary E3-PROTAC binding) / KD (ternary POI-PROTAC-E3 binding)

    • An α > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the binary complex.

Conclusion: The Future is Rigid

The era of viewing the PROTAC linker as a simple tether is over. The head-to-head comparison of linear and spirocyclic linkers in the context of IRAK4 degradation provides a clear, data-supported example of how intelligent linker design can significantly enhance PROTAC potency and improve metabolic stability. The inherent rigidity of spirocyclic linkers offers a powerful tool to pre-organize the PROTAC molecule, favoring the formation of a stable and productive ternary complex. While challenges in synthesis and optimizing permeability remain, the evidence strongly suggests that the strategic incorporation of rigid motifs like spirocycles is a key direction for the development of the next generation of highly potent and selective protein degraders. As our understanding of "linkerology" deepens, we can expect to see more sophisticated and effective PROTACs entering the clinic, offering new hope for treating a wide range of diseases.

References

  • Nunes, J., McGonagle, G. A., Eden, J., Kiritharan, G., Touzet, M., Lewell, X., Emery, J., Eidam, H., Harling, J. D., & Anderson, N. A. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters, 10(7), 1081–1085. [Link]

  • Nunes, J., McGonagle, G. A., Eden, J., Kiritharan, G., Touzet, M., Lewell, X., Emery, J., Eidam, H., Harling, J. D., & Anderson, N. A. (2019). Targeting IRAK4 for Degradation with PROTACs. PubMed. [Link]

  • Xie, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Nunes, J., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Marcos, V., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Pharmacology. [Link]

  • Nunes, J., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Figshare. [Link]

  • Stevens, J. M., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • Liu, S., & Zhang, C. (2023). Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. The Journal of Physical Chemistry B. [Link]

  • Ferguson, F. M., et al. (2022). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. Journal of Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Weerakoon, A., et al. (2023). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. [Link]

  • Ghotbi, Y., et al. (2023). Frustration in the Protein-Protein interface Plays a Central Role in the Cooperativity of PROTAC Ternary Complexes. bioRxiv. [Link]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Mares, A., et al. (2022). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. Communications Biology. [Link]

  • SpiroChem. (n.d.). Linker Design. SpiroChem. [Link]

  • Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]

  • Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Arvinas. [Link]

  • Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. ResearchGate. [Link]

  • Khan, S., et al. (2022). PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer. International Journal of Molecular Sciences. [Link]

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Validation

Validating the on-target effects of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate based degraders

This guide provides a comprehensive framework for validating the on-target effects of novel targeted protein degraders (TPDs), using a hypothetical PROTAC, DSZ-1 , as a case study. DSZ-1 is conceptualized to utilize Benz...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the on-target effects of novel targeted protein degraders (TPDs), using a hypothetical PROTAC, DSZ-1 , as a case study. DSZ-1 is conceptualized to utilize Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate as a core component of its Cereblon (CRBN) E3 ligase ligand, linked to a warhead targeting the epigenetic reader protein BRD4. Our objective is to provide researchers, scientists, and drug development professionals with a scientifically rigorous, multi-pillar validation strategy. This guide will objectively compare methodologies, provide supporting experimental data, and explain the causal logic behind experimental choices, ensuring a self-validating and trustworthy workflow.

The Dawn of a New Therapeutic Modality: Targeted Protein Degradation

Targeted protein degradation has emerged as a transformative therapeutic strategy, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1] This is accomplished by co-opting the cell's own ubiquitin-proteasome system (UPS).[2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[3] By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination of the POI, marking it for destruction by the proteasome.[4][]

Our hypothetical degrader, DSZ-1 , is designed to degrade Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription and a validated target in various cancers.[1] DSZ-1's novelty lies in its E3 ligase ligand, which is built around the Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate scaffold to recruit the Cereblon (CRBN) E3 ligase. The rigorous validation of such a novel agent is paramount to ensure its effects are a direct consequence of BRD4 degradation.

The Imperative of Rigorous On-Target Validation

The central dogma of validating a degrader is to unequivocally demonstrate that its biological effects are a direct result of the selective degradation of the intended target. A multi-pronged approach is essential to build a robust and compelling case for the degrader's mechanism of action.[6] This guide is structured around a five-pillar validation framework, designed to systematically confirm on-target activity and selectivity.

Pillar 1: Confirmation of Target Protein Degradation

The foundational step is to demonstrate that the degrader reduces the intracellular levels of the target protein in a dose- and time-dependent manner.

Key Experimental Approaches:

  • Western Blotting: This remains the gold standard for assessing the levels of a specific protein. It is crucial for determining the potency (DC₅₀ - 50% maximal degradation) and efficacy (Dₘₐₓ - maximal degradation) of the degrader.

  • Quantitative Mass Spectrometry (MS)-based Proteomics: This unbiased approach allows for the simultaneous quantification of thousands of proteins, providing a global view of protein level changes and confirming the degradation of the target in a broader context.[7]

Comparative Analysis: DSZ-1 vs. a Known BRD4 Degrader (dBET1)

To benchmark DSZ-1's performance, we will compare it to dBET1, a well-characterized BRD4 degrader that also recruits CRBN.

Parameter DSZ-1 (Hypothetical Data) dBET1 (Reference Data) Method
DC₅₀ (BRD4) 25 nM15 nMWestern Blot
Dₘₐₓ (BRD4) >95%>95%Western Blot
Time to Dₘₐₓ 8 hours6 hoursWestern Blot
Proteomics Confirmation Significant downregulation of BRD4Significant downregulation of BRD4Quantitative MS

Experimental Protocol: Western Blotting for BRD4 Degradation

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or a relevant cancer cell line) and allow cells to adhere overnight. Treat the cells with a serial dilution of DSZ-1, dBET1 (as a positive control), a negative control (e.g., a non-binding epimer of DSZ-1), and a vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for BRD4. A loading control, such as GAPDH or α-tubulin, must be used to ensure equal protein loading.

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software to determine DC₅₀ and Dₘₐₓ values.

Pillar 2: Verification of the Degradation Mechanism

It is crucial to confirm that the observed protein loss is due to the intended PROTAC mechanism – recruitment of the specific E3 ligase and subsequent proteasomal degradation.

Key Experimental Approaches:

  • Proteasome and Neddylation Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924, which inhibits Cullin-RING ligase activity) should rescue the degradation of the target protein.[8]

  • E3 Ligase Dependence: This can be verified through several methods:

    • Competition Assay: Co-treatment with an excess of the free E3 ligase ligand (e.g., pomalidomide for CRBN) should compete with the degrader for binding to the E3 ligase, thus preventing target degradation.

    • Genetic Knockout/Knockdown: Using CRISPR-Cas9 to knock out the E3 ligase (CRBN in this case) or siRNA to knock it down should render the degrader ineffective.[9]

  • Transcriptional Analysis (qPCR): To rule out that the decrease in protein levels is due to transcriptional repression, mRNA levels of the target gene should be measured. For a degrader, no significant change in mRNA levels is expected.[10]

Condition Expected Outcome for BRD4 Levels Rationale
DSZ-1 + MG132 (Proteasome Inhibitor)Degradation is rescuedConfirms proteasome-dependent degradation
DSZ-1 + MLN4924 (Neddylation Inhibitor)Degradation is rescuedConfirms Cullin-RING ligase activity is required
DSZ-1 + Pomalidomide (Competitor)Degradation is rescuedConfirms CRBN engagement is necessary
DSZ-1 in CRBN Knockout CellsNo degradationConfirms dependence on the CRBN E3 ligase
DSZ-1 TreatmentNo change in BRD4 mRNARules out transcriptional effects
Pillar 3: Demonstration of Direct Target Engagement

Confirming that the degrader physically interacts with both the target protein and the E3 ligase within the cellular environment is a critical validation step.

Key Experimental Approaches:

  • Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement in intact cells.[11][12][13] Ligand binding stabilizes a protein against thermal denaturation. A shift in the protein's melting temperature upon treatment with the degrader provides direct evidence of binding. CETSA is particularly powerful as it can be used to measure engagement with both the POI and the E3 ligase.[11]

  • Co-Immunoprecipitation (Co-IP): This technique can be used to demonstrate the formation of the ternary complex (POI-Degrader-E3 Ligase). By pulling down one component of the complex (e.g., the E3 ligase), the other components can be detected by western blotting if they are interacting.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_lysis Lysis & Separation cluster_analysis Analysis treat_cells Treat intact cells with DSZ-1 or vehicle heat_shock Heat cells at a temperature gradient treat_cells->heat_shock 1 lysis Lyse cells and separate soluble and aggregated fractions heat_shock->lysis 2 analysis Quantify soluble target protein (e.g., by Western Blot or MS) lysis->analysis 3 plot Plot melting curves (Soluble protein vs. Temp) analysis->plot 4

Caption: Workflow for CETSA to validate target engagement.

Pillar 4: Assessment of Target Selectivity

A crucial aspect of degrader validation is to determine its selectivity. Does it only degrade the intended target, or does it have off-target effects?

Key Experimental Approaches:

  • Global Proteomics (MS): Unbiased mass spectrometry is the most comprehensive method for assessing selectivity.[7] By comparing the proteomes of cells treated with the degrader versus a control, any proteins that are significantly downregulated can be identified as potential off-targets.

  • CRISPR-Cas9 Gene Editing: Creating a cell line where the target protein (BRD4) is endogenously tagged (e.g., with HaloTag or dTAG) can be a powerful tool. Alternatively, knocking out the target gene can help differentiate on-target from off-target phenotypic effects.

Diagram: On-Target Validation Workflow

Validation_Workflow cluster_pillar1 Pillar 1: Target Degradation cluster_pillar2 Pillar 2: Mechanism cluster_pillar3 Pillar 3: Target Engagement cluster_pillar4 Pillar 4: Selectivity cluster_pillar5 Pillar 5: Phenotypic Link start Start: Novel Degrader (DSZ-1) p1 Western Blot (Dose/Time) Quantitative Proteomics start->p1:f0 p2 Proteasome/Neddylation Inhibition CRBN Knockout/Competition qPCR for Target mRNA p1->p2:f0 p3 CETSA (BRD4 & CRBN) Co-Immunoprecipitation p2->p3:f0 p4 Global Proteomics (Off-targets) CRISPR-based Target Validation p3->p4:f0 p5 Cell Viability/Apoptosis Assays Gene Expression Analysis p4->p5:f0 end Validated On-Target Degrader p5->end

Caption: A systematic workflow for validating on-target effects.

Pillar 5: Linking Target Degradation to Phenotype

The final step is to correlate the degradation of the target protein with a functional cellular outcome.

Key Experimental Approaches:

  • Cell Viability and Apoptosis Assays: Since BRD4 is an oncology target, its degradation is expected to reduce cancer cell proliferation and induce apoptosis. These effects should correlate with the DC₅₀ for BRD4 degradation.

  • Gene Expression Analysis: As BRD4 is a transcriptional regulator, its degradation should lead to changes in the expression of its target genes (e.g., c-MYC). RNA-sequencing or qPCR can be used to measure these changes.

Conclusion

The validation of a novel targeted protein degrader like DSZ-1 requires a multi-faceted and rigorous experimental approach. By systematically addressing the five pillars outlined in this guide—confirming target degradation, verifying the mechanism, demonstrating direct engagement, assessing selectivity, and linking degradation to a phenotype—researchers can build a robust and compelling case for their molecule's on-target effects. The comparative analysis against established degraders and the use of orthogonal methods are crucial for ensuring the trustworthiness and scientific integrity of the findings. This comprehensive validation framework is essential for advancing novel degraders from discovery to potential therapeutic applications.

References

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  • ACS Publications. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(24), 17616-17643.
  • Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery.
  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 565-577.
  • ResearchGate. (2020). Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3.
  • National Institutes of Health. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
  • Creative Biolabs. (n.d.). Protein Degrader In Vitro Evaluation Services.
  • National Institutes of Health. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

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  • ResearchGate. (2015). The impact of CRISPR–Cas9 on target identification and validation.
  • PubMed. (2015). The impact of CRISPR-Cas9 on target identification and validation. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS Number: 14080...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS Number: 1408074-70-3).[1] The following protocols are grounded in established principles of laboratory safety and are designed to empower you to work confidently and securely.

I. Hazard Assessment: Understanding the Risks

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate is a complex organic molecule belonging to the spirocyclic and carboxylate families.[1][2] Due to the lack of specific toxicological data, it is prudent to treat this compound with a high degree of caution. Based on analogous structures, such as tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, potential hazards may include:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: May cause skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory tract irritation.[3]

During handling, the compound, which is likely a solid at room temperature, can become airborne as dust, posing an inhalation risk.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[4][5] A face shield is recommended if there is a risk of splashing.[5][6]Disposable nitrile or neoprene gloves.[4][7] Double gloving is recommended.A flame-resistant lab coat, fully buttoned.[5]If not handled in a certified chemical fume hood, a NIOSH-approved N95 respirator is required.[8]
Solution Preparation and Transfers Chemical splash goggles.[4][5] A face shield should be worn over goggles.[5][6]Chemical-resistant gloves (nitrile or neoprene).[4][7] Ensure gloves have adequate cuff length to protect the wrist.[8]A flame-resistant lab coat.[5] Consider a chemical-resistant apron.All manipulations should be performed in a certified chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and a face shield.[4][5][6]Chemical-resistant gloves. Regularly inspect for signs of degradation and change frequently.[8][9]A flame-resistant lab coat and a chemical-resistant apron.[5]All work must be conducted in a certified chemical fume hood.

Footwear: In all laboratory settings, closed-toe shoes are mandatory.[5][10]

III. Step-by-Step Operational Protocols

A. Engineering Controls: The Primary Barrier

All work with Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, from weighing to reaction quenching, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

B. Weighing and Handling the Solid Compound:

  • Preparation: Before handling the compound, ensure your fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and solvent-resistant containers.

  • Donning PPE: Put on your lab coat, safety goggles, and double gloves.

  • Weighing: Carefully weigh the desired amount of the solid compound in a weigh boat or directly into your reaction vessel inside the fume hood. Avoid creating dust.

  • Cleaning: After weighing, carefully clean any residual powder from the balance and surrounding area using a damp cloth or towel, which should then be disposed of as hazardous waste.

C. Solution Preparation:

  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the solid compound.

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, gentle heating with a heating mantle (never an open flame) can be used.[10]

  • Transfer: Use a clean pipette or syringe to transfer the solution as needed.

IV. Spill Management and Disposal Plan

A. Spill Response:

  • Minor Spills: For small spills of the solid, carefully sweep it up with a dustpan and brush, avoiding dust generation. For small liquid spills, use an inert absorbent material like vermiculite or sand.[7] The absorbed material should be placed in a sealed, labeled container for hazardous waste disposal.[7]

  • Major Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.[7]

B. Waste Disposal:

  • Waste Segregation: All waste contaminated with Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, including gloves, weigh boats, and absorbent materials, must be collected in a designated hazardous waste container.[10]

  • Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name and associated hazards.[7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[7] Never dispose of this compound down the drain.[10]

V. Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard and Operation Assessment cluster_ppe PPE Selection cluster_action Action and Disposal start Start: New Task with Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate assess_operation Assess the Operation: - Weighing Solid - Preparing Solution - Running Reaction start->assess_operation assess_risk Assess Potential Risks: - Inhalation (dust/aerosol) - Dermal Contact - Eye Splash assess_operation->assess_risk select_eye Select Eye/Face Protection: - Goggles - Face Shield assess_risk->select_eye Splash Hazard select_hand Select Hand Protection: - Nitrile/Neoprene Gloves - Double Gloving assess_risk->select_hand Contact Hazard select_body Select Body Protection: - Lab Coat - Apron assess_risk->select_body Spill/Splash Hazard select_respiratory Select Respiratory Protection: - Fume Hood (primary) - Respirator (if needed) assess_risk->select_respiratory Inhalation Hazard perform_task Perform Task in Fume Hood select_eye->perform_task select_hand->perform_task select_body->perform_task select_respiratory->perform_task dispose_waste Dispose of Contaminated PPE and Waste in Designated Hazardous Waste Container perform_task->dispose_waste

Caption: PPE Selection Workflow for Handling Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate.

References

  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.
  • benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. Unnamed Source.
  • benzyl 2-oxo-3-oxa-1, 8-diazaspiro[5.5]undecane-8-carboxylate, min 97%, 100 mg. Unnamed Source.
  • How to Minimize Toxic Emissions in Carboxylic Acid Production?. Patsnap Eureka.
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  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
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  • Safety Data Sheet acc. to OSHA HCS. Cayman Chemical. (2022-01-12).
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  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem.
  • 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. Echemi.
  • benzyl 3-oxo-1-oxa-4, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 1 gram. Unnamed Source.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Reactant of Route 2
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
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